molecular formula C6H8N2O2 B1330302 5,7-Diazaspiro[3.4]octane-6,8-dione CAS No. 89691-88-3

5,7-Diazaspiro[3.4]octane-6,8-dione

Cat. No.: B1330302
CAS No.: 89691-88-3
M. Wt: 140.14 g/mol
InChI Key: ILOQJTLRHGYIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Diazaspiro[3.4]octane-6,8-dione is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51773. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-diazaspiro[3.4]octane-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-4-6(2-1-3-6)8-5(10)7-4/h1-3H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOQJTLRHGYIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287611
Record name 5,7-diazaspiro[3.4]octane-6,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89691-88-3
Record name 5,7-Diazaspiro[3.4]octane-6,8-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89691-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Diazaspiro(3.4)octane-6,8-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089691883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 89691-88-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51773
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,7-diazaspiro[3.4]octane-6,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Diazaspiro[3.4]octane-6,8-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.087
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,7-Diazaspiro[3.4]octane-6,8-dione from Cyclobutanone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed procedural insight into the synthesis of 5,7-diazaspiro[3.4]octane-6,8-dione, a valuable spirocyclic hydantoin, commencing from cyclobutanone. The core of this synthesis is the robust and efficient Bucherer-Bergs multicomponent reaction. This document elucidates the underlying chemical principles, offers a step-by-step experimental protocol, discusses the critical parameters influencing the reaction's outcome, and underscores the necessary safety precautions. The guide is structured to provide not just a method, but a framework for understanding and successfully implementing this synthesis in a research and development setting.

Introduction: The Significance of Spirocyclic Hydantoins

Spirocyclic scaffolds have garnered considerable attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. Among these, spirohydantoins are a particularly important class of compounds, exhibiting a wide range of pharmacological activities. The fusion of the hydantoin ring, a known pharmacophore, with a carbocyclic ring at a single spiro-carbon atom introduces conformational rigidity and novel structural motifs for drug design. This compound, the subject of this guide, is a prime example of this molecular architecture, holding potential as a versatile building block in the synthesis of novel therapeutic agents. Derivatives of spirohydantoins have been investigated for their utility as inhibitors of various enzymes and as anticonvulsant and antiviral agents.

The Synthetic Strategy: The Bucherer-Bergs Reaction

The most direct and well-established route for the synthesis of 5,5-disubstituted hydantoins, including spiro-variants, is the Bucherer-Bergs reaction.[1] This multicomponent reaction, named after Hans Theodor Bucherer and Hermann Bergs, involves the condensation of a ketone or aldehyde with an alkali metal cyanide (such as potassium or sodium cyanide) and ammonium carbonate.[1][2] The reaction is typically performed in a polar solvent, such as water or ethanol, under heating.[2]

Mechanistic Insights

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The Bucherer-Bergs reaction proceeds through several key steps:

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of the cyanide ion on the carbonyl carbon of cyclobutanone, forming a cyanohydrin intermediate.

  • Aminonitrile Formation: Ammonia, generated in situ from the decomposition of ammonium carbonate, reacts with the cyanohydrin via an SN2-type reaction to yield an α-aminonitrile.[2]

  • Carbamic Acid Formation: The amino group of the α-aminonitrile then acts as a nucleophile, attacking carbon dioxide (also derived from ammonium carbonate) to form a cyano-carbamic acid derivative.[2]

  • Intramolecular Cyclization and Rearrangement: The carbamic acid undergoes an intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate. This is followed by a rearrangement, proceeding through an isocyanate intermediate, to furnish the final, stable this compound product.[2]

The overall mechanism highlights the elegant convergence of three simple starting materials into a complex heterocyclic structure in a single pot.

Diagram of the Bucherer-Bergs Reaction Mechanism:

Bucherer_Bergs_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Cyclobutanone Cyclobutanone Cyanohydrin Cyclobutanone Cyanohydrin Cyclobutanone->Cyanohydrin + CN⁻ KCN KCN KCN->Cyanohydrin Ammonium_Carbonate (NH₄)₂CO₃ Aminonitrile 1-Amino-1-cyano- cyclobutane Ammonium_Carbonate->Aminonitrile + NH₃ Carbamic_Acid Cyano-Carbamic Acid Ammonium_Carbonate->Carbamic_Acid Cyanohydrin->Aminonitrile - OH⁻ Aminonitrile->Carbamic_Acid + CO₂ Imino_oxazolidinone 5-Imino-oxazolidin-2-one Intermediate Carbamic_Acid->Imino_oxazolidinone Intramolecular Cyclization Isocyanate Isocyanate Intermediate Imino_oxazolidinone->Isocyanate Rearrangement Product 5,7-Diazaspiro[3.4]octane- 6,8-dione Isocyanate->Product Tautomerization Bucherer_Bergs_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis A Combine (NH₄)₂CO₃, KCN, EtOH, and H₂O in a flask. B Add Cyclobutanone dropwise. A->B C Heat at 60-70 °C for 4-6 hours. B->C D Cool to room temperature. C->D E Acidify with HCl to pH 5-6. D->E F Filter the precipitate. E->F G Recrystallize from EtOH/H₂O. F->G H Dry the product under vacuum. G->H I Characterize by MP, NMR, IR, MS. H->I

Sources

Bucherer-Bergs reaction for 5,7-diazaspiro[3.4]octane-6,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Bucherer-Bergs Synthesis of 5,7-diazaspiro[3.4]octane-6,8-dione

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable spirocyclic scaffold for drug discovery. We delve into the strategic importance of this molecular architecture, provide a detailed mechanistic breakdown of the Bucherer-Bergs reaction, and present a field-proven, step-by-step experimental protocol. This document is designed for researchers, medicinal chemists, and process development scientists, offering insights into reaction optimization, self-validating procedural controls, and thorough characterization. By integrating foundational theory with practical application, this guide serves as an authoritative resource for the reliable synthesis of this key heterocyclic compound.

The Strategic Importance of Spirocyclic Hydantoins in Drug Discovery

The hydantoin (imidazolidine-2,4-dione) nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant drugs like the anti-epileptic Phenytoin and the antibiotic Nitrofurantoin.[1][2] Its value lies in its synthetic accessibility and its rigid structure featuring multiple hydrogen bond donors and acceptors, which facilitates potent and selective interactions with biological targets.[1][3]

The introduction of a spirocyclic center, as in this compound, represents a significant evolution in scaffold design. Fusing the planar hydantoin ring with a non-aromatic, three-dimensional carbocycle like cyclobutane imparts several desirable properties for modern drug development:

  • Increased Three-Dimensionality: Moving away from flat, aromatic structures enhances spatial complexity, which can lead to improved selectivity and novel intellectual property.

  • Enhanced Metabolic Stability: The quaternary spiro-carbon is resistant to metabolic degradation, potentially improving the pharmacokinetic profile of drug candidates.

  • Novel Chemical Space: Spirocyclic frameworks allow for the exploration of unique vectoral exits from the core scaffold, providing new opportunities for structure-activity relationship (SAR) studies.[4]

Given these advantages, this compound serves as a critical building block for creating libraries of novel compounds with potential applications as anticonvulsants, anti-inflammatory agents, and modulators of complex biological systems like GABA-A receptors.[2][5]

Core Synthesis: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a cornerstone of heterocyclic chemistry, prized for its efficiency and operational simplicity.[6] It is a multi-component reaction (MCR) where a carbonyl compound (in this case, a ketone), a cyanide salt, and ammonium carbonate converge in a single pot to form a 5,5-disubstituted hydantoin.[7] First described in the early 20th century, the reaction has been continuously refined, proving robust for a wide array of aliphatic, aromatic, and cyclic ketones.[6][8] Its enduring appeal stems from the use of inexpensive, readily available starting materials to construct a complex and pharmaceutically relevant heterocycle in a single, atom-economical step.

Mechanistic Deep Dive: Formation of the Spirocyclic Core

The synthesis of this compound from cyclobutanone is a classic illustration of the Bucherer-Bergs mechanism. The reaction proceeds through several well-established intermediates.[8][9][10] Ammonium carbonate is a critical reagent, serving as an in-situ source of both ammonia (NH₃) and carbon dioxide (CO₂), while also buffering the reaction medium to a pH conducive for the key steps.[9]

The accepted mechanism unfolds as follows:

  • Imine Formation: Cyclobutanone undergoes condensation with ammonia to form a cyclobutylideneimine intermediate.

  • α-Aminonitrile Formation: A cyanide ion (from KCN or NaCN) performs a nucleophilic attack on the imine carbon, yielding 1-aminocyclobutane-1-carbonitrile. This is a crucial intermediate, analogous to that formed in the Strecker amino acid synthesis.[8][10]

  • Carbamic Acid Formation: The primary amine of the α-aminonitrile attacks carbon dioxide, forming a cyano-carbamic acid derivative.[9][11]

  • Intramolecular Cyclization: The carbamic acid undergoes a rapid intramolecular cyclization. The oxygen atom attacks the nitrile carbon to form a five-membered 5-imino-oxazolidin-2-one intermediate.[8][9]

  • Rearrangement to Hydantoin: The 5-imino-oxazolidin-2-one intermediate undergoes a thermodynamically driven rearrangement to the more stable hydantoin ring system, yielding the final product, this compound.[8][11]

Bucherer_Bergs_Mechanism Bucherer-Bergs Reaction Mechanism for this compound Start Cyclobutanone + (NH₄)₂CO₃ + KCN Imine Cyclobutylideneimine Start->Imine + NH₃ - H₂O Aminonitrile α-Aminonitrile (1-aminocyclobutane-1-carbonitrile) Imine->Aminonitrile + CN⁻ CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid + CO₂ IminoOxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->IminoOxazolidinone Intramolecular Cyclization Product This compound IminoOxazolidinone->Product Rearrangement

Caption: Key mechanistic steps in the formation of the spiro-hydantoin core.

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system. The checkpoints, such as monitoring by Thin-Layer Chromatography (TLC) and the pH-dependent precipitation, ensure that the reaction has proceeded as expected before moving to the next stage, thereby maximizing the probability of a successful outcome.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Recommended Grade
Cyclobutanone1191-95-3C₄H₆O70.09≥98%
Potassium Cyanide (KCN)151-50-8KCN65.12≥97% (Caution: Highly Toxic)
Ammonium Carbonate506-87-6(NH₄)₂CO₃96.09≥99%, Reagent Grade
Ethanol (EtOH)64-17-5C₂H₅OH46.07200 Proof or 95%
Hydrochloric Acid (HCl)7647-01-0HCl36.466 M (concentrated)
Deionized Water7732-18-5H₂O18.02N/A
Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ammonium carbonate (19.2 g, 0.2 mol) and potassium cyanide (6.5 g, 0.1 mol).

    • Expertise Insight: Using a 4:2 molar excess of ammonium carbonate and potassium cyanide relative to the ketone ensures a sufficient concentration of the reactive ammonia, CO₂, and cyanide species throughout the reaction, driving the equilibrium towards the product.[11]

    • Add 100 mL of a 1:1 (v/v) mixture of ethanol and deionized water. Stir the mixture until most of the solids have dissolved.

    • To this solution, add cyclobutanone (3.5 g, 0.05 mol) dropwise over 5 minutes.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 6-8 hours.

    • Trustworthiness Insight: The progress of the reaction should be monitored by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent). The disappearance of the cyclobutanone spot (visualized with a potassium permanganate stain) indicates reaction completion. This checkpoint prevents premature work-up and ensures maximum conversion.

  • Work-up and Isolation:

    • After the reaction is complete, cool the flask to room temperature and then further chill in an ice bath for 30 minutes.

    • Slowly and carefully acidify the cold reaction mixture to pH 2-3 by adding 6 M HCl dropwise with continuous stirring in a well-ventilated fume hood. Caution: This step will release toxic hydrogen cyanide (HCN) gas.

    • Expertise Insight: Hydantoins are amphoteric but generally have low solubility in acidic aqueous media. Acidification protonates any remaining basic species and causes the neutral product to precipitate out of the solution, forming the basis for an effective and non-chromatographic isolation.[9]

    • A white precipitate of this compound will form. Allow the slurry to stir in the ice bath for an additional 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2x 20 mL) and then with a small amount of cold ethanol (10 mL).

  • Purification:

    • The crude product can be purified by recrystallization. Transfer the solid to a clean flask and add a minimal amount of boiling water or a water/ethanol mixture to dissolve it completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight. A typical yield is 70-85%.

Workflow and Process Optimization

The standard batch protocol is robust, but for specific applications or scaled-up synthesis, certain optimizations can be considered.

Bucherer_Bergs_Workflow Experimental Workflow for Spiro-Hydantoin Synthesis A 1. Reagent Combination (Cyclobutanone, KCN, (NH₄)₂CO₃) in EtOH/H₂O B 2. Reflux (6-8 hours, ~85°C) A->B C 3. Reaction Monitoring (TLC Check for Ketone) B->C C->B Incomplete D 4. Cooling & Acidification (Ice Bath, HCl to pH 2-3) C->D Complete E 5. Product Isolation (Vacuum Filtration) D->E F 6. Purification (Recrystallization) E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: A streamlined workflow from reaction setup to final product characterization.

Challenges and Solutions
ChallengeCausality & ImpactRecommended Solution / Optimization
Long Reaction Times The reaction can be slow, especially with sterically hindered or electron-rich ketones, leading to inefficient process times.The use of ultrasonication can accelerate the reaction by improving mass transfer.[8] For larger scales, a continuous flow reactor can offer superior heat and mass transfer, significantly reducing reaction time.[12]
Low Yields Sublimation of ammonium carbonate can reduce the effective concentration of NH₃ and CO₂, leading to incomplete conversion.Perform the reaction in a sealed pressure vessel. This contains the volatile components, maintains their concentration in the reaction medium, and allows for higher temperatures, which can increase the reaction rate.[6]
Substrate Solubility For more hydrophobic ketones, the aqueous ethanol solvent system may result in a biphasic mixture, slowing the reaction.While not typically an issue for cyclobutanone, for other substrates, using co-solvents like propylene glycol or acetamide can improve solubility and reaction efficiency.[6]

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the final product.

Expected Product Specifications
PropertyValueSource
Chemical Name This compound[13][14]
CAS Number 89691-88-3[13][14][15]
Molecular Formula C₆H₈N₂O₂[14][15]
Molecular Weight 140.14 g/mol [14][15]
Appearance White to off-white crystalline solid(Typical)
Key Analytical Signatures
  • ¹H NMR: Expected signals would include two distinct triplets for the methylene protons (CH₂) of the cyclobutane ring and a broad singlet for the two N-H protons of the hydantoin ring.

  • ¹³C NMR: Key signals would include the quaternary spiro-carbon, two distinct methylene carbons from the cyclobutane ring, and two carbonyl (C=O) carbon signals in the characteristic downfield region for hydantoins.

  • IR Spectroscopy: Look for strong characteristic absorption bands for the N-H stretching (around 3200 cm⁻¹) and the two C=O stretching vibrations of the hydantoin ring (typically around 1710-1770 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z = 141.06, corresponding to the protonated molecule.

Conclusion and Future Outlook

The Bucherer-Bergs reaction provides a direct, reliable, and scalable route to this compound from inexpensive starting materials. The protocol detailed herein incorporates self-validating checkpoints and draws upon established chemical principles to ensure a high likelihood of success. The resulting spiro-hydantoin is not merely a synthetic curiosity but a highly valuable building block. The two secondary amine positions on the hydantoin ring offer handles for further functionalization, enabling the rapid generation of diverse chemical libraries for screening in various drug discovery programs. This guide provides the foundational knowledge and practical methodology for scientists to confidently synthesize and utilize this important molecular scaffold.

References

  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • Organic Chemistry. Bucherer-Bergs Reaction Mechanism. [Link]

  • Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4009. [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]

  • Cambridge University Press. Bucherer-Bergs Reaction (Synthesis of Hydantoin). [Link]

  • Lee, J., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 587-606. [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]

  • Monteiro, J. L., et al. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80-82. [Link]

  • El-Sayed, N. F., et al. (2023). Synthesis of Tetracyclic Spirooxindolepyrrolidine-Engrafted Hydantoin Scaffolds: Crystallographic Analysis, Molecular Docking Studies and Evaluation of Their Antimicrobial, Anti-Inflammatory and Analgesic Activities. Molecules, 28(14), 5368. [Link]

  • PubChem. 5,7-Diazaspiro(3.4)octane-6,8-dione. [Link]

  • ACS Publications. Expanding the Structural Portfolio of Hydantoin Derivatives with Spiro Frameworks Bearing π-Functionalities. [Link]

  • Semantic Scholar. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

  • ChemRxiv. Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAARs. [Link]

  • PubChemLite. This compound. [Link]

Sources

Spectroscopic Characterization of 5,7-Diazaspiro[3.4]octane-6,8-dione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5,7-Diazaspiro[3.4]octane-6,8-dione, a spirocyclic hydantoin, represents a significant scaffold in medicinal chemistry due to its rigid three-dimensional structure, which can facilitate precise interactions with biological targets. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering a predictive framework for its identification and structural elucidation. In the absence of comprehensive published experimental data for this specific molecule, this guide synthesizes information from analogous structures and employs established spectroscopic principles to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral data. Each section details the theoretical underpinnings of the technique, a generalized experimental protocol, and a thorough interpretation of the predicted spectral features. This document is intended to serve as a valuable resource for researchers in drug discovery and organic synthesis, enabling them to confidently identify and characterize this and related spiro-hydantoin systems.

Introduction: The Significance of Spirocyclic Hydantoins

Spirocyclic scaffolds have gained prominence in modern drug discovery as they offer a higher degree of structural rigidity and three-dimensionality compared to their linear or fused-ring counterparts. This unique topology can lead to enhanced binding affinity and selectivity for protein targets. The hydantoin moiety, a five-membered ring containing two nitrogen atoms and two carbonyl groups, is a well-established pharmacophore found in numerous approved drugs, including anticonvulsants like phenytoin.[1] The fusion of a cyclobutane ring at the C5 position of the hydantoin core to form this compound introduces a spirocenter that locks the conformation of the molecule, presenting a defined vectoral array of functional groups for molecular recognition.

A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification in synthetic reaction mixtures and for quality control in medicinal chemistry programs. This guide provides a detailed predictive analysis of its spectral characteristics.

Molecular Structure and Key Features

To facilitate the interpretation of spectroscopic data, it is essential to understand the molecular structure and the different chemical environments of the atoms within this compound.

Figure 1. Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
N-H (N5, N7)8.0 - 9.5Singlet (broad)2HThe N-H protons of the hydantoin ring are deshielded due to the adjacent carbonyl groups and typically appear as a broad singlet. The chemical shift can be solvent-dependent.
-CH₂- (C1, C3)2.2 - 2.6Triplet4HThese methylene protons are adjacent to another methylene group (C2) and are expected to appear as a triplet. The spiro-hydantoin moiety will have a deshielding effect.
-CH₂- (C2)1.8 - 2.2Quintet2HThis methylene group is coupled to four equivalent protons on C1 and C3, resulting in a quintet.

3.1.1. Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H protons. DMSO-d₆ is often preferred for hydantoins as it can better solubilize the compound and slow down proton exchange.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide key information about the carbon framework.

Carbon(s) Predicted Chemical Shift (δ, ppm) Justification
C=O (C6, C8)170 - 180The carbonyl carbons of the hydantoin ring are highly deshielded and appear in this characteristic region.
Spiro C (C4)55 - 65The spiro carbon, being a quaternary carbon attached to two nitrogen atoms and two carbons, will appear in this downfield region.
-CH₂- (C1, C3)30 - 40These methylene carbons are part of the cyclobutane ring and are influenced by the adjacent spiro center.
-CH₂- (C2)15 - 25This methylene carbon is in a typical aliphatic region for a cyclobutane ring.

3.2.1. Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as the natural abundance of ¹³C is low.

  • Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the spectrum to the deuterated solvent peak.

2D NMR Spectroscopy

To further confirm the structure, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

H_NH N-H (δ 8.0-9.5) H_C1C3 C1,C3-H (δ 2.2-2.6) H_C2 C2-H (δ 1.8-2.2) H_C1C3->H_C2 COSY C_C1C3 C1,C3 (δ 30-40) H_C1C3->C_C1C3 HSQC C_C2 C2 (δ 15-25) H_C2->C_C2 HSQC C_CO C6,C8 (δ 170-180) C_spiro C4 (δ 55-65)

Figure 2. Predicted key 2D NMR correlations for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the N-H and C=O bonds of the hydantoin ring.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Justification
N-H Stretch3200 - 3300Medium, BroadThe N-H stretching vibration in amides and imides typically appears in this region. Hydrogen bonding can cause broadening.
C-H Stretch (aliphatic)2850 - 3000MediumCharacteristic stretching vibrations of the C-H bonds in the cyclobutane ring.
C=O Stretch (amide/imide)1700 - 1780StrongCyclic imides often show two distinct C=O stretching bands due to symmetric and asymmetric stretching. These are expected to be strong and sharp.[2][3]
N-H Bend1500 - 1600MediumThe bending vibration of the N-H bond.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural confirmation.

Ion Predicted m/z Justification
[M+H]⁺141.06Protonated molecular ion.
[M+Na]⁺163.05Sodium adduct, commonly observed in electrospray ionization.
[M]⁺˙140.06Molecular ion (in Electron Ionization).

5.1. Predicted Fragmentation Pattern

Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. Key predicted fragmentation pathways include:

  • Loss of HNCO (m/z 43): A common fragmentation pathway for hydantoins, leading to a fragment at m/z 97.

  • Retro-Diels-Alder (RDA)-type cleavage of the cyclobutane ring: This could lead to the loss of ethene (C₂H₄, m/z 28), resulting in a fragment at m/z 112.

  • Cleavage of the spiro-ring system: Fragmentation of the cyclobutane ring can lead to various smaller fragments.

M [C₆H₈N₂O₂]⁺˙ m/z = 140 F1 [C₄H₅NO]⁺˙ m/z = 97 M->F1 - HNCO F2 [C₄H₄N₂O₂]⁺˙ m/z = 112 M->F2 - C₂H₄ (ethene)

Figure 3. Predicted key fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI). For Electron Ionization (EI), a direct insertion probe can be used for solid samples.

  • Ionization Method:

    • ESI: A soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

    • EI: A hard ionization technique that produces the molecular ion [M]⁺˙ and extensive fragmentation.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The hydantoin ring contains carbonyl groups, which have n → π* and π → π* electronic transitions.

  • n → π transition:* A weak absorption is predicted in the range of 250-300 nm.

  • π → π transition:* A stronger absorption is expected at a shorter wavelength, likely below 220 nm.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the spectrum from approximately 200 to 400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have forecasted the key features of its ¹H NMR, ¹³C NMR, IR, MS, and UV-Vis spectra. These predictions offer a robust framework for the identification and structural verification of this important medicinal chemistry scaffold. It is our hope that this guide will serve as an invaluable tool for researchers working on the synthesis and application of novel spirocyclic compounds, accelerating the pace of drug discovery and development.

References

  • Marinov, M., Frenkeva, M., Naydenova, E., Penchev, P., & Stoyanov, N. (2021). Synthesis and characterization of N3-acetyl derivatives of spirohydantoins. Journal of Chemical Technology and Metallurgy, 56(3), 545-554.
  • Cristiani, F., Devillanova, F. A., & Verani, G. (1977). Hydantoin derivatives. Syntheses and infrared spectra of 5,5-dimethylimidazolidines having O, S or Se atoms at C-2 and C-4. Journal of the Chemical Society, Perkin Transactions 2, (3), 324-327.
  • Wikipedia. (2024). Hydantoin. Retrieved from [Link]

  • Larkin, P. J. (2011).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Socrates, G. (2004). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).

Sources

Navigating the Spectral Landscape of 5,7-Diazaspiro[3.4]octane-6,8-dione: A Technical Guide to ¹H and ¹³C NMR Data

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel scaffold, 5,7-diazaspiro[3.4]octane-6,8-dione. In the ever-evolving landscape of medicinal chemistry and drug discovery, the structural elucidation of new molecular entities is paramount. Spirocyclic compounds, in particular, have garnered significant interest due to their unique three-dimensional architectures, which can lead to improved pharmacological properties. This compound, a molecule merging a cyclobutane ring with a hydantoin (or succinimide-like) moiety, presents an intriguing scaffold for the development of new therapeutic agents.

This guide, intended for researchers, scientists, and drug development professionals, offers a foundational understanding of the NMR characteristics of this compound. In the absence of publicly available, experimentally verified spectra for this compound, this document leverages predictive methodologies and comparative analysis with well-characterized structural analogs to provide a robust and scientifically grounded interpretation of its expected NMR data.

The Significance of this compound: A Structural Overview

The unique spirocyclic nature of this compound, where a cyclobutane ring and a hydantoin ring share a single carbon atom, imparts a rigid, three-dimensional structure. This structural rigidity can be advantageous in drug design, as it can lead to higher binding affinities and selectivities for biological targets. Understanding the precise arrangement of atoms, as revealed by NMR spectroscopy, is the first step in unlocking the therapeutic potential of this and related molecules.

cluster_mol This compound mol

Caption: Molecular Structure of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to be relatively simple, reflecting the molecule's symmetry. The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons in a typical deuterated solvent like CDCl₃. It is important to note that the exact chemical shifts can be influenced by the choice of solvent.[1][2]

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H1, H3~ 2.2 - 2.5Triplet (t)4H
H2~ 1.9 - 2.2Quintet (p)2H
N-H~ 8.0 - 9.0Broad Singlet (br s)2H

Expert Analysis of Predicted ¹H NMR Spectrum:

  • Cyclobutane Protons (H1, H2, H3): The protons on the cyclobutane ring are expected to exhibit signals in the aliphatic region. The protons at positions 1 and 3 (H1, H3), being equivalent, are predicted to appear as a triplet due to coupling with the two protons at position 2. The proton at position 2 (H2) is expected to be a quintet due to coupling with the four equivalent protons at positions 1 and 3. The chemical shifts are influenced by the ring strain of the cyclobutane moiety.[3][4]

  • N-H Protons: The two equivalent N-H protons of the hydantoin ring are anticipated to resonate significantly downfield as a broad singlet. This downfield shift is attributed to the deshielding effect of the adjacent carbonyl groups and their acidic nature. The broadness of the signal is a common characteristic of N-H protons due to quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts for this compound are presented below.

Assignment Predicted Chemical Shift (δ, ppm)
C1, C3~ 30 - 35
C2~ 15 - 20
C4 (Spiro Carbon)~ 60 - 70
C6, C8 (Carbonyls)~ 175 - 185

Expert Analysis of Predicted ¹³C NMR Spectrum:

  • Cyclobutane Carbons (C1, C2, C3): The carbon atoms of the cyclobutane ring are expected in the upfield region of the spectrum, consistent with aliphatic carbons.

  • Spiro Carbon (C4): The spiro carbon, being a quaternary carbon and part of two rings, is predicted to have a distinct chemical shift that is more downfield than the other aliphatic carbons.

  • Carbonyl Carbons (C6, C8): The two equivalent carbonyl carbons of the hydantoin ring are expected to appear significantly downfield, which is a characteristic feature of carbonyl groups in such environments.[5][6][7]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized experimental protocol is crucial. This protocol ensures reproducibility and provides a self-validating system for data integrity.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.[8][9]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[10] The choice of solvent can affect the chemical shifts, so consistency is key for comparative studies.[1][2]

    • Transfer the solution to a standard 5 mm NMR tube, ensuring no solid particles are present. Filtration through a small cotton plug in a Pasteur pipette may be necessary.[11]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[10]

  • Instrument Setup and Data Acquisition:

    • The spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans (NS), pulse width, and relaxation delay (D1).

    • For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for all carbon signals. A sufficient number of scans will be required due to the low natural abundance of the ¹³C isotope.

    • To aid in the definitive assignment of signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[12][13][14]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (~0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer standard Add Internal Standard (TMS) transfer->standard instrument High-Field NMR Spectrometer (≥ 400 MHz) standard->instrument H1_exp ¹H NMR Experiment (1D) instrument->H1_exp C13_exp ¹³C NMR Experiment (1D, Proton Decoupled) instrument->C13_exp D2_exp 2D NMR Experiments (COSY, HSQC, HMBC) instrument->D2_exp assign Signal Assignment and Interpretation D2_exp->assign process Data Processing (Fourier Transform, Phasing, Baseline Correction) process->assign

Caption: Experimental Workflow for NMR Data Acquisition and Analysis.

The Power of 2D NMR in Structural Elucidation

While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for unambiguous structural assignment, especially for novel compounds.

  • COSY: This experiment would reveal the coupling between the protons on the cyclobutane ring, confirming the connectivity between H1/H3 and H2.

  • HSQC: This experiment would correlate each proton with the carbon to which it is directly attached, allowing for the definitive assignment of the cyclobutane protons to their corresponding carbons.

  • HMBC: This experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the assignment of the quaternary spiro carbon by observing its correlation with the cyclobutane protons. It would also show correlations between the N-H protons and the carbonyl carbons.

H1 H1/H3 H2 H2 H1->H2 COSY C1 C1/C3 H1->C1 HSQC (1J) C2 C2 H1->C2 HMBC (2J) C4 C4 H1->C4 HMBC (2J) H2->C2 HSQC (1J) NH N-H C6 C6/C8 NH->C6 HMBC (2J)

Caption: Key Expected 2D NMR Correlations for this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data and interpretations, grounded in established NMR principles and comparisons with analogous structures, offer a valuable resource for scientists working with this novel scaffold. The future acquisition of experimental NMR data for this compound will be crucial for validating these predictions and further refining our understanding of its structural and electronic properties. Such empirical data will undoubtedly accelerate the exploration of its potential applications in drug discovery and materials science.

References

  • Bruker. "Mnova Predict | Accurate Prediction." Accessed January 17, 2026. [Link]

  • Process NMR Associates. "Principles of NMR." Accessed January 17, 2026. [Link]

  • Scribd. "Advanced 2D NMR Techniques Guide." Accessed January 17, 2026. [Link]

  • Microbe Notes. "NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses." Accessed January 17, 2026. [Link]

  • PubChem. "NMRShiftDB - PubChem Data Source." Accessed January 17, 2026. [Link]

  • ACD/Labs. "NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor." Accessed January 17, 2026. [Link]

  • Reddit. "How does solvent choice effect chemical shift in NMR experiments?" Accessed January 17, 2026. [Link]

  • Taylor & Francis Online. "Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts." Accessed January 17, 2026. [Link]

  • NMR Service. "Types of 2D NMR." Accessed January 17, 2026. [Link]

  • Wikipedia. "Nuclear magnetic resonance spectra database." Accessed January 17, 2026. [Link]

  • ChemAxon. "NMR Predictor." Accessed January 17, 2026. [Link]

  • BYJU'S. "NMR Spectroscopy." Accessed January 17, 2026. [Link]

  • CAS. "NMR Database for Faster Structural Data." Accessed January 17, 2026. [Link]

  • J-Stage. "Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional." Accessed January 17, 2026. [Link]

  • Wikipedia. "Nuclear magnetic resonance spectroscopy." Accessed January 17, 2026. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. "Basic Concepts, Principles and Applications of NMR Spectroscopy." Accessed January 17, 2026. [Link]

  • Scribd. "NMR Sample Preparation Guide." Accessed January 17, 2026. [Link]

  • Organomation. "NMR Sample Preparation: The Complete Guide." Accessed January 17, 2026. [Link]

  • Canadian Science Publishing. "Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride." Accessed January 17, 2026. [Link]

  • San Diego State University. "Common 2D (COSY, HSQC, HMBC)." Accessed January 17, 2026. [Link]

  • YouTube. "2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC." Accessed January 17, 2026. [Link]

  • Iowa State University. "NMR Sample Preparation." Accessed January 17, 2026. [Link]

  • The Ohio State University. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Accessed January 17, 2026. [Link]

  • Wiley Science Solutions. "KnowItAll NMR Spectral Library Collection." Accessed January 17, 2026. [Link]

  • ACS Publications. "COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites." Accessed January 17, 2026. [Link]

  • NMR Service. "How to make an NMR sample." Accessed January 17, 2026. [Link]

  • Mario Schubert. "Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins." Accessed January 17, 2026. [Link]

  • ACS Publications. "Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins." Accessed January 17, 2026. [Link]

  • PubChem. "Succinimide." Accessed January 17, 2026. [Link]

  • NMRDB.org. "Predict 1H proton NMR spectra." Accessed January 17, 2026. [Link]

  • ResearchGate. "Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins." Accessed January 17, 2026. [Link]

  • EPFL. "2D NMR." Accessed January 17, 2026. [Link]

  • Beilstein Journal of Organic Chemistry. "Synthesis, NMR analysis and applications of isotope-labelled hydantoins." Accessed January 17, 2026. [Link]

  • ACD/Labs. "NMR Databases | 1H, 13C, 15N, 19F, 31P." Accessed January 17, 2026. [Link]

  • C13-NMR. "Hydantoines - C13-NMR." Accessed January 17, 2026. [Link]

  • SpectraBase. "Succinimide." Accessed January 17, 2026. [Link]

  • Doc Brown's Chemistry. "cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr." Accessed January 17, 2026. [Link]

  • Royal Society of Chemistry. "Tunable hydantoin and base binary organocatalysts in ring-opening polymerizations." Accessed January 17, 2026. [Link]

  • National Center for Biotechnology Information. "Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy." Accessed January 17, 2026. [Link]

  • AWS. "1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study." Accessed January 17, 2026. [Link]

  • PubMed. "1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study." Accessed January 17, 2026. [Link]

Sources

An In-Depth Technical Guide to the X-ray Crystallography of 5,7-Diazaspiro[3.4]octane-6,8-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as privileged structures. Their inherent three-dimensional character offers a distinct advantage over traditional flat, aromatic systems by enabling more precise and complex interactions with the three-dimensional binding sites of biological targets.[1][2] The 5,7-diazaspiro[3.4]octane-6,8-dione core, a spiro-fused hydantoin, is of particular interest. This motif combines the conformational rigidity of the cyclobutane ring with the rich hydrogen-bonding capabilities of the hydantoin moiety, making it a valuable building block for designing potent and selective therapeutic agents.[3][4]

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within these crystalline solids.[5] It provides unequivocal proof of structure, stereochemistry, and the subtle conformational nuances that govern molecular interactions. This guide offers a comprehensive, field-proven walkthrough of the entire X-ray crystallography workflow as applied to this compound derivatives, from rational synthesis to final structural refinement and analysis. The causality behind each experimental choice is explained to provide a framework for troubleshooting and adaptation.

Part 1: Synthesis and Crystallization — The Foundation of a Successful Structure

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. This phase is often the most challenging and critical step in the entire process.[5][6]

Rational Synthesis: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a robust and highly efficient multicomponent reaction for the synthesis of spirohydantoins from cyclic ketones.[4][7] This method is the cornerstone for producing the this compound scaffold from cyclobutanone or its substituted derivatives.

The causality of this choice rests on the reaction's reliability and simplicity. It is a one-pot synthesis that combines the ketone, a cyanide source (e.g., KCN or NaCN), and ammonium carbonate to directly form the hydantoin ring.[8] The reaction proceeds through an aminonitrile intermediate, which then cyclizes to form the final product. This approach is well-documented and amenable to a variety of substrates, allowing for the generation of diverse derivative libraries.[4][9]

  • Reaction Setup: In a sealed pressure vessel, combine cyclobutanone (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (3.0 eq).

  • Solvent: Add a 1:1 mixture of ethanol and water until the solids are fully suspended. The use of aqueous ethanol is critical for solubilizing both the organic ketone and the inorganic reagents.[7]

  • Heating: Heat the mixture to 60–70 °C with vigorous stirring for 6-12 hours. The sealed vessel is necessary to contain the ammonia and carbon dioxide generated in situ, which drive the equilibrium towards product formation.

  • Workup: After cooling to room temperature, the reaction mixture is often a slurry. Acidify the mixture carefully with HCl to neutralize any excess cyanide and carbonate.

  • Isolation: The resulting spirohydantoin product, being a crystalline solid, typically precipitates from the solution.[4] Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

  • Purity Assessment: Confirm purity (>98%) by NMR and LC-MS before proceeding to crystallization. Impurities are a primary inhibitor of successful crystal growth.[6]

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals (typically >0.1 mm in all dimensions) is a process of controlled precipitation.[5] The goal is to guide the molecules to assemble into a highly ordered, repeating lattice. For spirohydantoin derivatives, which are often stable, neutral compounds with good hydrogen bonding capacity, several methods are effective.

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Compound Pure Compound (>98%) Solvent Solvent Screening Compound->Solvent Dissolve SE Slow Evaporation Solvent->SE Choice 1 VD Vapor Diffusion Solvent->VD Choice 2 SC Slow Cooling Solvent->SC Choice 3 Crystals Single Crystals SE->Crystals Oil Oil / Amorphous Solid SE->Oil VD->Crystals VD->Oil SC->Crystals SC->Oil Optimize Optimize Conditions Oil->Optimize If unsuccessful Optimize->Solvent Re-screen

Caption: General workflow for small molecule crystallization.

  • Method 1: Slow Evaporation (Most Common)

    • Rationale: This technique is straightforward and effective for moderately soluble, stable compounds. By slowly removing the solvent, the solution becomes supersaturated, promoting gradual crystal growth over rapid precipitation.

    • Procedure: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near-saturation in a small vial. Cover the vial with a cap containing a pinhole or with paraffin film perforated by a needle. This restricts the rate of evaporation. Place the vial in a vibration-free location and monitor over several days to weeks.

  • Method 2: Vapor Diffusion (Liquid/Liquid)

    • Rationale: This method is more controlled than slow evaporation and is excellent for compounds that are highly soluble in one solvent but insoluble in another. An "anti-solvent" slowly diffuses into the solution of the compound, gradually reducing its solubility and inducing crystallization.

    • Procedure: Dissolve the compound in a small volume of a "good" solvent (e.g., dichloromethane or acetone) in a small, open vial. Place this vial inside a larger, sealed jar containing a reservoir of a "poor" solvent (the anti-solvent, e.g., hexane or pentane) in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the inner vial, causing crystals to form.

Part 2: X-ray Diffraction and Structure Determination

Once a suitable crystal is obtained, the process of elucidating its structure through X-ray diffraction can begin. This is a multi-step computational process that translates the diffraction pattern into a 3D atomic model.[5]

From Crystal to Diffraction Pattern: Data Collection

The core principle involves irradiating the single crystal with a monochromatic X-ray beam. The crystal's ordered lattice diffracts the X-rays in a specific pattern of spots, which are recorded by a detector. The geometry and intensity of these spots contain the information about the crystal's internal structure.[10]

  • Crystal Mounting: Using a microscope, select a well-formed single crystal with sharp edges and no visible cracks. Mount the crystal on a cryoloop using a minimal amount of cryoprotectant oil (e.g., Paratone-N).[6] The loop is then attached to a goniometer head.

  • Cryo-cooling: Flash-cool the crystal to 100 K in a stream of liquid nitrogen. This is a self-validating step; successful cooling minimizes thermal vibrations and protects the crystal from radiation damage during data collection, resulting in higher-quality data.

  • Diffractometer Setup: Mount the goniometer on the diffractometer. Modern instruments typically use a focused X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a pixel-array detector.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. A typical strategy involves collecting multiple "runs" of data, each consisting of hundreds of frames with an oscillation of 0.5-1.0° per frame. The detector distance and exposure time are optimized to ensure strong diffraction spots without overloading the detector.

  • Data Processing: The raw image data is processed using software (e.g., CrysAlisPro, SAINT) to integrate the intensities of all the diffraction spots and apply corrections for experimental factors like absorption. This yields a reflection file containing the Miller indices (h,k,l) and intensity for each spot.

From Data to Model: Structure Solution and Refinement

The processed reflection file does not directly yield the structure. It represents the amplitudes of the structure factors, but the phase information is lost. This is the well-known "phase problem" in crystallography.

Structure_Solution_Workflow Data Processed Reflection Data (h, k, l, Intensity) Solution Structure Solution (e.g., Direct Methods via SHELXS) Data->Solution Initial_Model Initial Atomic Model (Fragment) Solution->Initial_Model Solves Phase Problem Refinement Least-Squares Refinement (e.g., SHELXL) Initial_Model->Refinement Refine against Data Difference_Map Difference Fourier Map (Fo - Fc) Refinement->Difference_Map Calculate Final_Model Complete & Refined Model (Anisotropic Displacement, H-atoms) Refinement->Final_Model Converged Difference_Map->Initial_Model Locate Missing Atoms Validation Validation & CIF Generation Final_Model->Validation Final Check

Caption: The iterative cycle of structure solution and refinement.

  • Structure Solution: For small molecules like spirohydantoins, "direct methods" are typically used to solve the phase problem. The program SHELXS is an industry standard for this purpose.[11] It uses statistical relationships between the intensities of the reflections to derive an initial set of phases, which is then used to generate an initial electron density map.

  • Model Building: From this initial map, a molecular fragment can usually be identified and built.

  • Structure Refinement: The initial model is then refined against the experimental data using a least-squares process. The program SHELXL is the authoritative standard for small-molecule refinement.[2][11][12] This is an iterative process:

    • The positions and displacement parameters of the atoms in the model are adjusted to minimize the difference between the calculated structure factors (Fc) and the observed structure factors (Fo).

    • After each cycle of refinement, a difference Fourier map (Fo-Fc) is calculated. Peaks in this map indicate regions of unaccounted-for electron density, revealing the positions of missing atoms (like hydrogens) or correcting misplaced atoms.

    • The model is updated, and the process is repeated until the model converges—meaning further cycles of refinement do not significantly improve the fit to the data. This is monitored by the R-factor (R1), which should ideally be below 5% for a well-refined structure.

  • Finalization and Validation: Once refined, the model is validated for correct geometry and the absence of significant errors. A Crystallographic Information File (CIF) is generated, which is the standard format for reporting and archiving crystal structure data.[13]

Part 3: Data Presentation and Structural Analysis

The final output of a crystallographic study is a detailed atomic model and a set of data that validates its quality. This section provides an illustrative example based on published data for a closely related spirocyclic system, demonstrating how to present and interpret the results.[14]

Tabulated Crystallographic Data

Summarizing the key parameters of the data collection and refinement in a standardized table is essential for publication and peer review.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters for a Representative Spirocyclic Compound. (Data adapted from a related structure, cis-4-tert-butyl-2-(4-nitrophenylsulfonyl)cyclohexanone, for demonstrative purposes)[14]

ParameterValue
Crystal Data
Empirical formulaC₁₆H₂₁NO₅S
Formula weight339.40
Temperature293(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemTriclinic
Space groupP-1
Unit cell dimensionsa = 7.3395(9) Å
b = 11.103(1) Å
c = 11.391(1) Å
α = 107.933(9)°
β = 95.12(1)°
γ = 99.96(1)°
Volume859.8(2) ų
Z (molecules/unit cell)2
Data Collection
DiffractometerNonius CAD4
Theta range for data collectionto 25.97°
Reflections collected3533
Independent reflections3352 [R(int) = 0.046]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3352 / 0 / 211
Goodness-of-fit (GOF) on F²1.139
Final R indices [I > 2σ(I)]R1 = 0.062, wR2 = 0.179
R indices (all data)R1 = 0.144, wR2 = 0.218
Largest diff. peak and hole0.58 and -0.46 e.Å⁻³
Analysis of Key Structural Features

The refined model of a this compound derivative reveals critical structural information:

  • Conformation: The puckering of the cyclobutane ring and the planarity of the hydantoin ring can be precisely determined. This conformation is crucial as it dictates the spatial orientation of any substituents, which in turn governs the molecule's interaction with its biological target.

  • Hydrogen Bonding: The hydantoin moiety contains two N-H donors and two carbonyl oxygen acceptors. X-ray crystallography allows for the unambiguous identification of intermolecular hydrogen bonding networks. These interactions are fundamental to crystal packing and often mimic the interactions a drug molecule might form in a protein's active site.

  • Absolute Stereochemistry: For chiral derivatives, anomalous dispersion effects during data collection can be used to determine the absolute configuration of stereocenters with high confidence, often reported as the Flack parameter.[1]

Conclusion

X-ray crystallography is an indispensable tool in the development of novel therapeutics based on the this compound scaffold. It provides the ultimate structural validation, offering unparalleled insight into the conformational and stereochemical properties that drive biological activity. By following a systematic and well-reasoned approach, from synthesis and crystallization to data collection and refinement, researchers can unlock the full potential of this promising class of molecules. The protocols and insights presented in this guide serve as a robust framework for achieving high-resolution structures, thereby accelerating the data-driven design of next-generation pharmaceuticals.

References

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved January 17, 2026, from [Link]

  • MDPI. (2022). A Paternò–Büchi Reaction of Aromatics with Quinones under Visible Light Irradiation. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. Retrieved January 17, 2026, from [Link]

  • Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2011). ShelXle: a Qt graphical user interface for SHELXL. Journal of Applied Crystallography, 44(6), 1281-1284. Available at: [Link]

  • Barrow, J. C., et al. (2008). Discovery and X-ray crystallographic analysis of a spiropiperidine iminohydantoin inhibitor of beta-secretase. Journal of Medicinal Chemistry, 51(20), 6259-62. Available at: [Link]

  • ResearchGate. (2006). Crystal structure of cis-4-tert-butyl-2-(4-nitrophenylsulfonyl)cyclohexanone, C16H21NO5S. Retrieved January 17, 2026, from [Link]

  • Nandakumar, A., et al. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(11), 2773. Available at: [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2017). X-ray crystallographic studies of rationally designed dihydroorotate dehydrogenase inhibitors. Retrieved January 17, 2026, from [Link]

  • Müller, P. (Ed.). (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Available at: [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Retrieved January 17, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Retrieved January 17, 2026, from [Link]

  • Uson, I. (2022, March 3). SHELXL [Video]. YouTube. Retrieved January 17, 2026, from [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Retrieved January 17, 2026, from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved January 17, 2026, from [Link]

  • HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands. Retrieved January 17, 2026, from [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470.
  • National Institutes of Health (NIH). (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5,7-diazaspiro[3.4]octane-6,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5,7-diazaspiro[3.4]octane-6,8-dione is a spirocyclic heterocyclic compound incorporating a cyclobutane ring fused to a hydantoin moiety. This unique three-dimensional architecture makes it a compelling scaffold in medicinal chemistry, offering a novel vector space for substituent placement compared to traditional flat aromatic rings.[1] Understanding the fundamental physicochemical properties of this scaffold is paramount for its effective deployment in drug discovery campaigns. These properties govern a molecule's behavior from initial high-throughput screening to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive analysis of the known and predicted physicochemical properties of this compound, details authoritative protocols for their experimental determination, and discusses their direct implications for drug development.

Molecular Structure and Core Identifiers

The foundational step in characterizing any chemical entity is to define its structure and core identifiers. The spirocyclic nature of this molecule, where the cyclobutane and hydantoin rings share a single quaternary carbon atom, imparts significant rigidity.

1.1. Chemical Structure

  • 2D Structure:

    
    

    (Image Source: PubChem CID 242823)

1.2. Key Identifiers

A consistent and accurate identification is crucial for database searches and regulatory submissions.

IdentifierValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 89691-88-3ChemScene, PubChem[2][3]
Molecular Formula C₆H₈N₂O₂ChemScene, PubChem[2][3]
Molecular Weight 140.14 g/mol ChemScene, PubChem[2][3]
Canonical SMILES C1CC2(C1)C(=O)NC(=O)N2PubChem[2]
InChIKey ILOQJTLRHGYIOU-UHFFFAOYSA-NPubChem[2]

Physicochemical Properties: Predicted and Experimental

The interplay of a molecule's physicochemical properties dictates its "drug-likeness" and potential for development. Currently, most available data for this compound is computationally predicted. This underscores the critical need for experimental validation, for which protocols are provided in Section 3.

2.1. Summary of Physicochemical Parameters

PropertyPredicted ValueSignificance in Drug Discovery
LogP (Octanol/Water) -0.3 / -0.2515Measures lipophilicity, affecting permeability, solubility, and metabolism.[2][3]
Topological Polar Surface Area (TPSA) 58.2 ŲInfluences membrane permeability and oral bioavailability.[2][3]
Hydrogen Bond Donors 2Key for target binding interactions and solubility.[2]
Hydrogen Bond Acceptors 2Key for target binding interactions and solubility.[2]
Rotatable Bonds 0Low number indicates high rigidity, which can improve binding affinity.[2]
Melting Point No data availableDefines physical state, stability, and aids in purity assessment.
Boiling Point No data availableIndicates volatility; less critical for solid oral dosage forms.[4]
Aqueous Solubility No data availableCrucial for absorption and achieving therapeutic concentrations.
pKa No data availableDetermines the ionization state at physiological pH, impacting solubility and transport.

2.2. In-Depth Analysis

  • Lipophilicity (LogP): The predicted LogP value of approximately -0.3 suggests that this compound is a hydrophilic compound.[2] This is favorable for aqueous solubility but may present challenges for passive diffusion across lipid membranes, a key step in oral absorption.

  • Polar Surface Area (TPSA): A TPSA of 58.2 Ų is well within the desirable range for good oral bioavailability (typically < 140 Ų). This parameter, representing the surface sum over all polar atoms, is a strong predictor of a drug's ability to permeate cell membranes.

  • Hydrogen Bonding: With two hydrogen bond donors (the N-H groups of the hydantoin ring) and two acceptors (the carbonyl oxygens), this molecule has a balanced capacity for forming hydrogen bonds.[2] This is critical for specific interactions with biological targets and for ensuring adequate solubility in water.

  • Molecular Rigidity: The absence of rotatable bonds makes this a highly rigid scaffold.[2] This conformational constraint can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

Experimental Protocols for Physicochemical Characterization

The following protocols are standard, validated methods for determining the key physicochemical properties. Their application is essential to move beyond computational predictions and generate a robust, reliable data package for this compound.

3.1. Melting Point Determination by Capillary Method

  • Expertise & Causality: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline substance, while impurities lead to a depressed and broadened melting range. This protocol ensures accurate determination through controlled heating.

  • Step-by-Step Methodology:

    • Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry surface.[5]

    • Capillary Loading: Gently tap the open end of a capillary tube into the powder to collect a small amount of sample. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.[5]

    • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).[6]

    • Rapid Initial Heating: Heat the sample rapidly to approximately 20°C below the expected melting point (if unknown, a preliminary rapid run is required to find an approximate value).

    • Slow Heating & Observation: Decrease the heating rate to 1-2°C per minute. This slow rate is critical to allow the temperature of the heating block and the sample to equilibrate, ensuring an accurate reading.

    • Record Melting Range: Record two temperatures: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample has liquefied. The melting point is reported as the range T1-T2.[6]

    • Validation: Perform the determination in triplicate to ensure consistency.

3.2. LogD Determination by OECD 107 Shake-Flask Method

  • Expertise & Causality: The Shake-Flask method is the gold-standard for determining the octanol-water partition coefficient, a direct measure of lipophilicity.[7][8] For ionizable compounds, determining the distribution coefficient (LogD) at a physiological pH (e.g., 7.4) is more relevant than the LogP of the neutral species. This protocol is designed for accuracy by ensuring phase saturation and equilibrium.

  • Step-by-Step Methodology:

    • Phase Preparation: Prepare n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4) and PBS (pH 7.4) saturated with n-octanol by vigorously mixing them for 24 hours and allowing them to separate for at least 2 hours. This pre-saturation is crucial to prevent volume changes during the experiment.

    • Stock Solution: Prepare a stock solution of this compound in the appropriate phase (e.g., pre-saturated PBS).

    • Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS. The volume ratio should be adjusted based on the expected LogD to ensure quantifiable concentrations in both phases.[9] Add a known amount of the compound stock.

    • Equilibration: Tightly cap the vessel and shake at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours). Gentle inversion is preferred over vigorous shaking to prevent emulsion formation.

    • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

    • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phase. Analyze the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

    • Calculation: Calculate the LogD using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

    • Validation: Run the experiment in triplicate with a known reference standard to validate the procedure.

G cluster_prep 1. Phase Preparation cluster_exp 2. Partitioning Experiment cluster_analysis 3. Analysis & Calculation p1 Saturate Octanol with Buffer (pH 7.4) e1 Combine Saturated Phases + Compound Stock p1->e1 p2 Saturate Buffer (pH 7.4) with Octanol p2->e1 e2 Shake to Equilibrate (e.g., 24h at 25°C) e1->e2 e3 Centrifuge for Phase Separation e2->e3 e4 Sample Aqueous Phase e3->e4 e5 Sample Octanol Phase e3->e5 a1 Quantify Concentration in each phase (HPLC-UV) e4->a1 e5->a1 a2 Calculate LogD = log([C]oct / [C]aq) a1->a2

Caption: Workflow for LogD Determination via Shake-Flask Method.

3.3. Thermodynamic Aqueous Solubility Assay

  • Expertise & Causality: Thermodynamic solubility represents the true equilibrium solubility of a compound and is the most relevant measure for drug development.[10] Kinetic solubility assays, while faster, can overestimate solubility due to the formation of supersaturated solutions.[11] This protocol ensures equilibrium is reached by allowing sufficient incubation time.

  • Step-by-Step Methodology:

    • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess must be sufficient to form a visible suspension throughout the experiment.[11]

    • Media Addition: Add a precise volume of the desired aqueous medium (e.g., water, PBS pH 7.4, Simulated Intestinal Fluid) to each vial.[12]

    • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is achieved.

    • pH Measurement: After equilibration, measure the final pH of the suspension. This is critical as the compound's own properties might alter the buffer pH.

    • Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to separate the undissolved solid.

    • Quantification: Take a precise aliquot of the clear supernatant and dilute it into a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a standard curve.

    • Validation: Include a positive and negative control compound with known high and low solubility to ensure the assay is performing correctly.

Implications for Drug Development and "Drug-Likeness"

The physicochemical profile of this compound can be evaluated against established guidelines for oral drug candidates, such as Lipinski's Rule of Five.[13] This rule of thumb helps to identify compounds that are more likely to have poor oral absorption or permeation.[14]

4.1. Lipinski's Rule of Five Analysis

The rule states that orally active drugs generally have:[15]

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular mass less than 500 daltons.

  • A LogP not greater than 5.

Analysis for this compound:

Lipinski ParameterValueRuleCompliance
H-Bond Donors 2≤ 5Yes
H-Bond Acceptors 2≤ 10Yes
Molecular Weight 140.14< 500Yes
LogP ~ -0.3≤ 5Yes

Based on predicted values, this compound fully complies with Lipinski's Rule of Five, suggesting it occupies a favorable physicochemical space for developing orally bioavailable drugs. It avoids the common pitfalls of high molecular weight and excessive lipophilicity.

G cluster_props Physicochemical Properties cluster_rules Drug-Likeness Guidelines (e.g., Lipinski's Rule) cluster_outcome Predicted Outcome MW MW = 140.14 r_MW MW < 500 MW->r_MW Pass LogP LogP = -0.3 r_LogP LogP ≤ 5 LogP->r_LogP Pass HBD HBD = 2 r_HBD HBD ≤ 5 HBD->r_HBD Pass HBA HBA = 2 r_HBA HBA ≤ 10 HBA->r_HBA Pass TPSA TPSA = 58.2 Ų outcome Good Oral Bioavailability Potential r_MW->outcome r_LogP->outcome r_HBD->outcome r_HBA->outcome

Caption: Relationship between properties and drug-likeness potential.

4.2. Strategic Considerations for Researchers

  • Solubility Enhancement: While the molecule is predicted to be hydrophilic, its flat solubility profile across different pH values (due to the lack of strongly acidic or basic centers) might need to be considered. If experimental solubility is found to be low, formulation strategies or the addition of ionizable groups to derivatives may be necessary.

  • Permeability: The low LogP suggests that passive permeability might be a limiting factor for absorption. Researchers should prioritize early assessment of permeability using assays like PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 cell monolayers.

  • Metabolic Stability: The scaffold lacks obvious metabolic soft spots, which is a positive attribute. However, its stability should be confirmed in liver microsome or hepatocyte assays early in the discovery process.

Conclusion

This compound represents a promising, rigid scaffold for medicinal chemistry. Its computationally predicted physicochemical properties place it firmly within the "drug-like" chemical space, with full compliance with Lipinski's Rule of Five. The key challenge for any research program utilizing this scaffold will be the rigorous experimental validation of these properties. The low predicted lipophilicity suggests that a primary focus should be on assessing and optimizing aqueous solubility and membrane permeability. By employing the authoritative protocols detailed in this guide, researchers can build a robust data package to confidently guide the design of novel therapeutics based on this unique spirocyclic core.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 242823, 5,7-Diazaspiro(3.4)octane-6,8-dione. [Link]

  • Pharmaffiliates. This compound. [Link]

  • J&K Scientific LLC. This compound. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Wikipedia. Lipinski's rule of five. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • SlideShare. experiment (1) determination of melting points. [Link]

  • Agroscope. Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. [Link]

  • SciSpace. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • University of Alberta. Melting point determination. [Link]

  • Moodle@Units. Lipinski's rule of five. [Link]

  • National Center for Biotechnology Information. PubChemLite for this compound. [Link]

  • Wu, J., & Benet, L. Z. (2005). BDDCS, the Rule of 5 and Drugability. PubMed Central. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • Thompson Rivers University. Experiment 1: Melting-point Determinations. [Link]

  • ACS Publications. Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. [Link]

  • Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • ResearchGate. High-throughput determination of octanol/water partition coefficients using a shake-flask method and novel two-phase solvent system. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • YouTube. Lipinski's rules & drug discovery beyond the rule of five. [Link]

  • ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]

  • OECD. A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5,7-diazaspiro[3.4]octane-6,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Spirocyclic Scaffold

The landscape of modern drug discovery is increasingly focused on moving beyond flat, aromatic molecules towards more three-dimensional structures that can offer improved pharmacological properties.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this shift.[3] These rigid structures can lock a molecule into a specific conformation, potentially enhancing binding affinity and selectivity for its biological target.[2] Furthermore, the incorporation of spirocyclic motifs has been linked to improved physicochemical properties, including enhanced solubility and metabolic stability, which are critical for the development of orally bioavailable drugs.[1][4]

5,7-diazaspiro[3.4]octane-6,8-dione, a member of the spirohydantoin class of compounds, represents a scaffold of significant interest. Hydantoin derivatives are found in a number of medicinally important compounds, including anticonvulsants.[5][6] Understanding the fundamental properties of solubility and stability is a critical first step in unlocking the therapeutic potential of this and related molecules. This guide provides a comprehensive overview of these properties, outlines detailed experimental protocols for their assessment, and discusses the underlying chemical principles.

Physicochemical Properties at a Glance

A foundational understanding of a compound's physicochemical properties is essential for predicting its behavior in biological systems. For this compound, key computed parameters provide initial insights into its likely solubility and permeability characteristics.

PropertyValueSource
Molecular FormulaC₆H₈N₂O₂
Molecular Weight140.14 g/mol
XLogP3-0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2

The negative XLogP3 value suggests that this compound is likely to be a hydrophilic compound with a preference for aqueous environments over lipid-like environments. The presence of two hydrogen bond donors and two acceptors further supports its potential for favorable interactions with water molecules, which is a positive indicator for aqueous solubility.

Solubility Profile: A Cornerstone of Drug Development

The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability.[7] Poor aqueous solubility can be a major hurdle in drug development, leading to low and variable drug exposure.[2] Therefore, a thorough characterization of the solubility of this compound is paramount. Two key types of solubility are typically assessed: kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility

Kinetic solubility is a measure of the concentration of a compound that can be achieved upon rapid dissolution from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[8] It is a high-throughput screening method that provides an early indication of a compound's solubility behavior.[9] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound in a given solvent and is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[1]

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a standard method for determining the kinetic solubility of this compound using nephelometry.

Objective: To rapidly assess the apparent solubility of the compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 µL) of PBS, pH 7.4. This will result in a final DMSO concentration of 1%.

  • Equilibration: Shake the plate at room temperature for a defined period, typically 1-2 hours, protected from light.

  • Measurement: Measure the light scattering or turbidity of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering is not significantly different from the buffer-only control.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM stock in DMSO prep_serial Perform serial dilution in 96-well plate prep_stock->prep_serial add_to_buffer Transfer stock to PBS plate prep_serial->add_to_buffer prep_buffer Prepare 96-well plate with PBS prep_buffer->add_to_buffer equilibrate Shake for 1-2 hours add_to_buffer->equilibrate measure Measure light scattering (Nephelometry) equilibrate->measure analyze Determine highest non-precipitated concentration measure->analyze

Kinetic Solubility Workflow

Experimental Protocol: Thermodynamic Solubility Assay

This protocol describes the shake-flask method for determining the equilibrium solubility of this compound.

Objective: To determine the intrinsic solubility of the compound at equilibrium.

Materials:

  • Solid this compound

  • Aqueous buffers of different pH values (e.g., pH 2, 5, 7.4, 9)

  • Co-solvents (e.g., ethanol, propylene glycol)

  • Vials with screw caps

  • Shaking incubator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with UV detector

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different buffer or co-solvent mixture.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound by HPLC-UV, using a pre-validated calibration curve.

  • Data Analysis: The thermodynamic solubility is the concentration of the compound in the supernatant.

Stability Profile: Ensuring Chemical Integrity

The chemical stability of a drug candidate is a critical quality attribute that can impact its safety and efficacy.[10] Forced degradation studies, or stress testing, are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.[8][11] For this compound, the hydantoin ring is a key structural feature that may be susceptible to degradation.

Potential Degradation Pathways

Based on the chemistry of the hydantoin moiety, the most likely degradation pathway for this compound is hydrolysis of the amide bonds in the ring.[12][13] This can occur under both acidic and basic conditions, leading to ring-opening.

  • Acidic Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen can facilitate nucleophilic attack by water, leading to the formation of a hydantoic acid derivative.

  • Basic Hydrolysis: In the presence of a base, deprotonation of the N-H group can enhance the nucleophilicity of the nitrogen, or direct hydroxide attack on the carbonyl carbon can occur, both leading to ring cleavage.[12][13]

Other potential degradation pathways that should be investigated include oxidation, thermal degradation, and photolysis.[11]

G cluster_degradation Degradation Pathways compound This compound hydrolysis Hydrolysis (Acidic/Basic) compound->hydrolysis H+ or OH- oxidation Oxidation compound->oxidation [O] thermal Thermal Degradation compound->thermal Δ photolysis Photolysis compound->photolysis degradant1 Ring-Opened Product (Hydantoic Acid Derivative) hydrolysis->degradant1 degradant2 Oxidized Products oxidation->degradant2 degradant3 Thermal Degradants thermal->degradant3 degradant4 Photodegradants photolysis->degradant4

Potential Degradation Pathways

Experimental Protocol: Forced Degradation Studies

This protocol outlines a comprehensive approach to stress testing this compound to evaluate its intrinsic stability.

Objective: To identify likely degradation products, establish degradation pathways, and demonstrate the specificity of a stability-indicating analytical method.[10]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Water bath or oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation: Prepare solutions of this compound in an appropriate solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Subject the solutions to the following stress conditions in parallel:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C.

    • Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the solution at 60°C.

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.[14]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis: Analyze the stressed samples by a validated stability-indicating HPLC-UV method. Use HPLC-MS to identify the mass of any degradation products.

  • Data Analysis: Quantify the amount of parent compound remaining and the amount of each degradation product formed over time. The goal is to achieve 5-20% degradation to ensure that relevant degradation products are formed without over-stressing the molecule.[3]

Stress ConditionTypical Reagents and ConditionsPotential Degradation
Acidic Hydrolysis 0.1 M HCl, 60°CHydantoin ring opening
Basic Hydrolysis 0.1 M NaOH, 60°CHydantoin ring opening
Oxidation 3% H₂O₂, Room TemperatureFormation of N-oxides or other oxidative products
Thermal Degradation 60°C in solutionGeneral decomposition
Photostability ICH Q1B light exposurePhotolytic cleavage or rearrangement

Conclusion

A thorough understanding of the solubility and stability of this compound is fundamental to its progression as a potential drug candidate. The protocols and principles outlined in this guide provide a robust framework for the comprehensive characterization of these critical properties. By systematically evaluating its solubility in various media and its degradation under stress conditions, researchers can gain the necessary insights to guide formulation development, establish appropriate storage conditions, and ensure the development of a safe and effective therapeutic agent. The spirocyclic nature of this compound holds promise for favorable drug-like properties, and a rigorous assessment of its solubility and stability is the essential next step in realizing that potential.

References

  • A Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 13683–13692. [Link]

  • Study on the Formation of Glycine by Hydantoin and Its Kinetics. PMC. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • In vitro solubility assays in drug discovery. PubMed. [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • Forced Degradation Studies in Pharmaceuticals: How to Perform. The Pharma Knowledge. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Hydrolysis of hydantoin to hydantoin acid. | Download Scientific Diagram. ResearchGate. [Link]

  • Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds | Request PDF. ResearchGate. [Link]

  • The Hydrolysis of Hydantoin by Various Tissues. PubMed. [Link]

  • Evaluation of Two Novel Hydantoin Derivatives Using Reconstructed Human Skin Model EpiskinTM: Perspectives for Application as Potential Sunscreen Agents. PMC. [Link]

  • Hydantoin - Wikipedia. Wikipedia. [Link]

  • Synthesis and structural study of N-substituted nortropane spirohydantoins. PubMed. [Link]

  • Stability Indicating HPTLC Method Development and Validation for Quantification of Favipiravir in Bulk and Commercial Film Coate. International Journal of Pharmaceutical Investigation. [Link]

  • Stability indicating study by using different analytical techniques. IJSDR. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. LCGC International. [Link]

  • Stability Indicating Assay Method. IJCRT.org. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. PubMed. [Link]

  • Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. PubMed. [Link]

  • Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties. PMC. [Link]

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. SpringerLink. [Link]

  • Stability-Indicating HPTLC Method Development and Validation for analysis of Colchicine in the Bulk Drug and Tablet Dosage Forms. IJNRD. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. [Link]

  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. MDPI. [Link]

  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. ResearchGate. [Link]

  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. PMC. [Link]

Sources

Conformational Analysis of the 5,7-Diazaspiro[3.4]octane Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5,7-diazaspiro[3.4]octane scaffold has emerged as a privileged structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture that is increasingly incorporated into novel therapeutic agents. Its inherent rigidity and defined spatial orientation of substituents provide a powerful platform for designing potent and selective ligands. This in-depth technical guide provides a comprehensive conformational analysis of the 5,7-diazaspiro[3.4]octane core, synthesizing theoretical principles with practical experimental and computational methodologies. We delve into the intricate interplay of the puckered cyclobutane and the flexible cyclopentane rings, the dynamics of nitrogen inversion, and provide actionable protocols for researchers in drug discovery and development.

Introduction: The Rise of Spirocycles in Drug Design

The pursuit of novel chemical matter with enhanced pharmacological properties has led to a growing interest in three-dimensional (3D) molecular scaffolds. Spirocycles, which feature two rings connected by a single common atom, offer a distinct advantage over traditional flat aromatic structures by enabling a more precise spatial arrangement of functional groups, leading to improved target engagement and selectivity. The 5,7-diazaspiro[3.4]octane scaffold, a prominent member of this class, has been identified in compounds targeting a range of diseases, including malaria and neurological disorders. A thorough understanding of its conformational behavior is paramount for rational drug design and the optimization of pharmacokinetic and pharmacodynamic properties.

The Conformational Landscape of the 5,7-Diazaspiro[3.4]octane Core

The conformational preferences of the 5,7-diazaspiro[3.4]octane scaffold are a composite of the inherent behaviors of its constituent cyclobutane and 2,4-diazacyclopentane (pyrrolidine) rings, constrained by the spirocyclic fusion.

The Puckered Nature of the Cyclobutane Ring

A planar cyclobutane ring would suffer from significant angle strain (with C-C-C angles of 90° instead of the ideal 109.5°) and torsional strain due to eclipsing hydrogen atoms. To alleviate this, the cyclobutane ring adopts a non-planar, "puckered" or "bent" conformation.[1][2] This puckering reduces the torsional strain at the expense of a slight increase in angle strain. The cyclobutane ring undergoes rapid interconversion between two equivalent puckered conformations through a higher-energy planar transition state. The puckering angle and the barrier to inversion are influenced by the substitution pattern on the ring. In the context of the 5,7-diazaspiro[3.4]octane scaffold, the spiro-fusion to the five-membered ring will influence the puckering of the cyclobutane ring.

The Flexible Five-Membered Ring: Pseudorotation in the Diazacyclopentane Moiety

The five-membered diazacyclopentane ring also deviates from planarity to minimize torsional strain. It can adopt a range of non-planar conformations, most notably the "envelope" (or "bent") and "twist" forms.[3] These conformations are not static but interconvert rapidly through a low-energy process known as pseudorotation, where the pucker appears to rotate around the ring.[3] The presence of two nitrogen atoms and their substituents will significantly influence the preferred conformations and the dynamics of this pseudorotation.

Interplay of the Rings and Overall Conformation

The spirocyclic linkage at the C4 position of the cyclopentane ring and a carbon of the cyclobutane ring introduces significant conformational constraints. The puckering of the cyclobutane ring and the pseudorotation of the diazacyclopentane ring are not independent motions. The orientation of the substituents on one ring will influence the conformational equilibrium of the other. The overall conformation of the 5,7-diazaspiro[3.4]octane scaffold can be envisioned as a combination of the puckered cyclobutane and the various envelope and twist conformations of the diazacyclopentane ring, with certain combinations being energetically more favorable.

Figure 1: A schematic representation of the conformational dynamics within the 5,7-diazaspiro[3.4]octane scaffold, highlighting the interplay between cyclobutane ring inversion and diazacyclopentane pseudorotation.

The Dynamics of Nitrogen Inversion

A critical aspect of the conformational analysis of the 5,7-diazaspiro[3.4]octane scaffold is the pyramidal inversion at the two nitrogen atoms. This process involves the nitrogen atom passing through a planar transition state, leading to the inversion of its stereochemistry. The rate of nitrogen inversion is dependent on the energy barrier, which is influenced by several factors:

  • Ring Strain: Incorporation of a nitrogen atom into a strained ring system can affect the inversion barrier.

  • Substituents: The nature of the substituents on the nitrogen atoms has a significant impact. Electron-withdrawing groups generally increase the inversion barrier, while bulky groups can either increase or decrease it depending on steric interactions in the ground and transition states.

  • Conjugation: If the nitrogen lone pair can delocalize with an adjacent π-system, the inversion barrier is typically lowered.

For the 5,7-diazaspiro[3.4]octane scaffold, the nitrogen atoms are part of a five-membered ring. The barrier to nitrogen inversion in such systems will be a key determinant of the conformational stability and the potential for observing distinct conformers at room temperature.

Experimental Approaches to Conformational Analysis

A combination of experimental techniques is crucial for a comprehensive understanding of the conformational landscape of the 5,7-diazaspiro[3.4]octane scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[4]

  • Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation.

  • Coupling Constants (J-values): Vicinal (3JHH) coupling constants are related to the dihedral angle between the coupled protons via the Karplus equation. This relationship can be used to determine the relative orientation of substituents and the puckering of the rings.[5]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments provide information about the through-space proximity of protons.[4] The observation of an NOE between two protons indicates that they are close in space (< 5 Å), which is invaluable for determining the overall 3D structure and the relative orientation of the two rings.

Table 1: Key NMR Parameters for Conformational Analysis

NMR ParameterInformation Gained
1H and 13C Chemical ShiftsLocal electronic environment, conformational averaging
3JHH Coupling ConstantsDihedral angles, ring puckering
NOESY/ROESY Cross-PeaksThrough-space proton-proton distances, relative stereochemistry
Variable Temperature NMREnergetics of conformational exchange processes (e.g., ring inversion, nitrogen inversion)
X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of a molecule. This technique yields precise information on bond lengths, bond angles, and the puckering of the rings. While the solid-state conformation may not be the only one present in solution, it provides a crucial reference point for interpreting solution-state NMR data and for validating computational models.

Computational Modeling of Conformational Preferences

Computational chemistry offers powerful tools to complement experimental data and to provide a deeper understanding of the conformational energetics of the 5,7-diazaspiro[3.4]octane scaffold.[6][7]

Density Functional Theory (DFT) Calculations

DFT methods are widely used to calculate the geometries and relative energies of different conformers.[8][9] By performing a potential energy surface scan, one can identify the low-energy conformers and the transition states connecting them. This allows for the determination of puckering amplitudes, pseudorotation pathways, and the energy barriers for ring and nitrogen inversion.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of the conformational behavior of a molecule over time.[6][7][10] By simulating the motion of the atoms in a solvent environment, MD can explore the accessible conformational space and identify the most populated conformational states. This technique is particularly useful for understanding the flexibility of the scaffold and the interplay between the different conformational motions.

Figure 2: A generalized workflow for the computational conformational analysis of the 5,7-diazaspiro[3.4]octane scaffold.

Experimental and Computational Protocols

Protocol for NMR-Based Conformational Analysis
  • Sample Preparation: Dissolve 5-10 mg of the 5,7-diazaspiro[3.4]octane derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a concentration of approximately 10-20 mM.

  • 1D NMR Spectra Acquisition: Acquire 1H and 13C NMR spectra to identify all signals and their multiplicities.

  • 2D NMR Spectra Acquisition:

    • COSY: To establish proton-proton connectivity through bonds.

    • HSQC/HMQC: To correlate protons with their directly attached carbons.

    • HMBC: To identify long-range proton-carbon correlations, aiding in the assignment of quaternary carbons.

    • NOESY/ROESY: To identify through-space proton-proton correlations. A mixing time of 300-800 ms is typically used for small molecules in NOESY experiments.

  • Data Analysis:

    • Assign all proton and carbon signals.

    • Measure 3JHH coupling constants from the high-resolution 1D 1H spectrum.

    • Analyze NOESY/ROESY cross-peaks to generate a set of interproton distance restraints.

    • Use the coupling constants and NOE restraints to build a model of the predominant solution-state conformation.

Protocol for DFT-Based Conformational Search
  • Initial Structure Generation: Build an initial 3D model of the 5,7-diazaspiro[3.4]octane derivative.

  • Conformational Search: Perform a systematic or stochastic conformational search to generate a variety of possible conformers.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each generated conformer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)).[8][9]

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).

  • Transition State Search: For key interconversion pathways (e.g., ring inversion, nitrogen inversion), locate the transition state structures and calculate the activation energy barriers.

  • Analysis: Analyze the relative energies of the conformers to determine their populations at a given temperature.

Conclusion and Future Perspectives

The 5,7-diazaspiro[3.4]octane scaffold presents a fascinating and conformationally rich system with significant potential in drug discovery. A comprehensive understanding of its conformational preferences, including the puckering of the cyclobutane ring, the pseudorotation of the diazacyclopentane ring, and the dynamics of nitrogen inversion, is essential for the rational design of new therapeutic agents. The integrated application of advanced NMR spectroscopy and computational modeling, as outlined in this guide, provides a robust framework for elucidating the 3D structure and dynamic behavior of this important scaffold. Future studies focusing on a broader range of substituted derivatives will further refine our understanding and facilitate the development of predictive models for the conformational behavior of this promising class of molecules.

References

  • Exploration of interaction behavior between spiro[indene-2,2'-[1][2][6]oxathiazine]-1,3-diones and DNA with the help of DFT, molecular docking, and MD simulations. Journal of Biomolecular Structure and Dynamics.

  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Pharmaceuticals.

  • Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A.

  • Pseudorotation of cyclopentane and its deuterated derivatives. The Journal of Physical Chemistry.

  • Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.

  • Design, Synthesis, Antiviral Evaluation, and Molecular Dynamics Simulation Studies of New Spirocyclic Thiopyrimidinones as Anti HCoV-229E. Chemistry & Biodiversity.

  • Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Chemical Physics.

  • Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations. RSC Advances.

  • Interplay of Rotational and Pseudorotational Motions in Flexible Cyclic Molecules. Molecules.

  • Conformations and Strain Energy of Cyclopentane and its Derivatives. Journal of the American Chemical Society.

  • Pseudorotation of cyclopentane and its deuterated derivatives. The Journal of Physical Chemistry.

  • 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances.

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem.

  • Advanced NMR techniques for structural characterization of heterocyclic structures. InTech.

  • Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts.

  • Enantioselective MW-US-assisted Synthesis, DFT Simulation and Molecular Docking of Spiro Pyrrolidine-2,3'-Thieno [2,3-d]Pyridazin-Hydrazide as Green Agricultural Product. Polycyclic Aromatic Compounds.

  • Coupling constants for 1H and 13C NMR. University of Missouri-St. Louis.

  • THE MOLECULAR STRUCTURES OF CYCLOPENTANE AND TETRAHYDROFURAN AS DETERMINED BY ELECTRON DIFFRACTION. Ohio State University.

  • The n.m.r. spectra and conformations of cyclic compounds part V. Mechanism of CH·CH coupling in heterocyclic compounds. Journal of the Chemical Society B: Physical Organic.

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics.

  • A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry.

  • A DFT study of five-membered nitrogen-containing fused heterocycles for insensitive highly energetic materials. RSC Advances.

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. ResearchGate.

  • Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons. Molecules.

  • 5,7-Diazaspiro(3.4)octane-6,8-dione. PubChem.

  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI.

  • Spiro(3.4)octane. PubChem.

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate.

  • Spiro(3.4)octane-1-carboxylic acid. PubChem.

  • Spiro[3.4]octane-3,3-diol. PubChem.

  • The barrier to nitrogen inversion in six-membered rings. Journal of the Chemical Society, Chemical Communications.

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate.

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry.

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.

  • Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules.

Sources

The Emergence of Diazaspiro[3.4]octanes: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Three-Dimensional Chemical Space

In the contemporary landscape of medicinal chemistry, the imperative to escape the confines of "flatland" — the realm of planar, sp²-rich molecules — has driven a paradigm shift towards the exploration of three-dimensional (3D) chemical scaffolds.[1] It is within this context that azaspirocycles, rigid bicyclic systems sharing a single carbon atom, have risen from relative obscurity to become a cornerstone of modern drug design. Their inherent conformational rigidity and the precise spatial orientation of substituents they afford offer unparalleled opportunities for optimizing ligand-receptor interactions, enhancing target selectivity, and improving pharmacokinetic profiles.[2][3] Among these, the diazaspiro[3.4]octane core, a motif featuring a four-membered azetidine ring fused to a five-membered pyrrolidine ring, has emerged as a particularly versatile and privileged scaffold. This guide provides an in-depth technical overview of the discovery, synthesis, and burgeoning applications of diazaspiro[3.4]octane compounds, tailored for researchers, scientists, and drug development professionals.

A Historical Perspective: From Synthetic Curiosity to a Mainstay in Medicinal Chemistry

The journey of diazaspiro[3.4]octanes from a synthetic novelty to a sought-after building block in drug discovery has been a gradual one, mirroring the broader appreciation for sp³-rich frameworks. While the precise first synthesis of the parent diazaspiro[3.4]octane is not prominently documented in seminal literature, the foundational work on related azaspirocyclic systems laid the groundwork for its eventual exploration. Early synthetic efforts in spirocyclic chemistry were often characterized by their complexity and limited scalability.[4] A significant milestone in the accessibility of related azaspiro[3.4]octane systems was the development of a tandem aldol-lactonization reaction to prepare an optically active 1-oxo-2-oxa-5-azaspiro[3.4]octane, a core component of the natural product oxazolomycin, in the early 2000s.[1]

The early 2010s saw the development of more robust and step-economic routes to novel thia- and oxa-azaspiro[3.4]octanes, designed explicitly as multifunctional modules for drug discovery.[5] It was the increasing recognition of the favorable drug-like properties conferred by spirocyclic scaffolds, such as improved solubility and metabolic stability, that truly catalyzed the widespread adoption of the diazaspiro[3.4]octane core in medicinal chemistry programs.[2][3] Today, various isomers, including 1,6-, 2,6-, and 6,7-diazaspiro[3.4]octanes, are recognized as "emerging privileged structures" due to their frequent appearance in compounds with diverse and potent biological activities.[6]

Synthetic Methodologies: Constructing the Diazaspiro[3.4]octane Core

The utility of any chemical scaffold is intrinsically linked to the efficiency and versatility of its synthesis. For diazaspiro[3.4]octanes, a variety of synthetic strategies have been developed, enabling the creation of diverse libraries of compounds for biological screening.

Key Synthetic Approaches

Modern synthetic approaches to the diazaspiro[3.4]octane core often rely on multi-step sequences that allow for the introduction of orthogonal protecting groups, facilitating selective functionalization of the two nitrogen atoms. Common strategies include:

  • [3+2] Cycloaddition Reactions: This approach offers an efficient route to the pyrrolidine ring of the diazaspiro[3.4]octane system. The reaction of an azomethine ylide with a suitable dipolarophile can construct the five-membered ring in a highly stereocontrolled manner. An improved synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane oxalate has been reported using this methodology, allowing for multi-gram scale production.[3]

  • Strain-Release Driven Spirocyclization: Leveraging the high ring strain of bicyclo[1.1.0]butanes (BCBs), a novel scandium-catalyzed spirocyclization with azomethine imines has been developed to access previously inaccessible 6,7-diazaspiro[3.4]octanes.[4] This method highlights the power of using strained intermediates to drive the formation of complex spirocyclic systems.

  • Multi-step Sequences from Acyclic Precursors: A common and versatile approach involves the sequential construction of the azetidine and pyrrolidine rings from readily available starting materials. This often entails the formation of a β-lactam (azetidin-2-one) followed by the elaboration of a side chain and subsequent intramolecular cyclization to form the spirocyclic core.[7]

General Synthetic Protocol: Orthogonally Protected 2,6-Diazaspiro[3.4]octane

The following protocol outlines a representative multi-step synthesis of an orthogonally protected 2,6-diazaspiro[3.4]octane, a versatile building block for further derivatization.

Step 1: Synthesis of the β-Lactam Intermediate

  • To a solution of a suitable β-amino acid ester in an appropriate solvent (e.g., dichloromethane), add a cyclizing agent (e.g., a Grignard reagent) at low temperature.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride) and extract the product with an organic solvent.

  • Purify the resulting β-lactam by column chromatography.

Step 2: Acylation to Introduce the Pyrrolidine Precursor

  • Deprotonate the β-lactam at the α-position using a strong base (e.g., lithium diisopropylamide) at low temperature in an anhydrous solvent (e.g., tetrahydrofuran).

  • Add an acylating agent containing the desired functionality for the pyrrolidine ring (e.g., a protected 3-halopropionyl chloride).

  • Allow the reaction to proceed at low temperature before quenching and workup.

  • Purify the acylated β-lactam.

Step 3: Reduction and Intramolecular Cyclization

  • Reduce the ketone functionality of the acylated side chain using a suitable reducing agent (e.g., sodium borohydride).

  • Protect the resulting alcohol if necessary.

  • Activate the hydroxyl group for nucleophilic substitution (e.g., by conversion to a mesylate or tosylate).

  • Induce intramolecular cyclization by deprotecting the nitrogen of the β-lactam and allowing it to displace the leaving group, forming the pyrrolidine ring.

Step 4: Orthogonal Protection

  • Selectively protect the two nitrogen atoms of the diazaspiro[3.4]octane core with orthogonal protecting groups (e.g., Boc and Cbz) to allow for selective deprotection and subsequent functionalization.

G cluster_azetidine Azetidine Ring Formation cluster_pyrrolidine Pyrrolidine Ring Construction cluster_core Diazaspiro[3.4]octane Core A β-Amino Acid Derivative B β-Lactam (Azetidin-2-one) A->B Cyclization C Acylation of β-Lactam B->C Enolate Formation D Side Chain Elaboration C->D Reduction/Functionalization E Intramolecular Cyclization D->E Reductive Amination F Orthogonally Protected Diazaspiro[3.4]octane E->F Protection caption General Synthetic Workflow for Diazaspiro[3.4]octanes

A generalized workflow for the synthesis of diazaspiro[3.4]octane cores.

Applications in Drug Discovery: A Scaffold for Diverse Biological Targets

The unique 3D architecture of the diazaspiro[3.4]octane core has proven to be highly advantageous in the design of potent and selective modulators of a wide range of biological targets.

Antimalarial Agents

The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for new antimalarial agents with novel mechanisms of action. A high-throughput screening campaign identified a series of diazaspiro[3.4]octane-containing compounds with potent activity against multiple stages of the parasite's lifecycle.[8][9][10][11] Structure-activity relationship (SAR) studies led to the identification of derivatives with low nanomolar activity against the asexual blood stage of P. falciparum and strong gametocyte-sterilizing properties.[8][10] Mechanistic investigations involving resistance selection and whole-genome sequencing have implicated the P. falciparum cyclic amine resistance locus in the mode of resistance.[8][10]

CompoundAsexual Blood Stage IC50 (nM)Gametocyte Viability IC50 (nM)Reference
Hit 1 < 50~100[8][10]
Optimized Lead < 10< 50[8][10]
Antitubercular Agents

The 2,6-diazaspiro[3.4]octane core has been successfully employed in the development of novel antitubercular agents. By conjugating a 5-nitrofuryl moiety to the diazaspiro[3.4]octane scaffold, a series of compounds with potent activity against Mycobacterium tuberculosis H37Rv were synthesized.[6][12] One lead compound from this series exhibited a remarkably low minimal inhibitory concentration (MIC) of 0.016 μg/mL.[6][12] This work demonstrates the potential of the diazaspiro[3.4]octane core to generate highly potent antibacterial agents.

Anticancer Agents
Sigma-1 Receptor Antagonists for Pain Management

The sigma-1 receptor (σ1R), a unique ligand-regulated molecular chaperone in the endoplasmic reticulum, has emerged as a promising target for the treatment of pain.[8][13][14] A series of 2,6-diazaspiro[3.4]octan-7-one derivatives have been developed as potent σ1R antagonists.[8][13] One of the lead compounds from this series not only exhibited high affinity for the σ1R but also significantly enhanced the antinociceptive effect of morphine and rescued morphine-induced analgesic tolerance in preclinical models.[8][13] The proposed mechanism involves the modulation of intracellular signaling cascades associated with pain perception and sensitization.[14]

G cluster_opioid Opioid Receptor Signaling cluster_sigma Sigma-1 Receptor Modulation Morphine Morphine MOR μ-Opioid Receptor Morphine->MOR Analgesia Analgesia MOR->Analgesia Tolerance Tolerance (Receptor Desensitization) MOR->Tolerance DSO_Antagonist Diazaspiro[3.4]octane Antagonist DSO_Antagonist->Analgesia Enhances DSO_Antagonist->Tolerance Prevents Sigma1R Sigma-1 Receptor DSO_Antagonist->Sigma1R Sigma1R->MOR Modulation Signaling Pro-nociceptive Signaling Sigma1R->Signaling caption Modulation of Opioid Signaling by a Diazaspiro[3.4]octane σ1R Antagonist

Proposed mechanism of a diazaspiro[3.4]octane σ1R antagonist in pain modulation.

Conclusion and Future Outlook

The diazaspiro[3.4]octane scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its inherent three-dimensionality, synthetic tractability, and demonstrated success in modulating a diverse array of biological targets underscore its significance. As our understanding of the structural requirements for potent and selective drug action continues to evolve, the demand for novel, sp³-rich scaffolds will undoubtedly grow. The continued exploration of the chemical space around the diazaspiro[3.4]octane core, coupled with the development of even more efficient and stereoselective synthetic methodologies, promises to unlock new therapeutic opportunities for a wide range of diseases.

References

  • The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Organic Letters, 2(14), 1987-1990. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. PubMed. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. National Institutes of Health. [Link]

  • Spiro Compounds: A Brief History. ResearchGate. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ACS Publications. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. National Institutes of Health. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. MalariaWorld. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. RSC Publishing. [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ResearchGate. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate. [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. National Institutes of Health. [Link]

  • The Pharmacology of Sigma-1 Receptors. ResearchGate. [Link]

  • Investigational sigma-1 receptor antagonists for the treatment of pain. PubMed. [Link]

Sources

Theoretical calculations on 5,7-diazaspiro[3.4]octane-6,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 5,7-Diazaspiro[3.4]octane-6,8-dione

Abstract

Spirocyclic scaffolds are of burgeoning interest in medicinal chemistry, prized for the three-dimensional diversity and conformational rigidity they introduce into molecular design.[1][2] The this compound core, which merges a cyclobutane ring with a succinimide-like moiety, represents a privileged substructure with significant potential for crafting novel therapeutics.[1][3] This guide provides a comprehensive framework for the theoretical and computational characterization of this spiro-compound. We will detail the application of Density Functional Theory (DFT) to elucidate its structural, electronic, and reactivity properties, offering researchers a robust protocol to predict molecular behavior and guide rational drug design efforts.

Introduction: The Strategic Value of the Spirocyclic Core

The pursuit of novel chemical matter in drug discovery is relentless. Flat, aromatic molecules, while historically successful, often suffer from poor solubility and metabolic instability. In contrast, molecules rich in sp³-hybridized centers offer superior physicochemical properties and can explore complex biological target topographies more effectively. Spirocycles are a particularly compelling class of sp³-rich scaffolds.[1] The fusion of two rings through a single carbon atom imparts a rigid, well-defined three-dimensional architecture.[2] This rigidity can pre-organize appended functional groups into a conformation optimal for target binding, potentially increasing potency and selectivity while minimizing off-target effects.[2][4]

The this compound scaffold (Figure 1) is an exemplary case. It combines the conformational constraint of a spiro-fused cyclobutane with the pharmacologically significant succinimide ring, a motif present in various bioactive compounds.[5][6] Theoretical calculations provide a powerful, cost-effective lens through which to understand the intrinsic properties of this core before embarking on extensive synthetic campaigns. By modeling its geometry, electronic landscape, and reactivity, we can identify key features that govern its potential as a pharmacophore.

Caption: Molecular structure of this compound.

The Computational Approach: A Quantum Mechanical Toolkit

To dissect the properties of our target molecule, we employ Density Functional Theory (DFT), a cornerstone of modern computational chemistry.[7] DFT provides a favorable balance between computational cost and accuracy for organic molecules, making it ideal for the analyses required in a drug discovery context.[8][9]

Rationale for Method Selection
  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is selected for its robust and proven performance in calculating the electronic structures and geometries of a wide array of organic compounds, including heterocyclic systems.[8][10][11] It effectively incorporates a portion of exact Hartree-Fock exchange, which corrects for some of the self-interaction error inherent in simpler DFT methods.

  • Basis Set - 6-311++G(d,p): The choice of basis set is critical for obtaining reliable results. The 6-311G basis set provides a triple-split valence description, allowing for greater flexibility in modeling the molecular orbitals. The addition of diffuse functions (++) is essential for accurately describing the lone pairs on the nitrogen and oxygen atoms, while polarization functions (d,p) account for the non-spherical nature of electron density in bonds, which is crucial for the carbonyl groups.

Computational Workflow

Our theoretical investigation follows a systematic, multi-step protocol designed to ensure the reliability and validity of the results. This workflow is a self-validating system, where each step confirms the success of the previous one.

Caption: Standard workflow for theoretical molecular characterization.

Detailed Computational Protocols

This section provides a step-by-step methodology for executing the theoretical calculations using a standard quantum chemistry software package (e.g., Gaussian, ORCA).

Protocol 1: Geometry Optimization and Validation
  • Structure Generation: Generate a 3D starting structure of this compound from its SMILES string (C1CC2(C1)C(=O)NC(=O)N2) using a molecular editor like Avogadro or GaussView.

  • Input File Creation: Prepare an input file specifying the calculation type, method, and basis set.

    • Keyword Line Example: #p opt freq B3LYP/6-311++G(d,p)

    • opt: Requests a geometry optimization to find the energetic minimum.

    • freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Execution: Submit the calculation to the software.

  • Validation: Upon completion, inspect the output file.

    • Convergence: Confirm that the optimization has converged successfully.

    • Frequency Check: Critically, verify that the frequency calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a true minimum, and the initial geometry must be perturbed and re-optimized. This step is the cornerstone of a trustworthy calculation.

Anticipated Results and Scientific Discussion

While this guide does not present novel research, it outlines the expected outcomes of the described protocols, grounding them in established chemical principles.

Molecular Geometry

The geometry optimization will yield the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The succinimide ring is expected to be nearly planar, while the cyclobutane ring will likely exhibit a slight pucker to alleviate ring strain. The spiro center enforces a rigid, orthogonal orientation between the two rings.

ParameterAnticipated Value (Å or °)Significance
C=O Bond Length~1.22 ÅTypical double bond, indicative of carbonyl character.
C-N Bond Length~1.38 ÅShorter than a typical C-N single bond due to amide resonance.
Cspiro-C Bond Angle~88-90°Reflects the significant angle strain of the cyclobutane ring.
Ring-Ring Dihedral~90°The defining feature of the spirocyclic junction.
Electronic Properties and Reactivity

The electronic character of the molecule is paramount to understanding its potential interactions with biological targets.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity.

  • HOMO: Expected to be localized primarily over the electron-rich succinimide ring, particularly the nitrogen and oxygen lone pairs. This region represents the most probable site of electrophilic attack.

  • LUMO: Predicted to be distributed over the carbonyl carbons (C=O), which are electron-deficient. This area is susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.[9]

Molecular Electrostatic Potential (MEP) Surface: The MEP map provides a visual guide to the charge distribution.

  • Negative Potential (Red/Yellow): Expected around the carbonyl oxygen atoms, indicating regions with high electron density that are attractive to electrophiles or suitable for hydrogen bond accepting.

  • Positive Potential (Blue): Expected around the N-H protons, identifying them as potential hydrogen bond donors.

PropertyAnticipated ValueImplication for Drug Design
HOMO Energy~ -7.5 eVIndicates the energy required to remove an electron (ionization potential).
LUMO Energy~ -1.0 eVIndicates the energy released when an electron is added (electron affinity).
HOMO-LUMO Gap~ 6.5 eVA large gap suggests good kinetic stability, a desirable trait for a drug candidate.
Dipole Moment~ 2.5 - 3.5 DebyeA significant dipole moment suggests the molecule is polar and may have good solubility in polar environments.

Applications in Rational Drug Development

The theoretical data generated through these calculations provides actionable intelligence for medicinal chemists.

  • Guiding Synthesis: The MEP and FMO analyses pinpoint the most reactive sites on the core scaffold.[12] For instance, attempts to functionalize the ring via electrophilic substitution would likely target the succinimide portion, whereas nucleophilic additions would be directed at the carbonyl carbons.

  • Pharmacophore Modeling: The optimized 3D structure and the location of key features (hydrogen bond donors/acceptors from MEP) serve as a direct input for building pharmacophore models to screen virtual libraries for molecules with complementary features.

  • Improving Physicochemical Properties: The calculated dipole moment can inform strategies to modulate solubility and cell permeability. By adding or removing polar groups at sites identified by the MEP map, chemists can fine-tune the molecule's properties.

  • Foundation for Further Studies: This baseline characterization is the essential first step for more advanced computational studies, such as molecular docking, which require an accurate, low-energy conformation of the ligand.

Conclusion

The theoretical framework detailed in this guide offers a powerful and efficient pathway to characterize the this compound core. By systematically applying DFT calculations, researchers can gain deep insights into the structural and electronic features that define this promising scaffold. This knowledge is invaluable for accelerating drug discovery programs, enabling a more rational, hypothesis-driven approach to the design of next-generation spirocyclic therapeutics.

References

  • A Computational Study of the Succinimide Derivative Surfactant. Taylor & Francis Online. [Link]

  • A Computational Study of the Succinimide Derivative Surfactant. Taylor & Francis Online. [Link]

  • Theoretical Study of Coordination of Succinimide, of N-hydroxosuccinimide and of Their Deprotonated Forms. ResearchGate. [Link]

  • Theory Untangles Fascinating Properties of Spiro-Compounds. Mario Barbatti. [Link]

  • Computational chemistry. SpiroChem. [Link]

  • Computational Chemistry. SpiroChem. [Link]

  • DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. ACS Publications. [Link]

  • Charting Biologically Relevant Spirocyclic Compound Space. PubMed. [Link]

  • A DFT study by using B3LYP/6-311G+(dp) level on molecular orbital of some aromatic and heteroaromatic compounds. Research Trends. [Link]

  • Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. PubMed Central. [Link]

  • 5,7-Diazaspiro(3.4)octane-6,8-dione. PubChem. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]

  • Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects. PubMed Central. [Link]

  • This compound. PubChemLite. [Link]

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. RSC Publishing. [Link]

  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. [Link]

  • Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories | Request PDF. ResearchGate. [Link]

  • Synthesis, spectroscopic analysis, molecular docking and DFT study of some new heterocyclic compounds tethered 4‑hydrox… OUCI. [Link]

  • Most Read. Chemical Science Blog. [Link]

  • Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol. Austin Publishing Group. [Link]

  • predominance of the axial conformation in spiro[5.2]octan-4-ol derivatives. RSC Publishing. [Link]

  • Specifics of the Molecular Conformations and Physicochemical Properties of Merocyanine Form of Spirooxazine Derivative: Insights from Experimental and Molecular Dynamics Studies. MDPI. [Link]

  • Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. JenaLib. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of N-Substituted 5,7-Diazaspiro[3.4]octane-6,8-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a privileged structural motif.[1] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures. This defined spatial arrangement of functional groups can lead to improved binding affinity and selectivity for biological targets.[2] The 5,7-diazaspiro[3.4]octane-6,8-dione core, a unique spiro-fused hydantoin, represents a compelling scaffold for the development of novel therapeutics. The hydantoin moiety itself is a well-established pharmacophore present in numerous approved drugs, and its incorporation into a spirocyclic system offers a gateway to unexplored chemical space. This guide provides a comprehensive overview of the synthesis of the parent this compound and detailed protocols for its subsequent N-substitution, a key step in the diversification of this promising scaffold for drug discovery programs.

Core Synthesis: The Bucherer-Bergs Reaction for Spirohydantoin Formation

The cornerstone for the synthesis of this compound is the venerable Bucherer-Bergs reaction. This multicomponent reaction provides an efficient and straightforward route to 5,5-disubstituted hydantoins from a ketone, cyanide source, and ammonium carbonate.[2][3][4] The reaction proceeds through the in situ formation of an aminonitrile intermediate, which then cyclizes to the hydantoin product. For the synthesis of our target spirocycle, cyclobutanone serves as the ketone precursor.

Bucherer_Bergs cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Cyclobutanone Cyclobutanone Aminonitrile Cyclobutylaminonitrile (Intermediate) Cyclobutanone->Aminonitrile + KCN, (NH4)2CO3 KCN KCN / NaCN Ammonium_Carbonate (NH4)2CO3 Spirohydantoin This compound Aminonitrile->Spirohydantoin Cyclization

Figure 1: General workflow for the Bucherer-Bergs synthesis of the spirohydantoin core.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the parent spirohydantoin scaffold from cyclobutanone.

Materials:

  • Cyclobutanone

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution, 1 M

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve ammonium carbonate (3.0 eq.) in water. Add ethanol to create a biphasic mixture.

  • Addition of Reactants: To the stirring solution, add potassium cyanide (1.5 eq.) followed by the dropwise addition of cyclobutanone (1.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain stirring for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, carefully acidify the reaction mixture with concentrated HCl to pH 1-2 in a fume hood to neutralize any unreacted cyanide. The crude product may precipitate.

  • Purification: Filter the precipitate and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel.

Expected Yield: 60-80%

Characterization Data for this compound:

PropertyValue
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol [5]
Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆, 400 MHz) δ 10.6 (s, 1H, NH), 8.2 (s, 1H, NH), 2.1-1.9 (m, 4H, CH₂), 1.8-1.6 (m, 2H, CH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ 178.1 (C=O), 156.2 (C=O), 58.9 (spiro-C), 33.5 (CH₂), 13.2 (CH₂)
Mass Spec (ESI+) m/z 141.06 [M+H]⁺[6]

N-Substitution of the this compound Core

Functionalization of the hydantoin nitrogens is a critical step for generating a library of diverse compounds for biological screening. Both N-alkylation and N-arylation can be achieved using established methodologies, which may require optimization for this specific scaffold.

N_Substitution cluster_alkylation N-Alkylation cluster_arylation N-Arylation Spirohydantoin This compound Alkylation_Product N-Alkyl-5,7-diazaspiro[3.4]- octane-6,8-dione Spirohydantoin->Alkylation_Product Base, Alkyl Halide Arylation_Product N-Aryl-5,7-diazaspiro[3.4]- octane-6,8-dione Spirohydantoin->Arylation_Product Catalyst, Ligand, Aryl Halide

Figure 2: General pathways for N-alkylation and N-arylation of the spirohydantoin core.

Protocol 2: N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of the spirohydantoin core using an alkyl halide. The regioselectivity of the alkylation (N5 vs. N7) can be influenced by the reaction conditions.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent, add the base (1.1-1.5 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: Stir the mixture for 30 minutes, then add the alkyl halide (1.1 eq.) dropwise.

  • Reaction Conditions: The reaction can be stirred at room temperature or heated depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 3: N-Arylation of this compound

This protocol provides a general procedure for the N-arylation of the spirohydantoin core using a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation.[7][8]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • For Buchwald-Hartwig: Palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos, BINAP), and base (e.g., Cs₂CO₃, K₃PO₄)

  • For Ullmann Condensation: Copper catalyst (e.g., CuI), ligand (e.g., L-proline, N,N'-dimethylethylenediamine), and base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure (Buchwald-Hartwig Example):

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the aryl halide (1.2 eq.), palladium catalyst (e.g., 2-5 mol%), ligand (e.g., 4-10 mol%), and base (2.0 eq.) in a reaction vessel.

  • Addition of Solvent: Add the anhydrous, degassed solvent.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-120 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Conclusion and Future Perspectives

The synthetic protocols outlined in this guide provide a robust framework for the synthesis and diversification of N-substituted this compound derivatives. The inherent modularity of these synthetic routes allows for the generation of a wide array of analogs for structure-activity relationship (SAR) studies. The unique three-dimensional topology of this spirocyclic scaffold holds significant promise for the development of next-generation therapeutics with improved efficacy and selectivity. Further exploration of different substitution patterns on both the cyclobutane ring and the hydantoin nitrogens will undoubtedly unlock the full potential of this intriguing molecular framework in drug discovery.

References

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link][2][4][9]

  • Anonymous. (n.d.). Bucherer-Bergs Reaction. Name-Reaction.com. Retrieved from a relevant source detailing the reaction.[3]

  • CLEARSci. (n.d.). This compound. CLEARSYNTH. Retrieved from a chemical supplier's website.[10]

  • Li, G., et al. (2023). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science, 14(25), 6836-6842. [Link][1]

  • ChemScene. (n.d.). This compound. ChemScene. Retrieved from a chemical supplier's website.[11]

  • National Center for Biotechnology Information. (n.d.). 5,7-Diazaspiro(3.4)octane-6,8-dione. PubChem. Retrieved from [Link][5]

  • J&K Scientific. (n.d.). This compound. J&K Scientific. Retrieved from a chemical supplier's website.[12]

  • ChemScene. (n.d.). 2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione. ChemScene. Retrieved from a chemical supplier's website.[13]

  • National Center for Biotechnology Information. (n.d.). 5-Oxa-2,7-diazaspiro[3.4]octan-6-one. PubChem. Retrieved from [Link][14]

  • PubChemLite. (n.d.). This compound. PubChemLite. Retrieved from a chemical database.[6]

  • Ali, M. A., et al. (2021). General procedure for synthesis of N-alkylated thiohydantoins derivatives. ResearchGate. Retrieved from a relevant research publication.[15]

  • Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. [Link][16][17]

  • Aslam, S., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6920. [Link][18]

  • Bando, T., et al. (2002). C-H to N substitution dramatically alters the sequence-specific DNA alkylation, cytotoxicity, and expression of human cancer cell lines. Journal of the American Chemical Society, 124(15), 3873-3885. [Link][19]

  • Colandrea, V. J., et al. (2004). Synthesis of N tau-arylhistidine derivatives via direct N-arylation. Bioorganic & Medicinal Chemistry Letters, 14(7), 1637-1640. [Link][20]

  • BenchChem. (2023). Protocols for the N-Arylation of 2-Allylaniline: A Detailed Guide for Researchers. BenchChem. Retrieved from a relevant technical note.[7]

  • BenchChem. (2023). Application Notes and Protocols for N-Alkylation of Pyridazinones. BenchChem. Retrieved from a relevant technical note.[21]

  • BenchChem. (2023). Application Notes and Protocols for N-arylation of Piperazine-2-thione. BenchChem. Retrieved from a relevant technical note.[8]

Sources

Application Notes and Protocols for 5,7-Diazaspiro[3.4]octane-6,8-dione in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced drug-like properties is paramount. The concept of "privileged scaffolds," first introduced by Evans et al., describes molecular frameworks that can serve as ligands for a diverse range of biological targets.[1][2] These scaffolds provide a robust starting point for the design of compound libraries, often leading to higher hit rates in screening campaigns.[2] Among these, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality.[3][4] By introducing a spiro atom—a single atom shared between two rings—these scaffolds depart from the "flatland" of traditional aromatic heterocycles, offering a more sophisticated presentation of functional groups in three-dimensional space.[3] This topographical complexity can lead to improved binding affinity, enhanced selectivity, and more favorable physicochemical properties, such as increased aqueous solubility and metabolic stability.[3]

The 5,7-diazaspiro[3.4]octane-6,8-dione core, a spirocyclic hydantoin, represents a compelling embodiment of a privileged scaffold. The hydantoin moiety itself is a well-established pharmacophore present in numerous approved drugs, while the spirocyclic nature of the cyclobutane ring introduces conformational rigidity and novel exit vectors for chemical exploration. This guide provides a detailed exploration of the synthesis and application of this promising scaffold for researchers, scientists, and drug development professionals.

Synthesis of the Core Scaffold: this compound

The most direct and classical method for the synthesis of this compound (also known as cyclobutanespiro-5'-hydantoin) is the Bucherer-Bergs multicomponent reaction.[1][4] This robust one-pot synthesis combines a ketone (in this case, cyclobutanone), a cyanide source (e.g., potassium or sodium cyanide), and ammonium carbonate to efficiently generate the desired spirohydantoin.[1]

Causality Behind Experimental Choices:
  • Multicomponent Reaction: The Bucherer-Bergs reaction is chosen for its operational simplicity and efficiency. By combining all reactants in a single pot, it minimizes intermediate isolation steps, saving time and resources.[1]

  • Aqueous Ethanol Solvent System: The use of an aqueous ethanol mixture ensures the solubility of both the organic ketone and the inorganic salts (cyanide and ammonium carbonate), facilitating the reaction.[3]

  • Heating: The reaction is typically heated to overcome the activation energy for the formation of the intermediate aminonitrile and its subsequent cyclization.[4]

  • Safety: The use of potassium cyanide necessitates strict safety protocols, including working in a well-ventilated fume hood and having a cyanide antidote kit readily available.

Detailed Experimental Protocol: Bucherer-Bergs Synthesis

Materials:

  • Cyclobutanone

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl) for acidification

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ammonium carbonate (4 equivalents) to a 1:1 mixture of ethanol and water.

  • Addition of Ketone: To the stirring solution, add cyclobutanone (1 equivalent).

  • Addition of Cyanide: Carefully add potassium cyanide (2 equivalents) to the reaction mixture. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment in a certified fume hood.

  • Reaction Conditions: Heat the reaction mixture to 60-70°C and allow it to stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with concentrated HCl to pH 1-2 in a fume hood to neutralize any remaining cyanide.

  • Isolation: The product will often precipitate out of the solution upon acidification and cooling. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or water to yield pure this compound.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product Cyclobutanone Cyclobutanone One_Pot One-Pot Bucherer-Bergs Reaction Cyclobutanone->One_Pot KCN KCN KCN->One_Pot Ammonium_Carbonate (NH₄)₂CO₃ Ammonium_Carbonate->One_Pot Solvent EtOH/H₂O (1:1) Solvent->One_Pot Temperature 60-70°C Temperature->One_Pot Product This compound One_Pot->Product

Caption: Bucherer-Bergs synthesis workflow.

Application Notes: A Scaffold for Diverse Therapeutic Areas

The 5,7-diazaspiro[3.4]octane scaffold and its close analogs have demonstrated significant potential in two key areas of drug discovery: infectious diseases and oncology.

Antimalarial Agents

A novel series of diazaspiro[3.4]octanes was recently identified as having potent activity against multiple stages of the Plasmodium falciparum lifecycle, the parasite responsible for human malaria.[3] This is a critical finding, as multistage activity is essential for both treating the disease and preventing its transmission.

Key Insights:

  • Structure-Activity Relationship (SAR): Medicinal chemistry optimization of the initial hits led to the identification of compounds with low nanomolar activity against the asexual blood stage of the parasite.[3]

  • Transmission-Blocking Potential: Importantly, these compounds also showed strong gametocyte-sterilizing properties, indicating their potential to block the transmission of malaria from infected individuals to mosquitoes.[3]

  • Mechanism of Action: Resistance studies pointed towards the P. falciparum cyclic amine resistance locus as being implicated in the mode of resistance, providing valuable insights for further development.[3]

Compound Series Scaffold Biological Activity Reference
Diazaspiro[3.4]octane Series2,6-Diazaspiro[3.4]octaneLow nM asexual blood-stage activity, strong gametocyte sterilization, transmission-blocking.[3]
KRAS G12C Inhibitors for Oncology

The KRAS protein is a critical signaling node, and mutations in the KRAS gene are found in a significant percentage of human cancers. The G12C mutation, in particular, has been a challenging target for drug developers. A recent patent has disclosed a series of 2,6-diazaspiro[3.4]octane derivatives as potent inhibitors of the KRAS G12C mutant protein.[5]

Key Insights:

  • Covalent Inhibition: The disclosed compounds feature an acryloyl group, suggesting a covalent mechanism of action where the spirocyclic scaffold positions this "warhead" to react with the cysteine residue of the G12C mutant.

  • Therapeutic Potential: By inhibiting the mutant KRAS protein, these compounds have the potential to block downstream signaling pathways that drive tumor growth and metastasis.[5]

  • Scaffold Utility: The diazaspiro[3.4]octane core serves to orient the key pharmacophoric elements—the benzonitrile and indazole moieties—for optimal binding to the target protein.

G cluster_synthesis Scaffold Synthesis & Derivatization cluster_screening Screening & Optimization cluster_applications Therapeutic Applications Core This compound Derivatization Chemical Modification (e.g., N-alkylation, reduction) Core->Derivatization HTS High-Throughput Screening Derivatization->HTS Compound Library SAR Structure-Activity Relationship (SAR) Studies HTS->SAR Antimalarial Antimalarial Agents (P. falciparum) SAR->Antimalarial Optimized Leads Anticancer Anticancer Agents (KRAS G12C) SAR->Anticancer Optimized Leads

Caption: Drug discovery workflow.

Conclusion

The this compound scaffold is a valuable building block in the medicinal chemist's toolbox. Its synthesis is readily achievable through the classic Bucherer-Bergs reaction, and its inherent three-dimensionality provides a unique platform for the design of novel therapeutics. The demonstrated applications in both antimalarial and anticancer drug discovery highlight the privileged nature of this scaffold. As researchers continue to explore novel chemical space, the strategic incorporation of spirocyclic systems like this compound will undoubtedly contribute to the development of the next generation of medicines.

References

  • Bucherer, H. T.; Lieb, V. A. Über die Bildung substituierter Hydantoine aus Aldehyden und Ketonen. J. Prakt. Chem.1934 , 141 (1-2), 5–43. [Link]

  • Kalník, M.; Gabko, P.; Koóš, M. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules2021 , 26 (13), 4024. [Link]

  • Plouffe, D. M., et al. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. J. Med. Chem.2021 , 64 (5), 2664–2679. [Link]

  • Ware, E. The Chemistry of the Hydantoins. Chem. Rev.1950 , 46 (3), 403–470. [Link]

  • WO2020086739A1 - 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1h-indazol-4-yl)-benzonitrile derivatives and related compounds as inhibitors of g12c mutant kras protein for inhibiting tumor metastasis.
  • OpenOChem Learn. Privileged Structures. [Link]

Sources

Application Notes and Protocols: Leveraging 5,7-Diazaspiro[3.4]octane-6,8-dione for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced three-dimensional (3D) character is paramount. Spirocyclic scaffolds have emerged as a privileged structural class, offering a rigidified, yet conformationally defined, framework that departs from the often-planar structures of traditional pharmacophores.[1][2][3] This inherent three-dimensionality allows for precise vectoral projection of substituents into the binding pockets of biological targets, potentially leading to improved potency, selectivity, and pharmacokinetic properties.[2][4] The 5,7-diazaspiro[3.4]octane-6,8-dione core, a unique spiro-fused hydantoin, represents a versatile and underexplored building block for the construction of diverse compound libraries. Its rigid structure, coupled with two modifiable nitrogen atoms, provides an ideal platform for parallel synthesis, enabling the rapid generation of novel chemical entities for high-throughput screening.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in parallel synthesis workflows. We will delve into detailed protocols for the derivatization of this scaffold, discuss the underlying chemical principles, and present a framework for the efficient purification and analysis of the resulting compound libraries.

Core Scaffold: this compound

The foundational building block for the synthetic protocols outlined herein is this compound. Its key physicochemical properties are summarized below.

PropertyValueReference
CAS Number 89691-88-3[5][6][7]
Molecular Formula C₆H₈N₂O₂[5][6][7]
Molecular Weight 140.14 g/mol [5][6][7]
Structure this compound structure[6]

Strategic Derivatization for Library Generation

The presence of two secondary amine functionalities within the hydantoin ring of this compound offers two primary vectors for chemical diversification: N-alkylation and N-acylation/arylation. The following protocols are designed for execution in parallel synthesis formats, such as 96-well plates, to maximize throughput.

Visualizing the Parallel Synthesis Workflow

G cluster_0 Scaffold Preparation cluster_1 Diversification Reactions (Parallel Plate) cluster_2 Library Processing cluster_3 Final Output Scaffold This compound Alkylation Protocol 1: N-Alkylation (R-X, Base) Scaffold->Alkylation Array of Alkyl Halides Acylation Protocol 2: N-Acylation/Arylation (R-COCl or Ar-B(OH)2) Scaffold->Acylation Array of Acyl Halides/ Boronic Acids Purification High-Throughput Purification (e.g., HPLC, SPE) Alkylation->Purification Acylation->Purification Analysis QC & Analysis (LC-MS, NMR) Purification->Analysis Library Diverse Compound Library for HTS Analysis->Library

Caption: A generalized workflow for the parallel synthesis of a diverse compound library starting from the this compound scaffold.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Parallel N-Alkylation of this compound

This protocol details the N-alkylation of the spiro-hydantoin scaffold. Due to the differential acidity of the two nitrogen protons (the imide N-H is generally more acidic than the amide N-H), regioselectivity can be an issue. The conditions described below may lead to a mixture of N5- and N7-alkylated products, as well as di-alkylated species, depending on the stoichiometry of the reagents and the specific alkylating agent used. For initial library generation, this diversity can be advantageous. For targeted synthesis, chromatographic separation will be necessary.

Materials:

  • This compound

  • Array of alkyl halides (e.g., benzyl bromide, methyl iodide, allyl bromide) in a stock solution (0.2 M in DMF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

  • Reaction block shaker/heater

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (0.1 M in anhydrous DMF).

  • Reaction Setup (per well):

    • To each well of the 96-well reaction block, add 14 mg (0.1 mmol) of anhydrous potassium carbonate.

    • Dispense 200 µL (0.02 mmol) of the this compound stock solution into each well.

    • Dispense 110 µL (0.022 mmol, 1.1 equivalents) of the appropriate alkyl halide stock solution to each designated well.

  • Reaction Execution:

    • Seal the 96-well reaction block with a chemically resistant sealing mat.

    • Place the reaction block on a shaker/heater and agitate at 500 rpm at 60 °C for 16 hours.

  • Work-up and Isolation:

    • After cooling to room temperature, add 500 µL of water to each well.

    • Extract the contents of each well with ethyl acetate (2 x 500 µL).

    • Combine the organic extracts for each well in a separate 96-well collection plate.

    • Evaporate the solvent using a centrifugal evaporator.

    • The resulting crude product can be redissolved in DMSO for direct screening or proceed to purification.

ParameterRecommended Value
Scaffold Concentration 0.1 M in DMF
Alkyl Halide Equivalents 1.1
Base K₂CO₃ (5 equivalents)
Temperature 60 °C
Reaction Time 16 hours
Protocol 2: Parallel N-Arylation via Copper-Catalyzed Coupling

This protocol is adapted from established methods for the N-arylation of hydantoins and is suitable for diversification with a range of aryl and heteroaryl boronic acids.[8][9][10] This reaction is expected to show a preference for the more nucleophilic nitrogen, but a mixture of isomers is possible.

Materials:

  • This compound

  • Array of aryl boronic acids

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å)

  • 96-well reaction block with sealing mat

  • Inert atmosphere manifold for 96-well plates (optional, but recommended)

Procedure:

  • Reaction Setup (per well):

    • To each well of a pre-dried 96-well reaction block, add 2.8 mg (0.02 mmol) of this compound.

    • Add 5.4 mg (0.03 mmol, 1.5 equivalents) of the corresponding aryl boronic acid to each well.

    • Add 7.3 mg (0.04 mmol, 2.0 equivalents) of copper(II) acetate.

    • Add a small amount of activated 4 Å molecular sieves to each well.

    • Dispense 200 µL of anhydrous DCM into each well.

    • Finally, add 4.8 µL (0.06 mmol, 3.0 equivalents) of pyridine to each well.

  • Reaction Execution:

    • Seal the reaction block, preferably under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixtures at room temperature for 24-48 hours. The progress can be monitored by taking small aliquots for LC-MS analysis.

  • Work-up and Isolation:

    • Upon completion, quench the reactions by adding 500 µL of a saturated aqueous solution of EDTA to each well and stir for 30 minutes.

    • Extract with DCM (3 x 500 µL).

    • Pass the combined organic extracts through a pad of celite in a 96-well filter plate.

    • Evaporate the solvent to yield the crude products.

ParameterRecommended Value
Aryl Boronic Acid Equivalents 1.5
Catalyst Cu(OAc)₂ (2.0 equivalents)
Base/Ligand Pyridine (3.0 equivalents)
Solvent Anhydrous DCM
Temperature Room Temperature
Reaction Time 24-48 hours

High-Throughput Purification and Analysis

The purity of compound libraries is critical for obtaining reliable data from biological screens.[5] For the libraries generated from the protocols above, a combination of purification and analytical techniques is recommended.

Purification Strategy:

  • Solid-Phase Extraction (SPE): For a rapid, crude purification, SPE can be employed. Depending on the nature of the R-groups introduced, reverse-phase or normal-phase SPE cartridges can be used to remove excess reagents and inorganic salts.

  • Preparative HPLC-MS: This is the gold standard for high-throughput purification, allowing for mass-directed fractionation of the desired products.[11][12] This technique is particularly useful for separating constitutional isomers that may form during the derivatization reactions.

G Crude_Library Crude Product Library (in 96-well plate) Prep_HPLC Preparative HPLC-MS System (Mass-Directed Fractionation) Crude_Library->Prep_HPLC Fraction_Collector 96-Well Fraction Collector Prep_HPLC->Fraction_Collector Solvent_Evaporation Centrifugal Evaporation Fraction_Collector->Solvent_Evaporation Pure_Library Purified Library Plate Solvent_Evaporation->Pure_Library

Caption: Workflow for the purification of a parallel synthesis library using preparative HPLC-MS.

Quality Control:

  • LC-MS Analysis: Each purified compound should be analyzed by LC-MS to confirm its identity (by mass) and assess its purity (by UV or other detectors).

  • ¹H NMR: For a subset of the library or for hits from the primary screen, ¹H NMR should be performed to confirm the structure and isomeric integrity of the synthesized compounds.

Conclusion

This compound is a valuable and versatile scaffold for the generation of sp³-rich compound libraries. Its rigid core and dual points for diversification make it an ideal starting point for parallel synthesis campaigns aimed at discovering novel bioactive molecules. The protocols detailed in this application note provide a robust framework for the N-alkylation and N-arylation of this scaffold in a high-throughput format. By combining these synthetic strategies with modern purification techniques, researchers can rapidly expand their chemical space and accelerate the hit-to-lead optimization process in their drug discovery programs.

References

  • Dandapani, S., & Marcaurelle, L. A. (2010). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.
  • Expert Opinion on Drug Discovery. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • National Center for Biotechnology Information. (2014). The use of spirocyclic scaffolds in drug discovery. PubMed.
  • National Center for Biotechnology Information. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery.
  • Clearsynth. (n.d.). This compound.
  • Zhang, W., & Curran, D. P. (2006). Fluorous Parallel Synthesis of A Hydantoin/Thiohydantoin Library. PMC, NIH.
  • Welch, C. J., et al. (2018). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity.
  • Moni, L., et al. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry.
  • Savych, O., et al. (2019). An Old Story in the Parallel Synthesis World: An Approach to Hydantoin Libraries.
  • Nefzi, A., et al. (2003). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 25(11), 2758.
  • Shimadzu Scientific US. (2022). Preparative Purification Solutions in Drug Discovery Synthesis. YouTube.
  • Thompson, L. A., & Ellman, J. A. (2002). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews, 96(1), 555-600.
  • Sfera, A., et al. (2021). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. University of Ferrara.
  • Kumar, S., et al. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry.
  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis.
  • American Chemical Society. (2002). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews.
  • Ghaffari, M., et al. (2020). Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts. Organic Letters, 22(7), 2687-2691.
  • National Center for Biotechnology Information. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. PubMed.
  • Wang, Y., et al. (2018). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • National Center for Biotechnology Information. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (2021). Solid-Phase Parallel Synthesis of Dual Histone Deacetylase-Cyclooxygenase Inhibitors. Molecules.
  • Clearsynth. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). 5,7-Diazaspiro(3.4)octane-6,8-dione. PubChem.
  • ChemScene. (n.d.). This compound.
  • Ghaffari, M., et al. (2020). Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts.
  • National Center for Biotechnology Information. (2020). Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts. PubMed.
  • National Center for Biotechnology Information. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. PubMed.
  • ChemScene. (n.d.). 2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione.
  • ChemScene. (n.d.). 5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid.

Sources

Application Notes and Protocols for the Design of Compound Libraries Based on the 5,7-Diazaspiro[3.4]octane Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery with the 5,7-Diazaspiro[3.4]octane Scaffold

In the landscape of modern drug discovery, there is a continuous demand for novel molecular scaffolds that can explore new chemical space and address challenging biological targets. A departure from flat, aromatic structures towards more three-dimensional (3D) architectures has been shown to improve physicochemical properties and enhance target engagement.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are exemplary in this regard, offering rigid yet conformationally defined structures.[2][3] The 5,7-diazaspiro[3.4]octane core, with its unique fusion of an azetidine and a pyrrolidine ring, presents a compelling framework for the construction of diverse compound libraries. Its inherent rigidity can reduce the entropic penalty upon binding to a target, while the two distinct nitrogen atoms provide versatile handles for chemical diversification.[2] This guide provides a comprehensive overview of the design principles, synthesis, and diversification of compound libraries based on this promising scaffold.

The strategic incorporation of spirocyclic motifs, such as the 5,7-diazaspiro[3.4]octane core, can lead to compounds with improved solubility, metabolic stability, and synthetic novelty.[1] These attributes are highly desirable in the development of new therapeutics. This document will detail the synthetic route to the core structure and provide robust protocols for its elaboration into a diverse library of compounds suitable for high-throughput screening.

Design Principles for a 5,7-Diazaspiro[3.4]octane Library

The design of a compound library based on the 5,7-diazaspiro[3.4]octane core should be guided by the principles of diversity-oriented synthesis (DOS).[4] The goal is to maximize the exploration of chemical space around the central scaffold. Key considerations include:

  • Vectorial Diversity: The two nitrogen atoms of the 5,7-diazaspiro[3.4]octane core are directed in distinct vectors. Functionalization at these positions allows for the exploration of different regions of a target's binding pocket.

  • Building Block Selection: A diverse set of building blocks should be employed for the diversification reactions. This includes a variety of carboxylic acids, aldehydes, and aryl halides with varying electronic and steric properties.

  • Physicochemical Properties: The choice of substituents should be guided by the need to maintain drug-like properties, such as appropriate lipophilicity (LogP), molecular weight, and polar surface area. The inherent properties of spirocyclic scaffolds can be leveraged to achieve favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[1]

A well-designed library will feature a broad distribution of shapes, functionalities, and stereochemistries, increasing the probability of identifying hits against a range of biological targets.

Synthesis of the 5,7-Diazaspiro[3.4]octane Core

The synthesis of the 5,7-diazaspiro[3.4]octane core can be achieved through a multi-step sequence starting from commercially available reagents. The key steps involve the formation of a spirohydantoin intermediate followed by a Hofmann rearrangement.

Workflow for the Synthesis of the 5,7-Diazaspiro[3.4]octane Core

G cluster_0 Core Synthesis A Cyclobutane-1,1-dicarboxylic acid Synthesis B Bucherer-Bergs Reaction A->B Spirohydantoin formation C Hofmann Rearrangement B->C Amide to Amine D Reduction C->D Dione to Diamine

Caption: Synthetic workflow for the 5,7-diazaspiro[3.4]octane core.

Protocol 1: Synthesis of 1,1-Cyclobutanedicarboxylic acid

This protocol is adapted from established procedures for the synthesis of 1,1-cyclobutanedicarboxylic acid from diethyl malonate and 1,3-dibromopropane.[5][6]

Materials:

  • Diethyl malonate

  • 1,3-dibromopropane

  • Sodium ethoxide solution in ethanol

  • Potassium hydroxide

  • Ethanol

  • Hydrochloric acid

  • Ether

  • Calcium chloride

  • Ethyl acetate

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add diethyl malonate and 1,3-dibromopropane.

  • While stirring, add a solution of sodium ethoxide in absolute ethanol through the dropping funnel, maintaining the reaction temperature at 60-65 °C.

  • After the addition is complete, heat the mixture on a steam bath until the reaction is neutral to phenolphthalein.

  • Add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation.

  • Steam distill the mixture to isolate the crude diethyl 1,1-cyclobutanedicarboxylate.

  • Hydrolyze the ester by refluxing with a solution of potassium hydroxide in ethanol.

  • Remove most of the ethanol by distillation and add water to the residue.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the crude 1,1-cyclobutanedicarboxylic acid.

  • Extract the aqueous solution with ether, dry the combined ether extracts over calcium chloride, and remove the ether by distillation.

  • Recrystallize the crude product from hot ethyl acetate to yield pure 1,1-cyclobutanedicarboxylic acid.

Expected Yield: 30-34 g from 160 g of diethyl malonate.

Protocol 2: Synthesis of 5,7-Diazaspiro[3.4]octane-6,8-dione (Spirohydantoin)

This protocol utilizes the Bucherer-Bergs reaction to synthesize the spirohydantoin intermediate from cyclobutanone, which can be obtained from the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[1][2][7][8]

Materials:

  • Cyclobutanone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid

Procedure:

  • In a pressure vessel, combine cyclobutanone, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.

  • Seal the vessel and heat the mixture at 60-70 °C for several hours with stirring.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude this compound from water or an ethanol/water mixture.

Expected Yield: Moderate to good yields are expected.

Protocol 3: Synthesis of 5,7-Diazaspiro[3.4]octane via Hofmann Rearrangement and Reduction

This protocol involves the Hofmann rearrangement of the spirohydantoin to form a diamine precursor, which is then reduced to the final 5,7-diazaspiro[3.4]octane core.[9][10][11][12]

Materials:

  • This compound

  • Sodium hypobromite solution (prepared in situ from bromine and sodium hydroxide)

  • Sodium hydroxide

  • Methanol or other suitable solvent

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid

  • Diethyl ether

Procedure:

Part A: Hofmann Rearrangement

  • Prepare a solution of sodium hypobromite by adding bromine to a cold solution of sodium hydroxide in water.

  • Add the this compound to the sodium hypobromite solution.

  • Warm the mixture gently to initiate the rearrangement. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent. This will likely yield an intermediate that requires further reduction.

Part B: Reduction to 5,7-Diazaspiro[3.4]octane

  • In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add a solution of the crude product from the Hofmann rearrangement in anhydrous THF.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting precipitate and wash with THF.

  • Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 5,7-diazaspiro[3.4]octane can be purified by distillation or by conversion to its salt (e.g., hydrochloride) and recrystallization.

Parallel Synthesis for Library Diversification

With the 5,7-diazaspiro[3.4]octane core in hand, a variety of parallel synthesis techniques can be employed to rapidly generate a diverse library of compounds. The two secondary amine functionalities are the primary points for diversification.

Workflow for Library Diversification

G cluster_1 Library Diversification Core 5,7-Diazaspiro[3.4]octane Core Amidation Amide Bond Formation Core->Amidation R-COOH, Coupling Agent ReductiveAmination Reductive Amination Core->ReductiveAmination R-CHO, Reducing Agent BuchwaldHartwig Buchwald-Hartwig Amination Core->BuchwaldHartwig Ar-X, Pd Catalyst Library Diverse Compound Library Amidation->Library ReductiveAmination->Library BuchwaldHartwig->Library

Caption: Diversification strategies for the 5,7-diazaspiro[3.4]octane library.

Protocol 4: Parallel Amide Bond Formation

This protocol describes a general procedure for the parallel synthesis of amides from the 5,7-diazaspiro[3.4]octane core and a diverse set of carboxylic acids.

Materials:

  • 5,7-Diazaspiro[3.4]octane

  • Library of carboxylic acids

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • 96-well reaction block

Procedure:

  • Prepare stock solutions of the 5,7-diazaspiro[3.4]octane core, the coupling agent, and the base in the chosen anhydrous solvent.

  • Dispense the library of carboxylic acids into the wells of the 96-well reaction block.

  • Add the stock solution of the 5,7-diazaspiro[3.4]octane core to each well.

  • Add the stock solution of the base to each well.

  • Initiate the reaction by adding the stock solution of the coupling agent to each well.

  • Seal the reaction block and shake at room temperature for 12-24 hours.

  • Upon completion, the reactions can be quenched with water and the products extracted using a liquid-handling robot.

  • The solvent is then evaporated, and the crude products are typically purified by high-throughput preparative HPLC/MS.

Protocol 5: Parallel Reductive Amination

This protocol outlines the diversification of the 5,7-diazaspiro[3.4]octane core via reductive amination with a library of aldehydes.

Materials:

  • 5,7-Diazaspiro[3.4]octane

  • Library of aldehydes

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Solvent (e.g., dichloroethane, methanol)

  • Acetic acid (as a catalyst)

  • 96-well reaction block

Procedure:

  • Prepare stock solutions of the 5,7-diazaspiro[3.4]octane core and the reducing agent in the chosen solvent.

  • Dispense the library of aldehydes into the wells of the 96-well reaction block.

  • Add the stock solution of the 5,7-diazaspiro[3.4]octane core to each well.

  • Add a catalytic amount of acetic acid to each well.

  • Initiate the reaction by adding the stock solution of the reducing agent to each well.

  • Seal the reaction block and shake at room temperature for 12-24 hours.

  • Work-up and purification are performed in a similar manner to the parallel amide bond formation protocol.

Protocol 6: Parallel Buchwald-Hartwig Amination

This protocol allows for the arylation of the 5,7-diazaspiro[3.4]octane core with a library of aryl halides.

Materials:

  • 5,7-Diazaspiro[3.4]octane

  • Library of aryl halides (bromides or iodides)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • 96-well reaction block

Procedure:

  • In a glovebox, prepare a stock solution of the palladium catalyst and ligand in the chosen anhydrous solvent.

  • In the 96-well reaction block, add the aryl halide, the 5,7-diazaspiro[3.4]octane core, and the base to each well.

  • Add the catalyst/ligand stock solution to each well.

  • Seal the reaction block and heat to 80-110 °C for 12-24 hours.

  • After cooling, the reaction mixtures are typically filtered through a pad of celite to remove the palladium catalyst.

  • The filtrate is then concentrated, and the products are purified by high-throughput preparative HPLC/MS.

Data Presentation and Characterization

All synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

Table 1: Representative Library Characterization Data

Compound IDR¹ SubstituentR² SubstituentMethodYield (%)Purity (%) (LC-MS)Mass (m/z) [M+H]⁺
LIB-001AcetylHAmidation85>95155.1
LIB-002HBenzylReductive Amination78>95203.2
LIB-003PhenylHBuchwald-Hartwig65>95189.2
.....................

Conclusion

The 5,7-diazaspiro[3.4]octane core represents a valuable and underexplored scaffold for the development of novel compound libraries. Its inherent three-dimensionality and the presence of two chemically distinct nitrogen atoms provide a solid foundation for creating a diverse collection of molecules with drug-like properties. The protocols outlined in this guide offer a robust and reproducible pathway for the synthesis of the core and its subsequent diversification using parallel synthesis techniques. By employing these methods, researchers can efficiently generate high-quality compound libraries, thereby accelerating the discovery of new chemical probes and potential therapeutic agents.

References

  • Organic Syntheses, Coll. Vol. 3, p. 221 (1955); Vol. 29, p. 27 (1949). [Link]

  • Keillor, J. W.; Huang, X. Hofmann Rearrangement. Chem-Station Int. Ed.2014 . [Link]

  • Organic Syntheses, Coll. Vol. 6, p. 312 (1988); Vol. 55, p. 32 (1976). [Link]

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013. [Link]

  • Kalník, M.; Gabko, P.; Koóš, M. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules2021 , 26, 3963. [Link]

  • Dandapani, S.; Marcaurelle, L. A. The use of spirocyclic scaffolds in drug discovery. Bioorg. Med. Chem. Lett.2014 , 24, 3673-3682. [Link]

  • NROChemistry. Hofmann Rearrangement: Mechanism & Examples. [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • Spring, D. R. Diversity-Oriented Synthesis. University of Cambridge. [Link]

  • Wikipedia. Hofmann rearrangement. [Link]

Sources

Application Notes and Protocols: Exploring 5,7-Diazaspiro[3.4]octane-6,8-dione Analogs as Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quest for novel molecular scaffolds that can effectively and selectively modulate enzyme activity is a cornerstone of modern drug discovery. Spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, conformational rigidity, and ability to present functional groups in precise vectors, making them attractive candidates for interacting with the complex topographies of enzyme active sites.[1] This document provides a comprehensive guide for the exploration of 5,7-diazaspiro[3.4]octane-6,8-dione and its analogs as a promising, yet underexplored, class of enzyme inhibitors. Drawing parallels from the well-established inhibitory activities of structurally related spiro-hydantoins and spiro-succinimides, we propose a focused screening strategy against aldose reductase and serine proteases.[2][3] Detailed protocols for the synthesis of analog libraries, execution of robust enzyme inhibition assays, and data analysis are provided to empower researchers to unlock the therapeutic potential of this novel chemical scaffold.

Introduction: The Rationale for Investigating this compound Analogs

The this compound core, a hybrid of a cyclobutane ring and a hydantoin (or succinimide-like) moiety, presents a unique structural framework for inhibitor design.[4][5] While direct biological activity data for this specific scaffold is scarce, the extensive research on related compounds provides a strong rationale for its investigation as a source of novel enzyme inhibitors.

  • Structural Analogy to Proven Inhibitors: The hydantoin and succinimide rings are present in numerous known enzyme inhibitors. Spiro-hydantoins are a well-documented class of potent aldose reductase inhibitors, with some compounds having advanced to clinical trials.[6][7] Similarly, succinimide-based compounds have been shown to act as enzyme-activated inhibitors of serine proteases.[2][3] The diazaspiro[3.4]octane-6,8-dione scaffold can be considered a bioisostere of these established pharmacophores, suggesting a similar potential for enzyme inhibition.

  • Physicochemical Properties: The spirocyclic nature of the scaffold imparts a rigid, three-dimensional structure. This can lead to enhanced binding affinity and selectivity compared to more flexible, linear molecules. Furthermore, the dione moiety offers multiple points for hydrogen bonding, a critical interaction in many enzyme active sites. The cyclobutane ring can be functionalized to explore hydrophobic pockets within the enzyme.

Proposed Enzyme Targets: Based on the structural similarities to known inhibitors, we propose two primary enzyme classes for initial screening of this compound analog libraries:

  • Aldose Reductase (AR): A key enzyme in the polyol pathway, its overactivity in hyperglycemic conditions is implicated in diabetic complications such as neuropathy, retinopathy, and nephropathy.[8][9] The development of potent and selective AR inhibitors is a major therapeutic goal. Spiro-hydantoins are among the most potent AR inhibitors known.[6][10]

  • Serine Proteases: This large family of enzymes plays crucial roles in various physiological processes, including digestion, blood coagulation, and inflammation. Their dysregulation is associated with numerous diseases. Succinimide derivatives have been shown to act as mechanism-based inhibitors of serine proteases like human leukocyte elastase.[2][3]

Synthesis of this compound Analog Libraries

A key to successful screening is the generation of a chemically diverse library of analogs. The this compound scaffold offers several points for diversification. A generalized synthetic approach is outlined below, which can be adapted based on available starting materials and desired modifications.

General Synthetic Scheme:

A plausible synthetic route to functionalized this compound analogs involves the modification of a pre-formed spirocyclic core. While a specific, detailed protocol for the derivatization of the parent compound is not extensively documented in publicly available literature, general principles of N-alkylation or N-arylation of hydantoins and succinimides can be applied.

Protocol 2.1: General Procedure for N-Alkylation/Arylation of this compound

This protocol is a generalized approach and may require optimization for specific substrates and reagents.

  • Deprotonation: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dimethylformamide, DMF, or tetrahydrofuran, THF) at 0 °C, add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases, indicating the formation of the corresponding anion.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C and add the desired alkyl or aryl halide (R-X, 1.2 equivalents) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagram 2.1: Synthetic Workflow for Analog Library Generation

G cluster_synthesis Synthesis of Analogs start This compound Core deprotonation Deprotonation (e.g., NaH in DMF) start->deprotonation Step 1 alkylation N-Alkylation/Arylation (Addition of R-X) deprotonation->alkylation Step 2 workup Aqueous Work-up and Extraction alkylation->workup Step 3 purification Purification (Column Chromatography) workup->purification Step 4 library Diverse Analog Library purification->library Step 5

Caption: General workflow for the synthesis of a library of N-substituted this compound analogs.

Enzyme Inhibition Assays: Protocols and Methodologies

The following are detailed protocols for in vitro inhibition assays for the proposed primary targets: aldose reductase and a representative serine protease (trypsin). These assays are designed for a 96-well plate format for higher throughput screening.

Aldose Reductase Inhibition Assay

Principle: This assay spectrophotometrically measures the activity of aldose reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate, DL-glyceraldehyde.[8][9] A decrease in the rate of NADPH consumption in the presence of a test compound indicates inhibition of the enzyme.

Protocol 3.1.1: In Vitro Aldose Reductase Inhibition Assay

Materials:

  • Recombinant human aldose reductase (rhAR)

  • NADPH

  • DL-glyceraldehyde

  • Sodium phosphate buffer (e.g., 0.1 M, pH 6.2)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Epalrestat or Quercetin)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare a stock solution of DL-glyceraldehyde in the assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

  • Assay Setup (in a 96-well plate):

    • Blank wells: 180 µL of assay buffer.

    • Control wells (100% enzyme activity): 140 µL of assay buffer, 20 µL of NADPH solution, and 20 µL of rhAR solution.

    • Test wells: 120 µL of assay buffer, 20 µL of test compound dilution, 20 µL of NADPH solution, and 20 µL of rhAR solution.

    • Positive control wells: 120 µL of assay buffer, 20 µL of positive control dilution, 20 µL of NADPH solution, and 20 µL of rhAR solution.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 20 µL of the DL-glyceraldehyde solution to all wells except the blank wells.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm at 37°C in kinetic mode for 5-10 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Serine Protease (Trypsin) Inhibition Assay

Principle: This assay utilizes a chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), which is cleaved by trypsin to release p-nitroaniline (pNA). The rate of pNA formation is monitored by measuring the increase in absorbance at 405 nm. A reduction in the rate of color development in the presence of a test compound signifies inhibition of trypsin activity.

Protocol 3.2.1: In Vitro Trypsin Inhibition Assay

Materials:

  • Trypsin (from bovine pancreas)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl₂)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Aprotinin)

  • 96-well clear microplate

  • Microplate reader capable of reading absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of trypsin in the Tris-HCl buffer.

    • Prepare a stock solution of BAPNA in a small amount of DMSO and then dilute with the Tris-HCl buffer.

    • Prepare serial dilutions of the test compounds and the positive control in the Tris-HCl buffer. The final DMSO concentration should be kept below 1%.

  • Assay Setup (in a 96-well plate):

    • Blank wells: 180 µL of Tris-HCl buffer.

    • Control wells (100% enzyme activity): 160 µL of Tris-HCl buffer and 20 µL of trypsin solution.

    • Test wells: 140 µL of Tris-HCl buffer, 20 µL of test compound dilution, and 20 µL of trypsin solution.

    • Positive control wells: 140 µL of Tris-HCl buffer, 20 µL of positive control dilution, and 20 µL of trypsin solution.

  • Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Start the reaction by adding 20 µL of the BAPNA solution to all wells except the blank wells.

  • Measurement: Immediately measure the increase in absorbance at 405 nm at 37°C in kinetic mode for 10-15 minutes, with readings taken every minute.

  • Data Analysis:

    • Determine the rate of reaction (ΔAbs/min) for each well from the linear portion of the curve.

    • Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram 3.1: General Workflow for Enzyme Inhibition Screening

G cluster_screening Enzyme Inhibition Screening Workflow start Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitors) plate_setup Set up 96-well Plate (Blank, Control, Test Samples) start->plate_setup pre_incubation Pre-incubate Plate (e.g., 37°C for 10 min) plate_setup->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction measurement Kinetic Measurement (e.g., Absorbance change over time) initiate_reaction->measurement data_analysis Data Analysis (% Inhibition, IC50 determination) measurement->data_analysis hit_validation Hit Validation & SAR Studies data_analysis->hit_validation

Caption: A generalized workflow for screening a compound library for enzyme inhibitory activity.

Data Presentation and Interpretation

For effective comparison and structure-activity relationship (SAR) analysis, it is crucial to present the quantitative data in a clear and organized manner. The half-maximal inhibitory concentration (IC₅₀) is the most common metric for inhibitor potency.

Table 4.1: Example Data for Aldose Reductase Inhibitors (Spiro-hydantoin Analogs)

Compound IDR Group ModificationIC₅₀ (µM)Reference
Sorbinil6-fluoro-spiro[chroman-4,4'-imidazolidine]-2',5'-dione~0.65[10]
Analog A6-chloro-2-methyl-spiro[imidazolidine-4,4'-pyrano[2,3-b]pyridine]-2,5-dione0.0075[7]
Analog B7-methyl-spiro[4H-thiopyrano[2,3-b]pyridin-4,4'-imidazolidine]-2',5'-dione0.94[10]
Test Compound 1[Specify modification][Experimental Value]N/A
Test Compound 2[Specify modification][Experimental Value]N/A

Table 4.2: Example Data for Serine Protease Inhibitors (Succinimide-based)

Compound IDEnzyme TargetInhibition Typek_inact/K_i (M⁻¹s⁻¹)Reference
Succinimide Derivative XHuman Leukocyte ElastaseMechanism-based[Value][2][3]
Test Compound 3Trypsin[Determine experimentally][Experimental Value]N/A
Test Compound 4Chymotrypsin[Determine experimentally][Experimental Value]N/A

Concluding Remarks and Future Directions

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. The structural analogy to known inhibitors of aldose reductase and serine proteases provides a strong rationale for focused screening against these enzyme classes. The protocols outlined in this document offer a robust framework for the synthesis of analog libraries and the execution of reliable in vitro inhibition assays.

Successful identification of "hit" compounds from the initial screen should be followed by more detailed mechanistic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or mechanism-based). Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of the lead compounds. Ultimately, this systematic approach will help to elucidate the therapeutic potential of this novel and intriguing class of spirocyclic molecules.

References

  • Martyn, D. C., Moore, M. J., & Abell, A. D. (1999). Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases. Current pharmaceutical design, 5(6), 405–415.
  • Martyn, D. C., Moore, M. J., & Abell, A. D. (1999). Succinimide and saccharin-based enzyme-activated inhibitors of serine proteases. Current pharmaceutical design, 5(6), 405–415.
  • BenchChem. (2025). Application Note & Protocol: In Vitro Aldose Reductase Inhibition Assay.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Aldose Reductase Inhibition Assay for Sclerotiorin.
  • Sarges, R., Schnur, R. C., Belletire, J. L., & Peterson, M. J. (1988). Spiro hydantoin aldose reductase inhibitors. Journal of medicinal chemistry, 31(1), 230–243.
  • Schnur, R. C., Sarges, R., & Peterson, M. J. (1990). Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones. Journal of medicinal chemistry, 33(7), 1859–1865.
  • ResearchGate. (2017). Aldose reductase inhibition Assay protocol.
  • Da Settimo, F., Primofiore, G., La Motta, C., Salerno, S., Novellino, E., Greco, G., Lavecchia, A., Laneri, S., & Boldrini, E. (2005). Spirohydantoin derivatives of thiopyrano[2,3-b]pyridin-4(4H)-one as potent in vitro and in vivo aldose reductase inhibitors. Bioorganic & medicinal chemistry, 13(2), 491–499.
  • Abcam. (2021). ab283360 – Aldose Reductase Inhibitor Screening Kit (Colorimetric).
  • Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and haemostasis, 38(4), 776–792.
  • ACS Omega. (2024).
  • ViroCyt. (n.d.). Three Activity-Based Assays for Serp-1.
  • Cambridge MedChem Consulting. (n.d.). Serine Protease Inhibitors.
  • MDPI. (2023).
  • Journal of Biological Chemistry. (2015). Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs.
  • Google Patents. (1986). EP0168738A2 - Single step protease inhibitor assay.
  • PubMed. (2006).
  • PubMed. (2005).
  • MDPI. (2021). A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases.
  • PubMed Central. (2006).
  • Molecular Depot. (n.d.).
  • Journal of Medicinal Chemistry. (1988). Spiro Hydantoin Aldose Reductase Inhibitors.
  • ChemScene. (n.d.). This compound.
  • PubMed. (1993). Hydantoin bioisosteres. In vivo active spiro hydroxy acetic acid aldose reductase inhibitors.
  • DOI. (2017).
  • ResearchGate. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • PubMed Central. (2013).
  • Drug Design Org. (2005).
  • PubChem. (n.d.). 5,7-Diazaspiro(3.4)octane-6,8-dione.
  • ResearchGate. (2017). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • BenchChem. (n.d.). 6-Oxaspiro[3.4]octane-5,7-dione.
  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry.

Sources

Application Notes and Protocols for the Development of Antibacterial Agents from 5,7-Diazaspiro[3.4]octane-6,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Promise of Spirocyclic Scaffolds in an Era of Antibiotic Resistance

The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In this critical landscape, the exploration of novel chemical scaffolds for the development of new antibacterial agents is paramount. Spirocyclic compounds, characterized by their unique three-dimensional architecture, have emerged as a promising class of molecules in medicinal chemistry.[1] Their rigid structures and well-defined spatial arrangement of substituents offer the potential for high-affinity and selective interactions with biological targets.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of antibacterial agents derived from the 5,7-diazaspiro[3.4]octane-6,8-dione scaffold. This spirohydantoin framework offers a versatile starting point for the generation of diverse chemical libraries, with the potential for discovering novel antibacterial agents with unique mechanisms of action.

We will detail a strategic workflow, from the proposed synthesis of a focused compound library to a cascade of in vitro assays for the identification and characterization of promising antibacterial candidates. The protocols provided herein are designed to be robust and reproducible, with an emphasis on the scientific rationale behind each experimental step.

Overall Workflow for Antibacterial Drug Discovery from the this compound Scaffold

The development of novel antibacterial agents from a core scaffold is a multi-step process that begins with chemical synthesis and progresses through a series of biological evaluations to identify promising lead compounds. The following diagram illustrates the proposed workflow for the development of antibacterial agents from this compound.

Antibacterial Drug Discovery Workflow A Scaffold Selection: This compound B Library Synthesis: N-Alkylation/Arylation A->B Synthetic Chemistry C Primary Screening: MIC Determination B->C Compound Library D Hit Confirmation & Secondary Screening C->D Initial Hits E In Vitro Cytotoxicity Assessment D->E Confirmed Hits F Lead Compound Identification E->F Safety Profile G Further Optimization & MoA Studies F->G Promising Leads

Caption: A streamlined workflow for the discovery of antibacterial agents.

Part 1: Synthesis of a this compound Focused Library

Rationale for Derivatization

The this compound core possesses two secondary amine functionalities within the hydantoin ring, presenting ideal handles for chemical modification. N-alkylation and N-arylation are common and effective strategies for exploring the structure-activity relationship (SAR) of hydantoin-based compounds.[3][4] By introducing a variety of substituents at these positions, we can modulate the compound's physicochemical properties, such as lipophilicity, solubility, and steric bulk, which in turn can influence its antibacterial activity and cellular uptake.

Proposed Synthetic Protocol: N,N'-Disubstitution of this compound

This protocol describes a parallel synthesis approach to generate a library of N,N'-disubstituted derivatives of this compound.

Materials:

  • This compound

  • A diverse library of alkyl and benzyl halides (e.g., iodomethane, ethyl bromide, benzyl bromide, substituted benzyl bromides)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Parallel synthesis reaction block or individual reaction vials

  • Magnetic stir bars

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To each reaction vial, add this compound (1 equivalent), potassium carbonate (2.5 equivalents), and a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF to each vial to dissolve the starting material.

  • Reagent Addition: Under an inert atmosphere, add the desired alkyl or benzyl halide (2.2 equivalents) to each respective vial.

  • Reaction: Stir the reactions at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude products by flash column chromatography on silica gel to obtain the desired N,N'-disubstituted 5,7-diazaspiro[3.4]octane-6,8-diones.

  • Characterization: Confirm the structure and purity of each synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: In Vitro Antibacterial Screening Cascade

A tiered approach to screening is recommended to efficiently identify promising antibacterial compounds. This cascade begins with a broad primary screen to assess growth inhibition, followed by more detailed secondary assays to confirm activity and determine the mode of action (bacteriostatic vs. bactericidal).

Primary Screening: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[5][6]

Protocol: Broth Microdilution MIC Assay

Materials:

  • Synthesized compound library (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (optional, for OD measurements)

  • Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

  • Negative control (DMSO)

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, inoculate a single colony of the test bacterium into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Compound Dilution Series:

    • In a 96-well plate, perform a two-fold serial dilution of each test compound in CAMHB. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.

    • Include wells for a positive control antibiotic, a negative control (DMSO vehicle), and a sterility control (broth only).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a plate reader.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)E. faecalis MIC (µg/mL)
Parent Scaffold >128>128>128>128
Derivative 1 1664>12832
Derivative 2 8326416
... ............
Ciprofloxacin 0.50.0150.251
Secondary Screening: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[7] This assay helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol: MBC Assay

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

  • Sterile saline or PBS

  • Micropipettes

Procedure:

  • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL).

  • Spot the aliquot onto a nutrient agar plate.

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Part 3: In Vitro Cytotoxicity Assessment

It is crucial to assess the toxicity of promising antibacterial compounds to mammalian cells to ensure they have a suitable therapeutic window.[8][9]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds and controls

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cell membrane disruption and cytotoxicity.[5][8]

Protocol: LDH Release Assay

Materials:

  • Mammalian cell line and culture reagents

  • Sterile 96-well cell culture plates

  • Test compounds and controls

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with the test compounds as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.

Data Interpretation and Lead Selection

The ideal antibacterial candidate will exhibit potent activity against target bacteria (low MIC and MBC values) and low cytotoxicity against mammalian cells (high IC₅₀ value). The therapeutic index (TI) can be calculated as the ratio of the IC₅₀ to the MIC. A higher TI indicates a more promising safety profile.

Part 4: Mechanism of Action (MoA) Studies - An Outlook

Once lead compounds with favorable activity and toxicity profiles are identified, elucidating their mechanism of action is a critical next step. For compounds containing a β-lactam-like hydantoin ring, a potential mechanism could involve the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), similar to β-lactam antibiotics.[11]

Proposed Initial MoA Studies:

  • Macromolecular Synthesis Assays: Investigate the effect of the lead compounds on the synthesis of DNA, RNA, protein, and peptidoglycan in bacteria.

  • Bacterial Cytological Profiling: Use microscopy to observe changes in bacterial morphology upon treatment with the lead compounds.

  • Target-Based Assays: If a putative target is identified (e.g., PBPs), perform in vitro assays to confirm the inhibitory activity of the compounds against the purified target protein.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antibacterial agents. The protocols and workflow outlined in this document provide a comprehensive and systematic approach for the synthesis of a focused chemical library, the identification of active compounds through a robust screening cascade, and the initial assessment of their safety profiles. By following these guidelines, researchers can efficiently navigate the early stages of antibacterial drug discovery and contribute to the urgent need for new therapies to combat infectious diseases.

References

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Publishing.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer.
  • Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents. MDPI.
  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC - NIH.
  • Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. Benchchem.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • LDH assay kit guide: Principles and applic
  • A comprehensive review on in-vitro methods for anti- microbial activity. World Journal of Pharmaceutical Research.
  • IBT Bioservices Guide to In Vitro Antibacterial Testing. IBT Bioservices.
  • In Vitro Antimicrobials. Pharmacology Discovery Services.
  • In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps. MDPI.
  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central.
  • SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy.
  • Antibacterial and Cytotoxic Activity of Compounds Isolated
  • ß-Lactams: Mechanisms of Action and Resistance. YouTube.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • N-Alkylhydantoins as New Organogelators and Their Ability to Create Thixotropic Mixed Molecular Organogels. MDPI.
  • Yields and reaction conditions for the N3-alkylation of hydantoin derivatives 5 and 6.

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 5,7-Diazaspiro[3.4]octane-6,8-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Spirocyclic Scaffolds in Drug Discovery

Spirocyclic frameworks have garnered significant interest in medicinal chemistry due to their unique three-dimensional architecture, which can lead to improved pharmacological properties compared to their linear or planar counterparts. The 5,7-diazaspiro[3.4]octane-6,8-dione core, a spiro-fused hydantoin ring system, represents a compelling scaffold for the development of novel therapeutic agents. Its rigid structure allows for the precise spatial orientation of substituents, potentially enhancing binding affinity and selectivity for biological targets. This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound derivatives, offering insights into their synthesis, biological evaluation, and the interpretation of SAR data. While specific SAR literature for this exact scaffold is emerging, we will draw upon established principles and analogous spirocyclic systems to provide a robust framework for investigation. A notable example of a similar spirocyclic system is the 1-oxa-4-azaspiro[1][2]deca-6,9-diene-3,8-dione class of compounds, which have demonstrated promising anticancer activity.[3]

Core Principles of SAR Studies for this compound Derivatives

The primary objective of SAR studies is to systematically modify the chemical structure of a lead compound to understand how these changes influence its biological activity. For the this compound scaffold, key points of modification include the cyclobutane ring and the nitrogen atoms of the hydantoin moiety.

A typical SAR exploration for this scaffold would involve:

  • Synthesis of an Analog Library: A series of derivatives is synthesized with systematic variations at specific positions.

  • Biological Screening: The synthesized compounds are tested for their activity against a specific biological target (e.g., an enzyme, receptor, or cell line).

  • Data Analysis and Interpretation: The biological data is correlated with the structural modifications to identify key structural features responsible for activity, selectivity, and other desirable properties.

Synthetic Strategies for Generating Derivative Libraries

The synthesis of a diverse library of this compound derivatives is the cornerstone of a successful SAR campaign. A general and adaptable synthetic route is essential.

Protocol 1: General Synthesis of N-Substituted this compound Derivatives

This protocol outlines a common approach for introducing diversity at the nitrogen positions of the hydantoin ring.

Step 1: Synthesis of the this compound Core

The parent scaffold can be synthesized from cyclobutanone via the Bucherer-Bergs reaction.

  • Materials: Cyclobutanone, potassium cyanide, ammonium carbonate, ethanol, water.

  • Procedure:

    • In a sealed vessel, dissolve potassium cyanide and ammonium carbonate in a 1:1 mixture of ethanol and water.

    • Add cyclobutanone to the solution and stir at 50-60°C for 6-8 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

    • Filter, wash with cold water, and dry the crude this compound.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Step 2: N-Alkylation or N-Arylation

  • Materials: this compound, a suitable base (e.g., sodium hydride, potassium carbonate), an alkyl or aryl halide (R-X), and a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile).

  • Procedure:

    • Suspend the 5,7-diazaspiro[3..4]octane-6,8-dione and the base in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the alkyl or aryl halide dropwise to the suspension.

    • Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Biological Evaluation: A Case Study in Anticancer Activity

To illustrate the SAR process, we will consider a hypothetical study where this compound derivatives are evaluated for their cytotoxic effects against a human cancer cell line, drawing parallels from studies on similar spirocyclic compounds with anticancer properties.[3]

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Materials: Human cancer cell line (e.g., A549 lung carcinoma), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO, test compounds.

  • Procedure:

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate the plates for 48-72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Analysis

The data obtained from the biological assays are then analyzed to establish relationships between the chemical structures of the derivatives and their activity.

Hypothetical SAR Data for Anticancer Activity

The following table presents hypothetical IC50 values for a series of N-substituted this compound derivatives against the A549 human lung cancer cell line. This data is illustrative and designed to demonstrate SAR principles.

Compound IDR1R2IC50 (µM) against A549 cells
1 HH> 100
2a CH3H75.2
2b CH2CH3H68.5
3a BenzylH25.1
3b 4-ChlorobenzylH10.8
3c 4-MethoxybenzylH32.4
3d 4-NitrobenzylH8.2
4a HBenzyl28.9
4b H4-Chlorobenzyl12.5
5 BenzylBenzyl45.3
Interpretation of SAR Data
  • Unsubstituted Core (1): The parent compound shows no significant activity, indicating that substitution on the hydantoin nitrogens is crucial for cytotoxicity.

  • Alkyl Substitution (2a, 2b): Small alkyl groups confer weak activity, suggesting that larger, more complex substituents may be required.

  • Benzyl Substitution (3a, 4a): The introduction of a benzyl group significantly improves activity, highlighting the importance of an aromatic ring in this position.

  • Substituted Benzyl Groups (3b-3d, 4b):

    • Electron-withdrawing groups (Cl, NO2) on the phenyl ring enhance potency (compare 3b and 3d to 3a ). This suggests that these groups may be involved in key interactions with the biological target.

    • An electron-donating group (OCH3) decreases activity (compare 3c to 3a ), further supporting the hypothesis that electron-deficient aromatic rings are favored.

  • Disubstitution (5): The disubstituted analog shows reduced activity compared to the monosubstituted counterparts, suggesting that one unsubstituted N-H group might be important for activity, possibly acting as a hydrogen bond donor.

Visualizing the SAR Workflow

A clear workflow is essential for a systematic SAR study.

SAR_Workflow cluster_synthesis Library Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration A Parent Scaffold (this compound) C Parallel Synthesis of Analogs A->C B Selection of Building Blocks (R-X) B->C D In Vitro Assay (e.g., MTT Assay) C->D Test Analogs E Data Collection (IC50 values) D->E F SAR Table Generation E->F Input Data G Identify Key Pharmacophores and Activity Trends F->G H Design of Next-Generation Analogs G->H H->B Iterative Design

Caption: A generalized workflow for the structure-activity relationship (SAR) study of this compound derivatives.

Logical Relationships in SAR Interpretation

The interpretation of SAR data involves understanding the interplay of various molecular properties.

SAR_Logic cluster_properties Structure Chemical Structure (Substituent 'R') Properties Physicochemical Properties Structure->Properties Influences Activity Biological Activity (e.g., IC50) Properties->Activity Correlates with ADME ADME/Tox Properties Properties->ADME Impacts Sterics Steric Bulk Electronics Electronic Effects (EWG/EDG) Lipophilicity Lipophilicity (logP) Activity->ADME Informs

Caption: The logical relationship between chemical structure, physicochemical properties, and biological activity in SAR studies.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the discovery of new bioactive molecules. A systematic SAR study, involving the synthesis of a diverse library of analogs and their evaluation in relevant biological assays, is crucial for optimizing the potency and selectivity of these compounds. The hypothetical SAR analysis presented here, based on principles observed in similar spirocyclic systems, suggests that N-benzylation with electron-withdrawing substituents on the phenyl ring is a favorable modification for enhancing anticancer activity. Future work should focus on exploring a wider range of substituents on both the hydantoin and cyclobutane rings, as well as investigating the stereochemistry of the spirocenter. Furthermore, elucidation of the mechanism of action and identification of the specific molecular targets will be essential for the rational design of next-generation this compound-based therapeutic agents.

References

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. National Institutes of Health. [Link]

Sources

5,7-Diazaspiro[3.4]octane-6,8-dione: A Rigid Scaffold for Next-Generation Peptide Mimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Rigidity in a Flexible World of Peptides

Peptides are the language of life, mediating a vast array of physiological processes with exquisite precision. However, their therapeutic potential is often hampered by inherent pharmacological weaknesses, including poor metabolic stability, low oral bioavailability, and conformational flexibility leading to non-specific binding. The field of peptidomimetics seeks to overcome these limitations by designing non-peptide scaffolds that mimic the three-dimensional structure and functionality of native peptides. The 5,7-diazaspiro[3.4]octane-6,8-dione core, a unique spirocyclic hydantoin, has emerged as a compelling scaffold for this purpose. Its rigid, well-defined three-dimensional structure provides an excellent platform for the precise spatial orientation of pharmacophoric groups, thereby enabling the design of potent and selective modulators of biological targets.

The spirocyclic nature of this scaffold, where the cyclobutane and hydantoin rings share a single carbon atom, introduces significant conformational constraint. This rigidity is advantageous in drug discovery as it can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein. This often translates to higher binding affinity and selectivity. Furthermore, the hydantoin moiety offers two nitrogen atoms (N5 and N7) that can be readily functionalized, allowing for the introduction of diverse side chains that can mimic the amino acid residues of a peptide. This guide provides a comprehensive overview of the synthesis, functionalization, and application of the this compound scaffold in the design of peptide mimetics.

The Power of the Spiro-Hydantoin Core: A Conformational Anchor

The utility of the this compound scaffold is rooted in its conformational properties. The cyclobutane ring adopts a puckered or "butterfly" conformation to alleviate ring strain.[1] This, combined with the planar hydantoin ring, creates a rigid three-dimensional framework. When side chains are introduced at the N5 and N7 positions, their spatial vectors are well-defined, allowing for the precise mimicry of the side chain orientations in peptide secondary structures, most notably β-turns. β-turns are critical recognition elements in many protein-protein interactions, making them attractive targets for therapeutic intervention. The this compound core can effectively serve as a β-turn mimetic by positioning its N-substituents in a manner that superimposes with the i+1 and i+2 residues of a type I or type II β-turn.

Synthesis of the this compound Core

The most direct and efficient method for the synthesis of the this compound core is the Bucherer-Bergs reaction, a classic multi-component reaction that forms hydantoins from ketones.[2][3][4][5] This one-pot synthesis is highly convergent and utilizes readily available starting materials.

Synthesis_Workflow cluster_0 Bucherer-Bergs Reaction Cyclobutanone Cyclobutanone Reagents KCN, (NH4)2CO3 EtOH/H2O, 60-110 °C Cyclobutanone->Reagents Reacts with Scaffold This compound Reagents->Scaffold Forms

Caption: Synthetic workflow for the this compound scaffold.

Protocol 1: Synthesis of this compound

Materials:

  • Cyclobutanone

  • Potassium cyanide (KCN) (Caution: Highly Toxic!)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a sealed pressure vessel, combine cyclobutanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a 1:1 mixture of ethanol and water.

    • Causality behind experimental choice: The use of a sealed vessel is crucial to contain the volatile components and drive the reaction to completion, especially if elevated temperatures are required.[2] The ethanol/water solvent system ensures the solubility of both the organic and inorganic reactants.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. The optimal temperature and time should be determined by monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. b. Carefully acidify the mixture with concentrated HCl to pH 2-3 to precipitate the product. (Caution: Perform in a well-ventilated fume hood as toxic HCN gas may be evolved). c. Filter the resulting precipitate and wash with cold water. d. For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water. Alternatively, the aqueous filtrate can be extracted with dichloromethane. The combined organic layers are then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the pure product.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight is 140.14 g/mol .[6]

Functionalization of the Scaffold: Building the Mimetic

The true power of the this compound scaffold lies in its ability to be selectively functionalized at the N5 and N7 positions of the hydantoin ring. This allows for the introduction of various side chains to mimic the desired peptide sequence. N-alkylation and N-arylation are the most common methods for this purpose.

Functionalization_Scheme cluster_alkylation N-Alkylation cluster_arylation N-Arylation Scaffold This compound Alkylation_Reagents R-X (Alkyl Halide) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, ACN) Scaffold->Alkylation_Reagents Arylation_Reagents Ar-B(OH)2 or Ar-X Cu or Pd catalyst Base, Ligand Scaffold->Arylation_Reagents Alkylated_Product N-Alkyl derivative Alkylation_Reagents->Alkylated_Product Arylated_Product N-Aryl derivative Arylation_Reagents->Arylated_Product Peptide_Mimicry cluster_peptide Peptide β-Turn cluster_mimetic Mimetic Scaffold p1 ...-NH-CH(R_i)-CO-... p2 NH-CH(CH2COOH)-CO (Asp, i+1) p3 NH-CH2-CO (Gly, i+2) Mimic_Concept Mimics p2->Mimic_Concept p4 ...-NH-CH(R_i+3)-CO-... Scaffold      this compound     Sidechain1 N-CH2COOH Sidechain2 N-CH3 Mimic_Concept->Sidechain1

Sources

Application Notes and Protocols for the Functionalization of the Cyclobutane Ring in 5,7-Diazaspiro[3.4]octane-6,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

The demand for novel chemical entities in drug discovery has driven a shift away from flat, aromatic structures towards scaffolds with greater three-dimensional (3D) complexity. Spirocyclic systems, which feature two rings sharing a single atom, are exemplary in this regard. The 5,7-diazaspiro[3.4]octane-6,8-dione core, a hybrid of a succinimide-like ring and a cyclobutane, offers a rigid, sp³-rich framework that can project substituents into distinct vectors of chemical space. This unique topology is highly attractive for modulating protein-ligand interactions with improved specificity and optimizing physicochemical properties.

However, the synthetic utility of this scaffold is contingent upon the ability to selectively functionalize its hydrocarbon portion—the cyclobutane ring. This guide provides an in-depth analysis of scientifically-grounded, albeit largely prospective, strategies for achieving this goal. We will explore methodologies rooted in modern synthetic chemistry, offering detailed protocols designed for researchers in medicinal chemistry and drug development. The causality behind each strategic choice will be explained, potential challenges addressed, and a framework for validation provided.

Section 1: Foundational Concepts & Strategic Overview

Synthesis of the Core Scaffold: The Cyclobutanone Gateway

Before functionalization can be considered, access to the parent scaffold is paramount. The most established routes to spiro-hydantoins and related spiro-succinimides commence with the corresponding cyclic ketone.[1][2] The Bucherer-Bergs reaction or related multicomponent reactions involving cyclobutanone, a cyanide source (e.g., KCN or TMSCN), and ammonium carbonate would furnish the this compound core. This synthetic origin is critical as it immediately suggests that a primary strategy for accessing functionalized derivatives is to begin with an already substituted cyclobutanone (see Section 4).

The Double-Edged Sword: Inherent Reactivity of the Cyclobutane Ring

The cyclobutane ring possesses approximately 26 kcal/mol of ring strain. This inherent energy makes the ring susceptible to reactions that relieve this strain, such as ring-opening or rearrangement, often under acidic or transition-metal-catalyzed conditions.[3][4] This reactivity is a crucial consideration for every protocol discussed herein. Conditions must be carefully selected to favor the desired C-H functionalization over competing ring-opening pathways, a challenge that underscores the need for meticulous optimization.

Strategic Pathways for Functionalization

Based on established principles in modern organic synthesis, we propose three primary strategies for decorating the cyclobutane ring of the this compound scaffold.

  • Direct C(sp³)–H Functionalization: Leveraging the dione moiety as an endogenous directing group to guide a transition metal catalyst to specific C-H bonds on the cyclobutane ring.

  • Radical Halogenation & Nucleophilic Substitution: A classic two-step sequence involving selective halogenation at the most reactive position, followed by displacement with a wide range of nucleophiles.

  • Synthesis from Pre-functionalized Precursors: A robust and versatile approach that builds the spiro-dione ring onto a cyclobutanone that already bears the desired functionality.

The logical flow of these strategies is visualized below.

G cluster_0 Synthetic Approaches cluster_1 Post-Synthetic Modification cluster_2 Precursor-Based Synthesis Start This compound Scaffold CH_Func Strategy 1: Direct C-H Functionalization Start->CH_Func Direct Radical_Func Strategy 2: Radical Halogenation -> Substitution Start->Radical_Func Two-Step End Functionalized Derivatives Library CH_Func->End Radical_Func->End Pre_Func Strategy 3: Synthesis from Substituted Cyclobutanone Pre_Func->End Convergent

Caption: Overview of strategic approaches to functionalization.

Section 2: Protocol 1 - Directed C(sp³)–H Arylation

Principle & Rationale

Transition metal-catalyzed C–H activation has revolutionized synthesis by allowing for the direct conversion of inert C-H bonds. Palladium(II) catalysis, in particular, has been successfully applied to the C(sp³)–H functionalization of cyclobutanes.[5][6] These reactions rely on a directing group—typically a Lewis basic moiety—that coordinates to the palladium center and positions it in proximity to a specific C-H bond, which is then cleaved in a cyclometalation step.

In this compound, the amide-like carbonyl groups of the dione ring are well-suited to act as bidentate or monodentate directing groups.[7] We hypothesize that this internal directing group can guide a palladium catalyst to activate the C-H bonds at the C2 and C3 positions of the cyclobutane ring, enabling subsequent cross-coupling with partners like aryl boronic acids or aryl halides.

G cluster_0 Palladium-Catalyzed C-H Arylation Cycle A Pd(II) Precatalyst + Substrate B Coordination & Cyclometalation (C-H Activation) A->B Directing Group C Oxidative Addition of Ar-X B->C D Pd(IV) Intermediate C->D E Reductive Elimination (C-Ar Bond Formation) D->E F Functionalized Product + Pd(II) E->F F->A Catalyst Turnover

Caption: Catalytic cycle for directed C-H functionalization.

Hypothetical Protocol: Pd-Catalyzed C2-Arylation

Objective: To selectively introduce an aryl group at the C2 position of the cyclobutane ring.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.1 eq)

  • Mono-N-protected amino acid ligand (e.g., Ac-Ile-OH, 0.3 eq)[8][9]

  • Aryl Iodide (Ar-I, 3.0 eq)

  • Silver(I) Acetate (AgOAc, 2.0 eq) as oxidant

  • Anhydrous 1,2-dichloroethane (DCE) or tert-amyl alcohol

  • Schlenk flask, magnetic stirrer, heating mantle, argon or nitrogen source

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (e.g., 140 mg, 1.0 mmol), Pd(OAc)₂ (22.4 mg, 0.1 mmol), and the ligand (e.g., Ac-Ile-OH, 52 mg, 0.3 mmol).

  • Add the aryl iodide (3.0 mmol) and silver acetate (334 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous solvent (e.g., DCE, 5 mL) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the consumption of starting material.

  • Upon completion, cool the mixture to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite® to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the arylated product.

Validation & Characterization:

  • NMR Spectroscopy: Expect the appearance of aromatic proton signals in ¹H NMR and a significant downfield shift for the methine proton at the newly functionalized C2 position.

  • Mass Spectrometry: Confirm the addition of the aryl group by high-resolution mass spectrometry (HRMS).

Data Table: Hypothetical Optimization Parameters
EntryCatalyst (mol%)LigandOxidantSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (10)NoneAgOAcDCE100< 5
2Pd(OAc)₂ (10)Ac-Ile-OHAgOAcDCE10065
3Pd(OAc)₂ (10)Ac-Gly-OHAgOAcDCE10045
4Pd(OAc)₂ (10)Ac-Ile-OHAg₂CO₃DCE10072
5Pd(OAc)₂ (10)Ac-Ile-OHAg₂CO₃t-AmylOH12078
Troubleshooting:
  • No Reaction: Increase temperature, change solvent, or screen different ligands. The directing ability of the dione may be insufficient under initial conditions.

  • Low Yield: Competing decomposition or ring-opening may be occurring. Attempt lower temperatures for longer reaction times. Ensure strictly anhydrous conditions.

  • Mixture of Isomers: If functionalization occurs at both C2 and C3, separation may be challenging. Chiral ligands could potentially induce diastereoselectivity.

Section 3: Protocol 2 - Free-Radical Bromination and Subsequent Derivatization

Principle & Rationale

Free-radical halogenation is a classic yet effective method for functionalizing alkanes. Bromination is significantly more selective than chlorination, preferentially occurring at the C-H bond that leads to the most stable radical intermediate.[10][11] For the cyclobutane ring, the secondary C-H bonds at the C2 and C3 positions are expected to be the most reactive sites. The resulting secondary alkyl bromide is a versatile synthetic handle that can be readily converted into a wide array of other functional groups via nucleophilic substitution (Sₙ2) reactions.

This two-step sequence offers a highly modular approach to a diverse library of derivatives from a common intermediate.

G Start Parent Scaffold Intermediate 2-Bromo Intermediate Start->Intermediate Step 1: Radical Bromination (NBS, AIBN) End Functionalized Derivatives Intermediate->End Step 2: Nucleophilic Substitution (Nu⁻)

Caption: Two-step workflow for functionalization via bromination.

Hypothetical Protocol: Bromination and Azidation

Objective: To synthesize 2-azido-5,7-diazaspiro[3.4]octane-6,8-dione.

Part A: Free-Radical Bromination

  • In a round-bottom flask equipped with a reflux condenser and protected from light, dissolve this compound (1.40 g, 10.0 mmol) in carbon tetrachloride (CCl₄, 50 mL).

  • Add N-bromosuccinimide (NBS, 1.87 g, 10.5 mmol, 1.05 eq).

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 82 mg, 0.5 mmol).

  • Heat the mixture to reflux (approx. 77 °C) for 4-6 hours. The reaction can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide.

  • Cool the reaction mixture to room temperature and filter off the succinimide by-product.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-bromo intermediate, which can often be used directly in the next step.

Part B: Nucleophilic Substitution with Azide

  • Dissolve the crude 2-bromo intermediate (from Part A) in dimethylformamide (DMF, 30 mL).

  • Add sodium azide (NaN₃, 975 mg, 15.0 mmol, 1.5 eq).

  • Heat the mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the bromide.

  • After completion, cool the reaction, pour it into water, and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel chromatography to obtain the 2-azido derivative.

Data Table: Scope of Nucleophilic Substitution
NucleophileReagentProduct Functional Group
AzideNaN₃-N₃
AmineR₂NH-NR₂
ThiolRSH, K₂CO₃-SR
CyanideNaCN-CN
HydroxideNaOH (aq)-OH
Troubleshooting:
  • Over-bromination: Use of a slight excess of NBS (1.05 eq) should minimize this, but if dibrominated products are observed, reduce the stoichiometry of NBS closer to 1.0 eq.

  • Elimination in Step B: Strong, sterically hindered bases can promote E2 elimination to form a cyclobutene derivative. Use non-basic nucleophiles where possible or milder bases (e.g., K₂CO₃ instead of NaH).

  • Slow Substitution: For less reactive nucleophiles, consider changing the solvent to DMSO or increasing the temperature. A phase-transfer catalyst may also be beneficial.

Section 4: Protocol 3 - Synthesis from a Pre-functionalized Cyclobutanone

Principle & Rationale

This strategy is arguably the most reliable and versatile. Instead of modifying the fully assembled spirocycle, this approach introduces the desired functionality at the cyclobutanone stage. Substituted cyclobutanones can be prepared through various established methods or may be commercially available. The subsequent formation of the spiro-dione ring on this functionalized core is typically a robust and high-yielding transformation.[1][12] This "convergent" approach avoids exposing a potentially sensitive functional group to the conditions of a later-stage C-H activation or radical reaction and circumvents regioselectivity issues.

G Start Substituted Cyclobutanone (R-C₄H₅O) End Functionalized Spiro-dione Start->End Bucherer-Bergs Reaction (KCN, (NH₄)₂CO₃)

Caption: Convergent synthesis from a functionalized precursor.

Hypothetical Protocol: Synthesis from 3-Phenylcyclobutanone

Objective: To synthesize 2-phenyl-5,7-diazaspiro[3.4]octane-6,8-dione.

Reagents & Equipment:

  • 3-Phenylcyclobutanone (1.0 eq)

  • Potassium Cyanide (KCN, 1.2 eq)

  • Ammonium Carbonate ((NH₄)₂CO₃, 3.0 eq)

  • Ethanol, Water

  • Autoclave or sealed pressure vessel

Step-by-Step Procedure:

  • In a pressure vessel, combine 3-phenylcyclobutanone (1.46 g, 10.0 mmol), potassium cyanide (781 mg, 12.0 mmol), and ammonium carbonate (2.88 g, 30.0 mmol).

  • Add a 1:1 mixture of ethanol and water (40 mL).

  • Seal the vessel and heat to 90-100 °C for 24 hours. The internal pressure will increase.

  • Caution: This reaction generates high pressure and uses highly toxic cyanide. It must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • After cooling completely, carefully vent and open the vessel.

  • Acidify the reaction mixture to pH ~1-2 with concentrated HCl to hydrolyze the intermediate hydantoin. This step may require heating.

  • The product may precipitate upon cooling. Collect the solid by filtration, wash with cold water, and dry.

  • If no precipitate forms, concentrate the mixture and extract with an appropriate organic solvent.

  • Purify the crude product by recrystallization or silica gel chromatography.

Data Table: Library Generation from Substituted Cyclobutanones
Starting CyclobutanoneResulting Spiro-dione SubstituentPotential Application
3-Methoxycyclobutanone2-MethoxyH-bond acceptor
3-Phenylcyclobutanone2-PhenylAromatic interactions
3,3-Dimethylcyclobutanone2,2-Dimethylgem-Dimethyl motif
Cyclobutane-1,3-dione2-OxoKetone handle for further chemistry
Advantages & Limitations:
  • Advantages: High reliability, excellent control over regiochemistry, broad scope based on the availability of the starting ketone.

  • Limitations: The synthesis is longer overall as it requires the prior synthesis of the substituted cyclobutanone. Not suitable for late-stage diversification of a common core.

Section 5: Summary and Outlook

The functionalization of the this compound scaffold presents a compelling opportunity for the generation of novel, 3D-rich molecules for drug discovery. While direct, published protocols remain scarce, a robust strategic framework can be constructed from well-established principles in organic chemistry.

  • Directed C-H functionalization represents a modern, atom-economical approach for late-stage diversification, provided the inherent directing capability of the dione ring can be effectively harnessed.

  • Radical bromination followed by substitution offers a modular and versatile two-step sequence, leveraging classic, predictable reactivity.

  • Synthesis from pre-functionalized cyclobutanones stands out as the most reliable and broadly applicable strategy for building libraries of analogues with complete control of substituent placement.

Future work should focus on experimentally validating these hypothetical protocols, with particular attention to managing the inherent ring strain of the cyclobutane core. The development of enantioselective variants of these transformations will be a critical next step, enabling the exploration of chiral space and the generation of potent and selective therapeutic candidates.

Section 6: References

  • Campos, K. R., et al. (2019). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society, 141(42), 16583–16588. [Link]

  • Coutts, S. J., et al. (1993). Synthesis and pharmacologic study of several spirohydantoins: relation to conformation. Journal of Medicinal Chemistry, 36(22), 3345–3351. [Link]

  • He, J., et al. (2020). Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Organic & Biomolecular Chemistry, 18(28), 5313-5326. [Link]

  • Wang, D. H., et al. (2011). Pd(II)-Catalyzed Asymmetric C–H Activation of Cyclopropane Carboxylic Acid Amides. Journal of the American Chemical Society, 133(34), 13496–13499. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Palladium-Catalyzed C−H Arylation of Cyclobutanes. Angewandte Chemie International Edition, 52(15), 4214-4218. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Bunce, N. J., & Harris, G. J. (1981). Free Radical Bromination of Saturated Hydrocarbons using Bromine and Mercuric Oxide. Journal of Chemical Education, 58(8), 659. [Link]

  • Orru, R. V. A., et al. (2009). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Journal of Combinatorial Chemistry, 11(4), 527-538. [Link]

  • Nefzi, A., et al. (2001). Synthesis of Spirohydantoins and Spiro-2, 5-diketopiperazines via Resin-Bound Cyclic α, α-Disubstituted α-Amino Esters. The Journal of Organic Chemistry, 66(10), 3346–3351. [Link]

  • PubChem. This compound. [Link]

  • Balalaie, S., et al. (2023). [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. Molecules, 28(5), 2359. [Link]

  • Bakulina, O., et al. (2019). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Beilstein Journal of Organic Chemistry, 15, 1788–1794. [Link]

  • PubChem. 3-Bromo-1-(2,4-dibromophenoxy)spiro[3.4]octane. [Link]

  • Wang, Y., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Chemistry, 33(1), 105-108. [Link]

  • Ashenhurst, J. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]

  • Chad's Prep. (2020). 10.1 Free Radical Halogenation. YouTube. [Link]

  • Pearson+. Show the major products of free-radical bromination for each of the compounds. [Link]

  • Singh, A., et al. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 14, 12345-12369. [Link]

  • McMurry, J. (2020). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry (10th ed.). [Link]

  • Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

  • Hazra, A., et al. (2024). Brønsted Acid-Catalyzed Cascade Ring-Opening/Cyclization of 3-Ethoxy Cyclobutanones to Access 2,8-Dioxabicyclo[3.3.1]nonane Derivatives. The Journal of Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Diazaspiro[3.4]octane-6,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,7-diazaspiro[3.4]octane-6,8-dione. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spirocyclic scaffold. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and overcome common synthetic challenges.

Introduction to the Synthesis

This compound is a spirohydantoin, a class of compounds with significant interest in medicinal chemistry due to their rigid three-dimensional structure and potential as bioisosteres.[1][2] The most common and direct method for its synthesis is the Bucherer-Bergs reaction , a robust multicomponent reaction that brings together a ketone (cyclobutanone), a cyanide source, and ammonium carbonate to form the desired hydantoin ring system.[3][4][5] While fundamentally straightforward, this reaction can present challenges related to yield, purity, and scalability. This guide will help you navigate these issues effectively.

Section 1: Understanding the Core Synthesis: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a cornerstone of hydantoin synthesis.[6] It proceeds by heating the starting ketone with potassium or sodium cyanide and ammonium carbonate in a solvent, typically an aqueous-alcoholic mixture.[4] The reaction mechanism involves the initial formation of a cyanohydrin, which is then converted to an α-amino nitrile. Subsequent reaction with carbon dioxide (generated from the thermal decomposition of ammonium carbonate) and intramolecular cyclization yields the final hydantoin product.[7]

Bucherer_Bergs_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Cyclobutanone Cyclobutanone Cyanohydrin Cyclobutane Cyanohydrin Cyclobutanone->Cyanohydrin + HCN Reagents KCN, (NH₄)₂CO₃ (provides HCN, NH₃, CO₂) Reagents->Cyanohydrin Aminonitrile α-Amino Nitrile Reagents->Aminonitrile CarbamicAcid Carbamic Acid Intermediate Reagents->CarbamicAcid Cyanohydrin->Aminonitrile + NH₃ - H₂O Aminonitrile->CarbamicAcid + CO₂ Product 5,7-Diazaspiro[3.4]octane- 6,8-dione CarbamicAcid->Product Intramolecular Cyclization - H₂O

Caption: The reaction mechanism for the Bucherer-Bergs synthesis of spirohydantoins.

Table 1: Key Reaction Parameters & Optimization
ParameterRecommended Range/ValueRationale & Expert Insights
Molar Ratio (Ketone:KCN:(NH₄)₂CO₃)1 : 2 : 2 to 1 : 2.5 : 5A stoichiometric excess of cyanide and carbonate is crucial to drive the equilibrium towards the product.[7] A larger excess of ammonium carbonate can help maintain the optimal pH (8-9) and ensure a sufficient supply of ammonia and CO₂.
Solvent Aqueous Ethanol (e.g., 50-60%)Balances the solubility of the organic ketone and the inorganic salts. For difficult or low-solubility substrates, alternative solvents like acetamide or propylene glycol have been shown to significantly improve yields.[3][8]
Temperature 60 - 120 °CThe reaction typically requires heating.[4] For sluggish reactions, increasing the temperature to 100-120 °C in a sealed vessel can dramatically improve both the reaction rate and final yield by preventing the loss of volatile components like ammonia and CO₂.[8][9]
Reaction Time 6 - 90 hoursReaction time is highly substrate-dependent. Monitor the reaction by TLC or LC-MS. For some ketones, prolonged reaction times are necessary for high conversion.[8]
Pressure Sealed Vessel / AutoclaveUsing a sealed system is highly recommended. It maintains the concentration of volatile reactants (ammonia, CO₂), pushing the reaction forward and often leading to higher yields and shorter reaction times.[8][9]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting_Workflow Start Problem: Low or No Yield Check_Purity Are starting materials (especially cyclobutanone) pure? Start->Check_Purity Check_Stoichiometry Is stoichiometry correct? (Excess KCN & (NH₄)₂CO₃) Check_Purity->Check_Stoichiometry Yes Action_Purify Solution: Purify cyclobutanone (e.g., distillation). Check_Purity->Action_Purify No Check_Conditions Are reaction conditions optimal? Check_Stoichiometry->Check_Conditions Yes Action_Recalculate Solution: Recalculate and re-weigh. Use a 1:2:2 or higher ratio. Check_Stoichiometry->Action_Recalculate No Check_Workup Is product being lost during workup/purification? Check_Conditions->Check_Workup Yes Action_Optimize Solution: Increase temperature (100-120°C). Use a sealed vessel. Increase reaction time. Check_Conditions->Action_Optimize No Action_ModifyWorkup Solution: Carefully adjust pH for precipitation. Optimize recrystallization solvent. Check_Workup->Action_ModifyWorkup Yes

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Q1: My reaction yield is consistently low (<40%). What are the most common culprits?

A: Consistently low yields are often traced back to a few key areas.[10][11]

  • Reagent Purity and Stability: Cyclobutanone is prone to polymerization, especially if impure. Ensure it is freshly distilled or from a reliable source. Ammonium carbonate can decompose over time; use a fresh bottle. The quality of your cyanide source is also critical.

  • Suboptimal Reaction Conditions: This is the most frequent cause. The Bucherer-Bergs reaction is an equilibrium-driven process. Not using a sealed vessel allows volatile ammonia and carbon dioxide to escape, stalling the reaction.[8][9] Similarly, a temperature that is too low (<60°C) may result in an impractically slow reaction rate.

  • Inadequate Mixing: If the reaction mixture is biphasic due to poor solubility of cyclobutanone, the reaction can be inefficient.[9] Vigorous stirring is essential. In some cases, changing the solvent system or using phase-transfer catalysts can help.

  • Improper Workup: The product is typically isolated by acidifying the reaction mixture to precipitate the hydantoin.[7] If the pH is not carefully controlled, or if the product has some solubility in the acidic aqueous layer, significant losses can occur.

Q2: My reaction seems to stall, with a lot of unreacted cyclobutanone remaining. What should I do?

A: A stalled reaction points to an issue with the reaction equilibrium or kinetics.

  • Increase Temperature and Pressure: This is the most effective solution. Transfer the reaction to a sealed tube or a steel bomb (autoclave) and increase the temperature to 110-120 °C.[8] This keeps the crucial ammonia and CO₂ in the solution, driving the reaction forward.

  • Check Reagent Stoichiometry: Ensure you are using at least a 2-fold molar excess of potassium cyanide and a 2- to 5-fold excess of ammonium carbonate.[7] These reagents are consumed and also help buffer the reaction.

  • Consider an Alternative Solvent: If solubility is suspected to be the issue, switching from aqueous ethanol to a solvent like melted acetamide can dramatically improve yields for challenging substrates.[3]

  • Extend Reaction Time: Monitor the reaction over a longer period (e.g., 48-72 hours). Some ketones are simply slow to react under these conditions.[8]

Q3: I'm getting a complex mixture of products and a sticky residue. What are the likely side reactions?

A: A complex mixture often indicates side reactions are outcompeting the desired pathway.

  • Polymerization: Cyclobutanone can self-polymerize under certain conditions. Using pure, fresh starting material is the best way to avoid this.

  • Cyanohydrin Formation without Cyclization: The initial cyanohydrin formation might be successful, but the subsequent steps to the hydantoin may fail. This can happen if the concentration of ammonia is too low (see Q2 on using a sealed vessel). The cyanohydrin may also revert to the starting ketone.

  • Hydrolysis of Nitrile: The nitrile group in the aminonitrile intermediate can be susceptible to hydrolysis under harsh conditions, leading to the formation of α-amino acids or other byproducts. Maintaining a controlled pH (around 8-9) is important.[7]

Q4: My product precipitates as an oil or is very difficult to crystallize. How can I improve my purification protocol?

A: Purification challenges are common, but can be overcome with systematic adjustments.

  • Controlled Precipitation: When acidifying the workup mixture with HCl, add the acid slowly while cooling the mixture in an ice bath. This promotes the formation of crystalline solids rather than oils. Aim for a final pH of 5-6.

  • Recrystallization Solvent Screening: Do not rely on a single solvent system. Test a variety of solvents and solvent pairs for recrystallization. Common choices include ethanol/water, isopropanol, or ethyl acetate/hexane mixtures.

  • Trituration: If the crude product is an oil or amorphous solid, try triturating it with a non-polar solvent like diethyl ether or hexanes. This can often induce crystallization and remove non-polar impurities.

  • Chromatography: If all else fails, column chromatography on silica gel can be used for purification, though it is less ideal for large-scale work. A polar solvent system like dichloromethane/methanol or ethyl acetate/methanol is a good starting point.

Section 3: Frequently Asked Questions (FAQs)

Q: Can I use sodium cyanide (NaCN) instead of potassium cyanide (KCN)? A: Yes, NaCN and KCN are generally interchangeable in the Bucherer-Bergs reaction.[7] However, some literature reports suggest that KCN may give slightly better yields in certain cases, possibly due to differences in solubility or reactivity.[8]

Q: Is it necessary to use a sealed vessel? A: While not strictly necessary for the reaction to proceed, it is highly recommended for achieving good to excellent yields.[8] The improved retention of volatile reactants (NH₃, CO₂) at elevated temperatures is often the single most important factor for success.

Q: Are there any modern modifications to the Bucherer-Bergs reaction that can improve the yield? A: Yes. Two notable improvements are:

  • Ultrasonication: The use of ultrasonic irradiation has been shown to accelerate the reaction, allowing for lower temperatures, shorter reaction times, and higher yields.[12]

  • Continuous Flow Chemistry: For scalability and to overcome solubility issues, continuous flow reactors have been successfully employed. This method uses a two-feed system for the organic substrate and aqueous reagents, maximizing the interfacial area and providing excellent control over reaction parameters, leading to near-quantitative conversions in minutes rather than hours.[9][13]

Section 4: Recommended Experimental Protocol

  • Safety First: This reaction involves potassium cyanide, which is highly toxic. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide poisoning antidote kit and trained personnel available. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

Materials:

  • Cyclobutanone (1.0 eq)

  • Potassium Cyanide (KCN, 2.2 eq)

  • Ammonium Carbonate ((NH₄)₂CO₃, 4.0 eq)

  • Ethanol (95%)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Setup: To a high-pressure reaction vessel (e.g., a sealed tube or steel autoclave) equipped with a magnetic stir bar, add ammonium carbonate (4.0 eq) and potassium cyanide (2.2 eq).

  • Solvent Addition: Add a 1:1 mixture of 95% ethanol and deionized water to the vessel (e.g., to achieve a final ketone concentration of ~0.5 M). Stir the mixture for 15 minutes to dissolve the salts.

  • Reactant Addition: Add cyclobutanone (1.0 eq) to the stirring mixture.

  • Reaction: Securely seal the vessel. Heat the reaction mixture to 110 °C with vigorous stirring for 24 hours. Note: Monitor the pressure inside the vessel and do not exceed its rating.

  • Cooling & Workup: After the reaction period, cool the vessel to room temperature and then further cool in an ice bath. Caution: The vessel may be under pressure. Vent carefully in the fume hood.

  • Precipitation: Slowly add concentrated HCl to the cold reaction mixture with stirring until the pH reaches ~6. A white precipitate should form.

  • Isolation: Continue stirring the slurry in the ice bath for 30 minutes. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and melting point).

References

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link][3][8]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link][4]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Semantic Scholar. [Link][6]

  • Name Reaction. (n.d.). Bucherer-Bergs Reaction. [Link][5]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]10]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]12]

  • Pieber, B., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 26(17), 2453-2457. [Link][9]

  • Thieme. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. [Link][13]

  • Reddit. (2020). What are some common causes of low reaction yields? r/Chempros. [Link][11]

  • Quora. (2015). What could be the reason for getting a very low yield in organic chemistry?[Link][14]

  • Coe, J. W., et al. (2005). Varenicline: A Novel and Selective α4β2 Nicotinic Acetylcholine Receptor Partial Agonist for Smoking Cessation. Journal of Medicinal Chemistry, 48(10), 3474-3477. (Note: While not directly about this molecule, it represents the importance of spirocycles in medicinal chemistry). [Link]

  • Domínguez, E., et al. (2009). Synthesis of Hydantoins and Thiohydantoins Spiro-fused to Pyrrolidines: Druglike Molecules Based on the 2-Arylethyl Amine Scaffold. Journal of Combinatorial Chemistry, 11(4), 527-538. [Link]

  • Krchňák, V., & Smith, J. (2018). Synthetic Routes to Approved Drugs Containing a Spirocycle. Journal of Medicinal Chemistry, 61(15), 6421-6469. [Link][1]

Sources

Technical Support Center: Synthesis of 5,7-Diazaspiro[3.4]octane-6,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5,7-diazaspiro[3.4]octane-6,8-dione. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic programs. As a structure combining a strained azetidine ring with a hydantoin moiety, its synthesis is often accompanied by unique challenges and side reactions.[1][2] This guide provides in-depth, field-proven insights into troubleshooting these issues, moving beyond simple protocols to explain the underlying chemical principles.

Our approach is built on a foundation of scientific integrity, ensuring that each recommendation is grounded in established mechanistic understanding. We will explore the causality behind common experimental failures and provide self-validating protocols to help you navigate the complexities of this synthesis.

Troubleshooting Guide & FAQs

The synthesis of this compound, a spirohydantoin, typically involves the cyclization of a precursor derived from azetidine-3-carboxylic acid. A common strategy is the reaction of an activated azetidine-3-carboxamide with a carbonyl source or an intramolecular condensation. The questions below address the most frequent issues encountered during this process.

Q1: My reaction yield is consistently low, with significant recovery of my azetidine precursor. What are the likely causes and solutions?

This is a classic problem of insufficient activation or unfavorable reaction kinetics for the intramolecular cyclization. The cyclization to form the hydantoin ring requires the amide nitrogen to act as a nucleophile, attacking an electrophilic carbonyl carbon.

Causality and Mechanistic Insight:

  • Poor Electrophile: If your strategy involves cyclizing a precursor like N-carbamoyl-azetidine-3-carboxamide, the carbonyl of the urea moiety may not be sufficiently electrophilic to be attacked by the amide nitrogen.

  • Weak Nucleophile: The amide nitrogen is not a strong nucleophile. Its nucleophilicity must often be enhanced by deprotonation with a suitable base.

  • Unfavorable Conformation: The azetidine ring imparts significant conformational rigidity. The precursor may not readily adopt the required conformation for the nucleophilic nitrogen and the electrophilic carbon to come into proximity for the ring-closing reaction.

Troubleshooting Protocol:

  • Choice of Base and Solvent: Ensure your base is strong enough to deprotonate the amide nitrogen without promoting side reactions. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like THF or DMF are common choices. The solvent must be scrupulously dry, as water can quench the base and hydrolyze intermediates.

  • Activation Strategy: Consider a different synthetic route that generates a more reactive electrophile. A well-established method for hydantoin synthesis is the reaction of an amino acid ester with an isocyanate.

    • Step 1: Convert your starting material, such as Boc-azetidine-3-carboxylic acid, to its methyl or ethyl ester.

    • Step 2: Deprotect the Boc group under acidic conditions (e.g., TFA in DCM).

    • Step 3: React the resulting amino ester hydrochloride with potassium cyanate (KOCN) in an aqueous/organic biphasic system. This in situ generates the isocyanate, which cyclizes to form the hydantoin ring.

  • Temperature Profile: While higher temperatures can accelerate the desired reaction, they can also promote degradation of the strained azetidine ring.[3][4] Experiment with a gradual increase in temperature, carefully monitoring the reaction by TLC or LC-MS to find the optimal balance between cyclization and decomposition.

Q2: I am observing a significant amount of an insoluble, white precipitate that is not my desired product. What is this byproduct and how can I prevent its formation?

The formation of an insoluble precipitate is a strong indicator of intermolecular polymerization. This occurs when the reactive intermediate of one molecule reacts with a neighboring molecule faster than it can undergo the desired intramolecular cyclization.

Causality and Mechanistic Insight:

This side reaction is prevalent in syntheses that aim to form cyclic structures from linear precursors with reactive functional groups at both ends. Instead of A reacting with B within the same molecule to form a ring, the A group of one molecule reacts with the B group of another, leading to a chain-like polymer. This is a known issue in the synthesis of related structures like polysuccinimides.[5][6]

G cluster_main Reaction Pathways Precursor Reactive Intermediate (e.g., Azetidine-3-yl isocyanate) Product Intramolecular Cyclization (Desired Product) Polymer Intermolecular Reaction (Polymer Byproduct)

Troubleshooting Protocol: High-Dilution Conditions

The key to preventing polymerization is to ensure that the concentration of the reactive intermediate is always low, thereby favoring the intramolecular pathway.

  • Principle: By Le Châtelier's principle, reducing the concentration of reactants shifts the equilibrium. For competing first-order (intramolecular) and second-order (intermolecular) reactions, dilution strongly favors the former.

  • Experimental Setup:

    • Set up a reaction flask with a large volume of refluxing solvent (e.g., THF).

    • Dissolve your precursor in a separate portion of the same solvent.

    • Using a syringe pump, add the precursor solution to the refluxing solvent very slowly over a period of several hours (e.g., 4-8 hours).

    • This ensures that the instantaneous concentration of the reactive species remains extremely low, giving each molecule sufficient time and space to cyclize.

ParameterStandard ConditionsHigh-Dilution ConditionsRationale
Concentration 0.1 - 0.5 M0.001 - 0.01 MMinimizes intermolecular collisions.
Addition Rate All at onceSlow addition via syringe pumpMaintains a low instantaneous concentration.
Outcome Polymer formation likelyFavors desired intramolecular cyclization.
Q3: My mass spectrometry data shows peaks corresponding to a ring-opened byproduct. Why is the azetidine ring not stable under my reaction conditions?

Azetidines possess significant ring strain (approx. 25-26 kcal/mol), making them susceptible to nucleophilic or acid-catalyzed ring-opening.[1][3] This is a critical failure mode that must be carefully managed.

Causality and Mechanistic Insight:

  • Acid-Mediated Opening: Under strongly acidic conditions, the azetidine nitrogen can be protonated. This makes the ring highly susceptible to attack by even weak nucleophiles (including the solvent), leading to cleavage of a C-N bond.[4]

  • Base/Nucleophile-Mediated Opening: While less common for simple azetidines, strong nucleophiles or harsh basic conditions, particularly at elevated temperatures, can also promote ring-opening, especially if there are activating groups on the ring.

G

Preventative Measures:

  • pH Control: Meticulously control the pH during the reaction and workup. Avoid strongly acidic (pH < 2) or strongly basic (pH > 12) conditions where possible.

  • Protecting Group Strategy: If a nitrogen protecting group is used on the azetidine, choose one that can be removed under mild conditions. For example, a Boc group (removed with mild acid like TFA) is often preferable to a Cbz group (which may require harsher hydrogenolysis or strong acid).

  • Temperature Management: Avoid excessive heating. If a reaction is sluggish, it is often better to screen different catalysts or reagents at a moderate temperature than to force the reaction by increasing heat.

  • Reagent Selection: When a base is required, consider sterically hindered, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or diisopropylethylamine (DIPEA) instead of smaller, more nucleophilic amines or hydroxides.

Q4: I successfully formed the product, but it seems to degrade during aqueous workup or silica gel chromatography. What is happening?

The dione (hydantoin) moiety of your product is susceptible to hydrolysis, which cleaves the five-membered ring. This can occur on both acidic and basic silica gel or during prolonged contact with water.[7]

Causality and Mechanistic Insight:

The carbonyl groups of the hydantoin ring are electrophilic and can be attacked by water. This process is catalyzed by both acid and base. The initial hydrolysis product would be the corresponding N-carbamoyl-azetidine-3-carboxylic acid, which may be difficult to separate from your desired product and can complicate characterization.

Recommended Purification Protocol:

  • Anhydrous Workup: After quenching the reaction (e.g., with saturated NH₄Cl solution), extract the product into an organic solvent like ethyl acetate or DCM. Minimize the time the organic layer is in contact with the aqueous phase.

  • Drying: Thoroughly dry the organic layer with a neutral drying agent like Na₂SO₄ or MgSO₄.

  • Neutralized Silica Gel: Standard silica gel can be slightly acidic. To prevent on-column degradation, use neutralized silica gel.

    • Preparation: Slurry the silica gel in your desired eluent system containing a small amount (0.5-1% v/v) of a volatile base like triethylamine (NEt₃). This deactivates the acidic silanol groups.

    • Elution: Use a non-polar to polar solvent gradient (e.g., hexanes/ethyl acetate or DCM/methanol), maintaining the 0.5-1% NEt₃ concentration throughout the run.

  • Alternative Purification: If the product is still unstable, consider alternative purification methods such as crystallization or preparative reverse-phase HPLC with a volatile buffer system (e.g., ammonium bicarbonate or ammonium acetate).

References

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Zhang, W., et al. (2024). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science. [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. [Link]

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]

  • DiRico, S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. [Link]

  • ResearchGate. (n.d.). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. [Link]

  • Baran, P., et al. (2016). Synthesis of a 2,2-Dichloroimidazolidine-4,5-dione and its Application in a Chlorodehydroxylation. Organic Syntheses. [Link]

  • Sikes, C. S., & Little, B. J. (2005). Methods of synthesis of polysuccinimide, copolymers of polysuccinimide and derivatives thereof. U.S.
  • DiRico, S., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]

  • Sikes, C. S. (2004). Methods of synthesis of poly(succinimide-aspartate) copolymer by end-capping polymerization. U.S.
  • De Kimpe, N., et al. (2008). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. PubMed. [Link]

  • Guchhait, S. K., & Chaudhary, P. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. [Link]

  • Stącel, M., et al. (2022). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules. [Link]

  • Wang, J., & Chen, X. (2002). [Synthesis, characterization and in vitro release of poly (succinimide-co-4-aminobutanoic acid) by acid-catalyzed polycondensation of L-aspartic acid and 4-aminobutanoic acid]. Sheng Wu Yi Xue Gong Cheng Xue Za Zhi. [Link]

  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

  • Marinov, M., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy. [Link]

  • Google Patents. (n.d.). Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • ChemComplete. (2023, June 29). Alkene Hydroxylation: Diol Formation [Video]. YouTube. [Link]

  • Wang, Y., et al. (2023). Structure and formation mechanism of polymer byproducts in vinyl carbonate synthesis. New Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). Dienedione. [Link]

  • El-Newehy, M. H., et al. (2020). Biocidal Polymers: Synthesis, Characterization and Antimicrobial Activity of Bis-Quaternary Onium Salts of Poly(aspartate-co-succinimide). Polymers. [Link]

  • Poupaert, J. H., & de Nayer, R. (1977). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Annales Pharmaceutiques Francaises. [Link]

  • ResearchGate. (n.d.). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. [Link]

  • ResearchGate. (n.d.). Synthesis of Spirohydantoins and Spiro-2, 5-diketopiperazines via Resin-Bound Cyclic r, r-Disubstituted r-Amino Esters. [Link]

Sources

Technical Support Center: Purification of Polar 5,7-Diazaspiro[3.4]octane-6,8-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar 5,7-diazaspiro[3.4]octane-6,8-dione derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying these highly polar, nitrogen-containing spirocyclic compounds. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common purification challenges.

Q1: My polar this compound derivative shows very poor solubility in common chromatography solvents. What should I do?

A1: This is a frequent challenge with this class of compounds due to their high polarity and hydrogen bonding capabilities.

  • Solvent System Modification: For normal-phase chromatography, highly polar solvent systems are necessary. Consider using a mixture of dichloromethane (DCM) and methanol (MeOH). To improve solubility and reduce streaking on silica gel, you can add a small amount of ammonium hydroxide to the methanol stock solution (e.g., 1-10% of a 10% ammonium hydroxide in methanol solution added to your DCM mobile phase).[1][2]

  • Alternative Solvents: Explore other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the initial sample, but be mindful of their high boiling points and potential for co-elution.

  • Recrystallization Solvent Screening: For recrystallization, consider highly polar solvents or solvent pairs. Water, ethanol, methanol, or mixtures like ethanol/water can be effective.[3]

Q2: My compound streaks badly on a silica gel TLC plate, making it difficult to assess purity and choose a solvent system for column chromatography.

A2: Streaking is often caused by strong interactions between the basic nitrogen atoms in your compound and the acidic silanol groups on the silica gel surface.

  • Mobile Phase Additives: Adding a basic modifier to your eluent can significantly reduce streaking. Triethylamine (TEA) at 0.1-1% (v/v) is a common choice. Alternatively, using a mobile phase containing ammonium hydroxide can also neutralize the acidic sites on the silica.[4]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds.[2] Amino-propyl functionalized silica is another excellent option for purifying polar and basic compounds.[5]

Q3: I am observing decomposition of my this compound derivative during silica gel column chromatography.

A3: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.

  • Deactivation of Silica Gel: Before running your column, you can deactivate the silica gel by flushing it with a solvent system containing a base, such as 1-2% triethylamine in your initial eluent. This neutralizes the most acidic sites.[4]

  • Use of Alternative Stationary Phases: As mentioned above, alumina or bonded phases like diol or amino-propyl silica are less harsh alternatives to bare silica gel.[4]

  • Reversed-Phase Chromatography: If your compound has some hydrophobic character, reversed-phase chromatography on a C18 column can be a milder purification method.

Q4: My compound elutes at the solvent front even with 100% ethyl acetate in normal-phase chromatography. How can I achieve retention?

A4: This indicates your compound is too polar for the chosen solvent system and stationary phase.

  • Increase Mobile Phase Polarity: Switch to a more polar mobile phase, such as a gradient of methanol in dichloromethane.[1]

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for retaining and separating very polar compounds. In HILIC, you use a polar stationary phase (like silica or a bonded polar phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.

Section 2: Troubleshooting Guides

This section provides more in-depth solutions to complex purification problems, including step-by-step protocols and visual workflows.

Troubleshooting Issue 1: Persistent Co-eluting Impurities in Column Chromatography

Problem: Despite optimizing the solvent system, a persistent impurity co-elutes with my target this compound derivative.

Diagnostic Workflow:

G start Co-eluting Impurity Observed check_tlc Re-evaluate TLC with different solvent systems (e.g., varying polarity, adding modifiers like TEA or Acetic Acid) start->check_tlc separation_achieved Separation Achieved on TLC? check_tlc->separation_achieved optimize_column Optimize column chromatography based on new TLC conditions separation_achieved->optimize_column Yes no_separation No Separation on TLC separation_achieved->no_separation No success Pure Compound Isolated optimize_column->success change_stationary_phase Change Stationary Phase (e.g., Alumina, Amino-propyl, or Reversed-Phase) no_separation->change_stationary_phase recrystallization Attempt Recrystallization no_separation->recrystallization change_stationary_phase->check_tlc recrystallization->success failure Consult with Senior Chemist recrystallization->failure

Caption: Decision workflow for troubleshooting co-eluting impurities.

Detailed Strategies:

  • Orthogonal Chromatography: If normal-phase chromatography fails to resolve the impurity, switch to a different separation mode.

    • Reversed-Phase HPLC/Flash: This technique separates compounds based on hydrophobicity rather than polarity. Polar compounds will elute earlier. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

    • Ion-Exchange Chromatography: If your compound or impurity is ionizable, ion-exchange chromatography can provide excellent resolution.

    • Mixed-Mode Chromatography: This utilizes stationary phases with both reversed-phase and ion-exchange properties, offering unique selectivity for polar and charged analytes.[6]

  • Recrystallization as a Purification Step: Recrystallization is a powerful technique for removing small amounts of impurities.[7][8]

    Protocol for Recrystallization Screening:

    • Place a small amount of your impure compound (10-20 mg) into several small test tubes.

    • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetonitrile) dropwise while heating until the solid dissolves.[9]

    • Allow the solutions to cool slowly to room temperature, then place them in an ice bath to induce crystallization.

    • The ideal solvent will dissolve the compound when hot but result in poor solubility when cold, leading to the formation of pure crystals.[10]

    • If a single solvent is not effective, try a solvent-antisolvent system. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent until the solution becomes cloudy. Heat to redissolve and then cool slowly.[3]

    Table 1: Common Solvents for Recrystallization of Polar Compounds [8]

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for highly polar salts and compounds with multiple H-bond donors/acceptors.
Methanol65HighGeneral-purpose polar solvent.
Ethanol78HighGeneral-purpose polar solvent, often used in combination with water.
Isopropanol82Medium-HighLess polar than ethanol, good for compounds with moderate polarity.
Acetonitrile82Medium-HighAprotic polar solvent, can offer different selectivity.
Troubleshooting Issue 2: Product "Oiling Out" During Recrystallization

Problem: Instead of forming crystals, my compound separates as an insoluble liquid ("oils out") when the recrystallization solution is cooled.

Causality: Oiling out typically occurs when the melting point of the compound is lower than the temperature at which a saturated solution is achieved, or when the concentration of the solute is too high.[8]

Solutions:

  • Add More Solvent: The most straightforward solution is to add more of the hot solvent to decrease the saturation temperature of the solution.

  • Lower the Cooling Temperature Slowly: Allow the solution to cool very gradually. A slower cooling rate encourages the orderly arrangement of molecules into a crystal lattice rather than amorphous precipitation.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[9]

  • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[9]

  • Change the Solvent System: Experiment with a different solvent or solvent pair. A solvent with a lower boiling point might prevent the solution from being supersaturated above the compound's melting point.

Section 3: Experimental Protocols

Protocol 1: Deactivated Silica Gel Flash Chromatography for Polar Basic Compounds

This protocol is designed to minimize degradation and improve the chromatography of polar, basic this compound derivatives.

Materials:

  • Silica gel

  • Chromatography column

  • Solvents (e.g., Dichloromethane, Methanol)

  • Triethylamine (TEA)

  • Crude compound

Procedure:

  • Solvent System Selection:

    • Using TLC, find a solvent system (e.g., DCM:MeOH) that gives your target compound an Rf value of approximately 0.2-0.4.[4]

    • To the chosen solvent system, add 1% TEA (v/v) to see if streaking is reduced and Rf changes.

  • Column Packing:

    • Dry pack or prepare a slurry of silica gel in your non-polar solvent (e.g., DCM).

    • Pack the column uniformly to avoid channeling.

  • Silica Gel Deactivation:

    • Prepare a deactivating solvent mixture identical to your initial elution solvent but with the addition of 1-2% TEA.[4]

    • Flush the packed column with 2-3 column volumes of this deactivating solvent.

    • Flush the column with 2-3 column volumes of your initial elution solvent (without TEA) to remove excess base.

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the top of the column.

  • Elution:

    • Begin elution with your predetermined solvent system.

    • If a gradient is needed, gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol).

Workflow for Deactivated Silica Gel Chromatography:

G cluster_prep Preparation cluster_deactivation Deactivation cluster_run Chromatography select_solvent Select Solvent System via TLC (Rf ≈ 0.2-0.4) pack_column Pack Silica Gel Column select_solvent->pack_column flush_base Flush column with eluent + 1-2% TEA (2-3 CV) pack_column->flush_base flush_eluent Flush column with initial eluent (2-3 CV) flush_base->flush_eluent load_sample Load Sample (Wet or Dry Load) flush_eluent->load_sample elute Elute with Gradient load_sample->elute collect Collect and Analyze Fractions elute->collect

Caption: Workflow for deactivated silica gel chromatography.

References

  • Department of Chemistry, University of Rochester. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]

  • California State University, Stanislaus. Recrystallization. [Link]

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. Purification of strong polar and basic compounds. [Link]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • MDPI. Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • Chemistry For Everyone. How To Tell Which Compound Is More Polar In Chromatography?. [Link]

  • Columbia University. Column chromatography. [Link]

  • ResearchGate. For highly polar compound, how to do the purification?. [Link]

  • Waters Corporation. Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. [Link]

Sources

Overcoming low reactivity of substituted cyclobutanones in spirohydantoin synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is dedicated to researchers, medicinal chemists, and process development scientists encountering challenges with the synthesis of spirohydantoins from substituted cyclobutanones. The inherent steric hindrance and unique electronic properties of these four-membered rings often lead to low reactivity and poor yields in classical synthetic routes like the Bucherer-Bergs reaction.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. My goal is to provide not just procedural instructions, but also the underlying mechanistic rationale to empower you to make informed decisions in your laboratory work.

I. Understanding the Core Challenge: The Unreactive Cyclobutanone

The primary obstacle in the synthesis of spirohydantoins from substituted cyclobutanones is the steric hindrance around the carbonyl group. The rigid, planar nature of the cyclobutane ring, especially with substituents, can significantly impede the approach of nucleophiles required in the initial steps of the Bucherer-Bergs reaction. This leads to slow reaction rates and often, the recovery of unreacted starting material.

II. Frequently Asked Questions (FAQs)

Q1: My Bucherer-Bergs reaction with 3-phenylcyclobutanone is giving very low yields (<15%). What is the likely cause?

A1: The low yield is almost certainly due to the steric hindrance imparted by the phenyl group on the cyclobutane ring. In the Bucherer-Bergs reaction, the initial step is the formation of a cyanohydrin or an imine, both of which involve nucleophilic attack at the carbonyl carbon. A bulky substituent at the 3-position can sterically shield the carbonyl group, making this initial attack energetically unfavorable.[1]

Q2: I am observing a significant amount of starting material even after prolonged reaction times (48h+). Is this typical for substituted cyclobutanones?

A2: Yes, this is a common observation. The steric hindrance not only slows down the reaction but can also lead to an unfavorable equilibrium where the formation of the initial adduct is reversible and the equilibrium lies towards the starting materials.

Q3: Are there any alternative, milder methods for spirohydantoin synthesis that might be more suitable for my substituted cyclobutanone?

A3: Absolutely. If the Bucherer-Bergs reaction proves to be inefficient, you might consider a multi-step approach. One such strategy involves the synthesis of an α-amino nitrile intermediate, which can then be cyclized to the hydantoin.[2] This can sometimes offer better overall yields by optimizing each step independently. Another approach is the Urech hydantoin synthesis starting from the corresponding amino acid, though this requires the synthesis of the 1-aminocyclobutane-1-carboxylic acid, which can be challenging in itself.[3]

III. Troubleshooting Guide: Optimizing the Bucherer-Bergs Reaction

If you are committed to the one-pot Bucherer-Bergs reaction, here are several troubleshooting strategies to enhance the reactivity of your substituted cyclobutanone.

Issue 1: Low Conversion of Starting Material

Cause: Insufficient energy to overcome the activation barrier for nucleophilic addition due to steric hindrance.

Solutions:

  • Elevated Temperatures & Sealed Vessel: Standard reflux conditions may not be sufficient. Utilizing a sealed pressure vessel allows you to safely reach higher temperatures (120-150 °C), which can provide the necessary kinetic energy for the reaction to proceed.[4] This also prevents the loss of volatile reactants like ammonia and carbon dioxide from the decomposition of ammonium carbonate.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate the Bucherer-Bergs reaction, often leading to higher yields in significantly shorter reaction times.[5][6][7] The rapid, uniform heating provided by microwaves can be particularly effective for overcoming the high activation energy associated with sterically hindered substrates.

    • Workflow for Microwave-Assisted Bucherer-Bergs Reaction

      G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Isolation a Combine cyclobutanone, KCN, and (NH4)2CO3 in a microwave vessel b Seal vessel and place in microwave reactor a->b c Irradiate at 110-130 °C for 8-15 minutes b->c d Cool to room temperature c->d e Acidify with HCl to precipitate product d->e f Filter and recrystallize e->f

      Caption: Microwave-assisted Bucherer-Bergs workflow.

  • Alternative Solvents: If solubility of your substituted cyclobutanone is an issue in the typical ethanol/water mixture, consider using a higher-boiling, more polar aprotic solvent. Formamide or acetamide can be effective solvents for difficult cases.[8]

Issue 2: Reaction Stalls or Reaches a Low-Yield Plateau

Cause: Unfavorable reaction equilibrium.

Solutions:

  • Continuous Flow Synthesis: A continuous flow setup can be highly advantageous. By continuously introducing the reactants and removing the product, you can drive the equilibrium towards product formation. The high surface-area-to-volume ratio in microreactors also allows for excellent heat and mass transfer, leading to more efficient reactions. A biphasic system with an organic solution of the ketone and an aqueous solution of the reagents can be particularly effective.[4]

  • High-Pressure Conditions: Applying high pressure (in the kbar range) can favor the formation of the more compact transition state and product, effectively shifting the equilibrium towards the spirohydantoin.[9][10] This is a more specialized technique but can be highly effective for very stubborn substrates.

    • Decision Tree for Troubleshooting Low Reactivity

      G start Low Yield with Substituted Cyclobutanone q1 Is the reaction temperature below 100 °C? start->q1 a1 Increase temperature to 120-150 °C in a sealed vessel. q1->a1 Yes q2 Is reaction time > 24h? q1->q2 No a1->q2 a2 Consider Microwave-Assisted Synthesis (110-130 °C, 8-15 min). q2->a2 Yes q3 Is the substrate poorly soluble? q2->q3 No a2->q3 a3 Switch to a higher-boiling solvent (e.g., formamide, acetamide). q3->a3 Yes q4 Still low yield after optimization? q3->q4 No a3->q4 a4 Explore Alternative Synthetic Routes (e.g., two-step via α-amino nitrile). q4->a4 Yes

      Caption: Troubleshooting decision tree.

IV. Experimental Protocols

Protocol 1: Microwave-Assisted Bucherer-Bergs Synthesis of Spiro[cyclobutane-1,5'-hydantoin] Derivatives

This is a general protocol and may require optimization for your specific substrate.

  • Reagent Preparation: In a 10 mL microwave reaction vessel, combine the substituted cyclobutanone (1.0 mmol), potassium cyanide (2.0 mmol, 130 mg), and ammonium carbonate (4.0 mmol, 384 mg).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water (4 mL).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 10 minutes with stirring. Caution: Monitor the pressure inside the vessel.

  • Work-up: After cooling to room temperature, carefully vent the vessel. Transfer the reaction mixture to a beaker and acidify to pH 2-3 with concentrated HCl.

  • Isolation: The spirohydantoin product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).

Data Comparison: Conventional vs. Microwave-Assisted Synthesis
SubstrateMethodTemperature (°C)TimeYield (%)
CyclohexanoneConventional8012 h59
CyclohexanoneMicrowave1208 min97
CycloheptanoneConventional8012 h87
CycloheptanoneMicrowave1208 min50

Data adapted from reference[5]. Note the inverse yield trend for larger rings under microwave conditions.

V. Alternative Synthetic Strategies

When the Bucherer-Bergs reaction is not viable, consider the following two-step approach:

  • Strecker Synthesis of α-Amino Nitrile: React the substituted cyclobutanone with an alkali metal cyanide and an ammonium salt to form the 1-amino-1-cyanocyclobutane derivative. This reaction can sometimes be more facile than the complete Bucherer-Bergs sequence.

  • Cyclization to Hydantoin: The isolated α-amino nitrile can then be cyclized to the spirohydantoin by heating with carbon dioxide under pressure (Hoyer's modification) or by reacting with an isocyanate followed by acid-catalyzed cyclization.[2]

  • Reaction Pathway: Two-Step Spirohydantoin Synthesis

    G A Substituted Cyclobutanone B 1-Amino-1-cyanocyclobutane (α-Amino Nitrile) A->B  Strecker Synthesis (NaCN, NH4Cl) C Spirohydantoin B->C  Cyclization (CO2, heat or Isocyanate then acid)

    Caption: Two-step alternative to Bucherer-Bergs.

VI. Conclusion

The synthesis of spirohydantoins from substituted cyclobutanones presents a significant synthetic challenge due to steric hindrance. However, by understanding the mechanistic limitations of the Bucherer-Bergs reaction, a rational approach to optimization can be undertaken. The use of modern techniques such as microwave-assisted synthesis and continuous flow processing can often overcome the reactivity barriers of these challenging substrates. When these methods fail, a strategic shift to a two-step synthesis via an α-amino nitrile intermediate provides a reliable alternative.

VII. References

  • Rivero, I. A., et al. (2011). Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins as precursors of restricted α-amino acids. ARKIVOC, 2011(ii), 260-271. Available from: [Link]

  • Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4031. Available from: [Link]

  • Kuster, G. J., et al. (2006). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. Journal of Combinatorial Chemistry, 8(1), 85-92. Available from: [Link]

  • Chapman, M. D., et al. (2008). Microwave-assisted four-component reaction for the synthesis of a monothiohydantoin inhibitor of a fatty acid amide hydrolase. Tetrahedron Letters, 49(48), 6743-6746. Available from: [Link]

  • Kuster, G. J., et al. (2006). Synthesis of Spirohydantoins and Spiro-2, 5-diketopiperazines via Resin-Bound Cyclic r, r-Disubstituted r-Amino Esters. Journal of Combinatorial Chemistry, 8(1), 85-92. Available from: [Link]

  • Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia contributors. (2023). Bucherer–Bergs reaction. Wikipedia. Available from: [Link]

  • Wong, S. H., et al. (2022). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. RSC Advances, 12(11), 6625-6632. Available from: [Link]

  • Rivero, I. A., et al. (2011). Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidylspirohydantoins as precursors of restricted α-amino acids. ResearchGate. Available from: [Link]

  • Tichý, M., & Kniežo, L. (2015). Synthetic Routes to Approved Drugs Containing a Spirocycle. National Center for Biotechnology Information. Available from: [Link]

  • Ercolano, G., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(17), 11467-11483. Available from: [Link]

  • Tan, Y. T. F., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Oriental Journal of Chemistry, 37(1), 223-228. Available from: [Link]

  • Organic Chemistry Portal. Hydantoin synthesis. Organic Chemistry Portal. Available from: [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. Available from:

  • Hu, X., et al. (2007). Diastereoselective synthesis of hydantoin- and isoxazoline-substituted dispirocyclobutanoids. The Journal of Organic Chemistry, 72(19), 7439-7442. Available from: [Link]

  • Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3, 121-134. Available from: [Link]

  • Munday, I. J. (1969). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Journal of the Chemical Society C: Organic, 1969, 2679-2683. Available from: [Link]

  • Bakulev, V. A., et al. (2020). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Beilstein Journal of Organic Chemistry, 16, 2744-2753. Available from: [Link]

  • Wang, Y., et al. (2022). Preparation method of cyclobutane tetracarboxylic dianhydride. Google Patents. Available from:

Sources

Work-up procedures for the synthesis of 5,7-diazaspiro[3.4]octane-6,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5,7-diazaspiro[3.4]octane-6,8-dione

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

The synthesis of this compound, a spirohydantoin, is most commonly achieved through the Bucherer-Bergs reaction.[1] This multicomponent reaction involves the condensation of a ketone, in this case, cyclobutanone, with an alkali metal cyanide (such as potassium cyanide) and ammonium carbonate.[2] While the reaction is robust, careful attention to the work-up procedure is critical for obtaining a high yield of a pure product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the work-up for the this compound synthesis?

A1: The work-up for the Bucherer-Bergs synthesis of this compound is primarily based on the principle of precipitation. The hydantoin product is generally insoluble in acidic aqueous solutions, while the unreacted starting materials and inorganic byproducts are soluble. Therefore, the standard procedure involves acidifying the reaction mixture with a strong acid, typically hydrochloric acid (HCl), to precipitate the crude product.[2] This is followed by filtration, washing, and subsequent purification, most commonly by recrystallization.

Q2: What are the critical safety precautions I must take during the work-up procedure?

A2: The Bucherer-Bergs reaction utilizes potassium cyanide, which is highly toxic. The most significant hazard during the work-up is the potential generation of highly toxic hydrogen cyanide (HCN) gas upon acidification. Therefore, the following safety measures are non-negotiable:

  • Work in a certified chemical fume hood: All steps of the work-up, especially the acidification, must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[3]

  • Avoid Inhalation and Contact: Take extreme care to avoid inhaling any fumes or allowing any solutions to come into contact with your skin.

  • Cyanide Waste Management: All aqueous waste containing cyanide must be quenched with an oxidizing agent like bleach or hydrogen peroxide under basic conditions before disposal, following your institution's specific hazardous waste protocols. Solid cyanide waste should also be disposed of in a designated hazardous waste container.

Q3: How do I choose an appropriate solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For many hydantoins, a mixture of ethanol and water is an excellent choice for recrystallization.[2] You would dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Upon slow cooling, pure crystals of this compound should form. Other polar protic solvents or their aqueous mixtures can also be screened.

Q4: What are the expected spectroscopic characteristics of pure this compound?

A4: While specific spectra can vary slightly based on the instrument and conditions, you can generally expect the following:

  • ¹H NMR: You would anticipate signals corresponding to the protons of the cyclobutane ring. Due to the symmetry of the molecule, you may observe two distinct multiplets for the methylene protons. The N-H protons of the hydantoin ring will appear as a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The spectrum should show signals for the carbonyl carbons of the hydantoin ring (typically in the range of 150-180 ppm), the spiro carbon, and the methylene carbons of the cyclobutane ring.

  • FTIR: The infrared spectrum will be characterized by strong absorption bands for the C=O stretching of the dione (around 1710-1780 cm⁻¹) and N-H stretching of the hydantoin ring (a broad peak around 3200 cm⁻¹).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Precipitate Upon Acidification 1. Incomplete reaction. 2. Product is more soluble in the acidic medium than expected. 3. Insufficient acidification.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) before proceeding to work-up. If the reaction is incomplete, consider extending the reaction time or increasing the temperature. 2. Concentrate the aqueous solution under reduced pressure to induce precipitation. Alternatively, extract the aqueous layer with an organic solvent like ethyl acetate, then wash, dry, and concentrate the organic phase. 3. Check the pH of the solution with pH paper to ensure it is sufficiently acidic (pH 1-2). Add more acid if necessary.
Oily Product Instead of a Solid Precipitate 1. Presence of significant impurities that are lowering the melting point. 2. The product may have a low melting point.1. Attempt to triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. 2. If trituration fails, proceed with liquid-liquid extraction using a suitable organic solvent. The crude product can then be purified by column chromatography.
Product is Contaminated with Unreacted Cyclobutanone Incomplete reaction or inefficient removal during work-up.Unreacted cyclobutanone is volatile and can often be removed by drying the crude product under high vacuum. If it persists, it can be separated during recrystallization, as it is more soluble in the mother liquor. For stubborn cases, column chromatography is effective.
Product is a Discolored (e.g., yellow or brown) Formation of polymeric or degradation byproducts.Treat the crude product with activated carbon during the recrystallization process. Dissolve the crude product in the hot recrystallization solvent, add a small amount of activated carbon, stir for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
Low Yield After Recrystallization 1. Using too much recrystallization solvent. 2. Cooling the solution too quickly. 3. The product has significant solubility in the chosen solvent system even at low temperatures.1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. 3. Try a different solvent system for recrystallization. You can also attempt to recover a second crop of crystals by concentrating the mother liquor from the first recrystallization.

Experimental Protocol: Synthesis and Work-up of this compound

This protocol is a representative procedure based on the principles of the Bucherer-Bergs reaction.

Materials:

  • Cyclobutanone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclobutanone (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (3.0 eq) in a 1:1 mixture of ethanol and water.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: IN A FUME HOOD , slowly and carefully add concentrated hydrochloric acid to the reaction mixture with stirring until the pH is between 1 and 2. A white precipitate should form.

  • Precipitation: Cool the acidified mixture in an ice bath for 30-60 minutes to ensure complete precipitation.

  • Filtration: Collect the crude product by vacuum filtration.

  • Washing: Wash the filter cake with cold water to remove any remaining inorganic salts.

  • Drying: Dry the crude product in a vacuum oven.

  • Purification (Recrystallization): a. Transfer the crude solid to an Erlenmeyer flask. b. Add a minimal amount of hot ethanol to dissolve the solid completely. c. Add hot water dropwise until the solution just begins to turn cloudy. d. If the solution is colored, add a small amount of activated carbon and perform a hot filtration. e. Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization. f. Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Visualizations

Workflow for the Work-up of this compound

Workup_Workflow start Reaction Mixture cool Cool to Room Temperature start->cool acidify Acidify with HCl (pH 1-2) in Fume Hood cool->acidify precipitate Cool in Ice Bath acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry Crude Product wash->dry recrystallize Recrystallize (Ethanol/Water) dry->recrystallize final_product Pure this compound recrystallize->final_product

Caption: A typical workflow for the work-up and purification of this compound.

Troubleshooting Decision Tree for Low Product Yield

Troubleshooting_Yield start Low Yield of Final Product check_precipitate Was there a precipitate upon acidification? start->check_precipitate incomplete_reaction Incomplete Reaction check_precipitate->incomplete_reaction No solubility_issue Product is soluble check_precipitate->solubility_issue No low_recrystallization_yield Was the yield low after recrystallization? check_precipitate->low_recrystallization_yield Yes extend_time Extend reaction time/increase temp incomplete_reaction->extend_time extract Extract with organic solvent solubility_issue->extract solvent_issue Too much solvent or wrong solvent system low_recrystallization_yield->solvent_issue Yes optimize_recrystallization Optimize recrystallization conditions solvent_issue->optimize_recrystallization good_precipitate Yes no_precipitate No high_yield_before_recrystallization No low_yield_after_recrystallization Yes

Caption: A decision tree to troubleshoot low product yield in the synthesis of this compound.

References

  • Henkel, H. L. (1946). Method for obtaining hydantoins. U.S. Patent No. 2,409,754. Washington, DC: U.S. Patent and Trademark Office.
  • Quora. (2025, May 10). What safety precautions do chemists take when handling extremely dangerous substances like cyanide or hydrofluoric acid? Quora. Retrieved from [Link]

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Bucherer–Bergs reaction. Wikipedia. Retrieved from [Link]

  • Sarges, R., Goldstein, S. W., & Welch, W. M. (1990). Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones. Journal of medicinal chemistry, 33(7), 1859–1865. Retrieved from [Link]

  • Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. Retrieved from [Link]

  • Kuster, G. J., Scheeren, H. W., & van Delft, F. L. (2006). Synthesis of spirohydantoins and spiro-2,5-diketopiperazines via resin-bound cyclic alpha,alpha-disubstituted alpha-amino esters. Journal of combinatorial chemistry, 8(1), 85–92. Retrieved from [Link]

  • Park, K. H., & Kurth, M. J. (2000). Diastereoselective synthesis of hydantoin- and isoxazoline-substituted dispirocyclobutanoids. The Journal of organic chemistry, 65(11), 3520–3524. Retrieved from [Link]

Sources

Technical Support Center: N-Alkylation of the 5,7-Diazaspiro[3.4]octane-6,8-dione Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the N-alkylation of the 5,7-diazaspiro[3.4]octane-6,8-dione core. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique spirocyclic scaffold. The this compound moiety, a derivative of a spiro-succinimide, presents a conformationally restricted and three-dimensional structure that is of significant interest in modern medicinal chemistry.

As a Senior Application Scientist, I have compiled this resource to address the common challenges and questions that arise during the N-alkylation of this core structure. While direct literature on the N-alkylation of this specific spirocycle is limited, the chemical principles governing the reactivity of the succinimide-like nitrogen atoms are well-established. This guide, therefore, extrapolates from the extensive knowledge of N-alkylation of related cyclic imides and amides to provide you with a robust starting point for your experimental design and troubleshooting efforts.

This document is structured to provide both quick answers through a Frequently Asked Questions (FAQs) section and in-depth guidance in the Troubleshooting section. We will delve into the causality behind experimental choices, from the selection of bases and solvents to the mitigation of common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common conditions for N-alkylation of the this compound core?

A1: The N-alkylation of the this compound core typically proceeds via a nucleophilic substitution reaction (SN2) with an appropriate alkylating agent. The imide protons are weakly acidic and require a base for deprotonation to form the nucleophilic anion. Common starting conditions involve the use of a moderate to strong base in a polar aprotic solvent.

Table 1: Typical Starting Conditions for N-Alkylation

ComponentExamplesConcentration/EquivalentsTemperature (°C)
Base Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium hydride (NaH)1.1 - 2.0 equivalents25 - 80
Solvent N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF)0.1 - 0.5 M25 - 80
Alkylating Agent Alkyl iodides, bromides, or tosylates1.0 - 1.5 equivalents25 - 80

Q2: I am observing low to no conversion in my reaction. What are the likely causes?

A2: Low or no conversion is a common issue and can often be attributed to one of the following factors:

  • Insufficiently strong base: The pKa of the imide N-H protons requires a sufficiently strong base for deprotonation. If you are using a weak base like triethylamine, it may not be effective.

  • Poor solubility: The starting material or the base may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction with slow kinetics.

  • Low reaction temperature: Many N-alkylation reactions require heating to overcome the activation energy barrier.

  • Steric hindrance: A bulky alkylating agent or significant substitution on the spirocyclic core can sterically hinder the SN2 reaction.

Q3: What are the primary side reactions to be aware of?

A3: The most common side reaction is O-alkylation , where the alkylating agent reacts with one of the carbonyl oxygen atoms to form an imino ether derivative. Another potential side reaction is dialkylation , where both imide nitrogens are alkylated. The propensity for these side reactions is influenced by the reaction conditions.

Q4: How can I favor N-alkylation over O-alkylation?

A4: The selectivity between N- and O-alkylation is a classic challenge in amide and imide chemistry. To favor N-alkylation:

  • Use "soft" alkylating agents: Alkyl iodides are considered "softer" electrophiles and tend to favor reaction at the "softer" nitrogen nucleophile. In contrast, "harder" electrophiles like dimethyl sulfate or trialkyloxonium salts are more prone to O-alkylation.[1]

  • Choice of counter-ion and solvent: Conditions that promote a "free" anionic nucleophile, such as the use of a potassium or cesium base in a polar aprotic solvent like DMF, generally favor N-alkylation.

Troubleshooting Guide

This section provides a more in-depth analysis of common experimental problems and offers structured solutions.

Problem 1: Low Yield or Incomplete Reaction

Low yields are often a result of suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Logical Troubleshooting Workflow:

Troubleshooting_Low_Yield Start Low Yield/ Incomplete Reaction Base Is the base strong enough? (e.g., K₂CO₃, NaH) Start->Base Increase_Base_Strength Switch to a stronger base (e.g., NaH, KHMDS) Base->Increase_Base_Strength No Temperature Is the reaction temperature sufficiently high? Base->Temperature Yes Increase_Base_Strength->Temperature Increase_Temp Increase temperature incrementally (e.g., 50°C, 80°C) Temperature->Increase_Temp No Solubility Are all components soluble? Temperature->Solubility Yes Increase_Temp->Solubility Change_Solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO) Solubility->Change_Solvent No Alkylating_Agent Is the alkylating agent reactive enough? Solubility->Alkylating_Agent Yes Change_Solvent->Alkylating_Agent Change_Leaving_Group Switch to a better leaving group (Cl -> Br -> I -> OTs) Alkylating_Agent->Change_Leaving_Group No Success Improved Yield Alkylating_Agent->Success Yes Change_Leaving_Group->Success

Caption: A decision tree for troubleshooting low yields in N-alkylation.

Detailed Protocols for Optimization:

  • Protocol 1.1: Screening for a More Effective Base

    • Set up parallel reactions in small vials.

    • To each vial containing this compound (1.0 eq) and the alkylating agent (1.2 eq) in DMF (0.2 M), add one of the following bases (1.5 eq): K₂CO₃, Cs₂CO₃, or NaH (handle with care under an inert atmosphere).

    • Stir the reactions at a set temperature (e.g., 50 °C) for a predetermined time (e.g., 12 hours).

    • Monitor the reaction progress by TLC or LC-MS to identify the most effective base.

  • Protocol 1.2: Optimizing Reaction Temperature

    • Using the most effective base from the previous screen, set up identical reactions.

    • Run the reactions at different temperatures: room temperature, 40 °C, 60 °C, and 80 °C.

    • Monitor the reactions over time to determine the optimal temperature that provides a reasonable reaction rate without significant decomposition.

Problem 2: Formation of O-Alkylated Side Product

The formation of the O-alkylated isomer can complicate purification and reduce the yield of the desired N-alkylated product.

Understanding the N- vs. O-Alkylation Dichotomy:

The deprotonated imide is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen. The outcome of the alkylation is governed by Hard and Soft Acid and Base (HSAB) theory.

  • Nitrogen Anion: A "soft" nucleophilic center.

  • Oxygen Anion: A "hard" nucleophilic center.

The choice of alkylating agent and reaction conditions can influence which site is favored.

N_vs_O_Alkylation Substrate Deprotonated This compound (Ambident Nucleophile) N_Alkylation N-Alkylation (Kinetic Product) Substrate->N_Alkylation Favored by: - Polar aprotic solvents (DMF, DMSO) - K⁺ or Cs⁺ counter-ions O_Alkylation O-Alkylation (Thermodynamic Product) Substrate->O_Alkylation Favored by: - Less polar solvents - Ag⁺ counter-ions Soft_Electrophile "Soft" Electrophile (e.g., R-I) Soft_Electrophile->N_Alkylation Reacts preferentially Hard_Electrophile "Hard" Electrophile (e.g., R-OTs, (MeO)₂SO₂) Hard_Electrophile->O_Alkylation Reacts preferentially

Caption: Factors influencing the regioselectivity of N- versus O-alkylation.

Strategies to Minimize O-Alkylation:

  • Change the Alkylating Agent: If you are using an alkyl tosylate or mesylate and observing O-alkylation, switch to the corresponding alkyl bromide or, preferably, iodide.

  • Additive Effects: In some cases, the addition of a catalytic amount of sodium or potassium iodide can promote the desired N-alkylation when using an alkyl chloride or bromide, via an in situ Finkelstein reaction to generate the more reactive alkyl iodide.

Problem 3: Formation of a Dialkylated Product

If both imide protons are sufficiently acidic, dialkylation can occur, especially if an excess of the alkylating agent and base is used.

Mitigation Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use no more than 1.05-1.1 equivalents of the alkylating agent and 1.1 equivalents of the base.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture at a controlled temperature. This can help to maintain a low instantaneous concentration of the electrophile, favoring mono-alkylation.

  • Choice of Base: A bulky base may selectively deprotonate one site, and the resulting mono-anion might be less reactive towards a second deprotonation.

Problem 4: Difficult Purification

The polarity of the N-alkylated product is often similar to that of the starting material and any O-alkylated side products, which can make chromatographic purification challenging.

Purification Tips:

  • Reaction Work-up: A well-designed work-up can simplify purification. A typical aqueous work-up will remove most of the inorganic salts and highly polar solvents like DMF or DMSO.

  • Crystallization: If the product is a solid, explore recrystallization from various solvent systems as a primary purification method.

  • Chromatography Optimization:

    • Solvent System: Screen different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase stationary phase.

  • Chemical Derivatization: In challenging cases, it may be possible to selectively react the unreacted starting material or a side product to alter its polarity, making separation easier. This is generally a last resort.

Conclusion

The N-alkylation of the this compound core is a synthetically valuable transformation for accessing novel chemical matter. While challenges such as low reactivity, side reactions, and difficult purifications can arise, a systematic and informed approach to troubleshooting, as outlined in this guide, will enable you to successfully navigate these obstacles. By carefully considering the choice of base, solvent, and alkylating agent, and by methodically optimizing the reaction conditions, you can achieve your desired N-alkylated products efficiently and in high yield.

References

  • Burkhard Koehler. (2016). Answer to "Why n-alkylation is more favorable than o-alkyation ?". ResearchGate. Available at: [Link]

  • Le, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004). A convenient, efficient, and selective N-Alkylation of N-acidic heterocyclic compounds with alkyl halides is accomplished in ionic liquids in the presence of potassium hydroxide as a base. Synthesis, 2004(02), 208-212. Available at: [Link]

  • Bozdoğan, B., et al. (2016). Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water. Synthetic Communications, 46(3), 219-224. Available at: [Link]

  • Macor, J. E., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 38, 127854. Available at: [Link]

Sources

Stability issues of 5,7-diazaspiro[3.4]octane-6,8-dione under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,7-diazaspiro[3.4]octane-6,8-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this spirocyclic diamide. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling, formulation, and analysis.

Introduction to the Stability of this compound

This compound is a unique spirocyclic compound featuring a succinimide ring fused to a cyclobutane ring. The inherent strain of the cyclobutane ring and the reactivity of the cyclic diamide (succinimide) moiety are the primary determinants of its chemical stability. Understanding its behavior under various pH and temperature conditions is critical for its successful application in drug discovery and development. This guide will walk you through the potential stability issues and provide practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding Degradation Pathways

Question 1: What are the primary degradation pathways for this compound under aqueous conditions?

The principal degradation pathway for this compound in aqueous media is the hydrolysis of the succinimide ring. This hydrolysis can be catalyzed by both acid and base, leading to ring-opening.[1][2]

  • Under Basic or Neutral Conditions: The hydrolysis is initiated by the attack of a hydroxide ion or a water molecule on one of the carbonyl carbons of the succinimide ring. This leads to the formation of a tetrahedral intermediate which then collapses to yield a succinamic acid derivative. Specifically, for this compound, this would result in the formation of 1-(aminocarbonyl)cyclobutane-1-carboxamide.

  • Under Acidic Conditions: In an acidic medium, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule.[3] This is followed by a series of proton transfers and ring opening to yield the same succinamic acid derivative. Studies on N-arylsuccinimides have shown this to proceed via a bimolecular (A-2) mechanism.[4][5]

Question 2: How does the spirocyclic structure influence the stability of the succinimide ring?

The spirocyclic nature of this compound, specifically the presence of the cyclobutane ring, can influence the stability of the succinimide ring in several ways:

  • Ring Strain: Cyclobutane rings possess significant angle strain. This strain may be released upon the opening of the adjacent succinimide ring, potentially accelerating the hydrolysis rate compared to a non-strained analogue.

  • Steric Hindrance: The cyclobutane ring may also sterically hinder the approach of a nucleophile (water or hydroxide ion) to the carbonyl carbons, which could slow down the rate of hydrolysis. The overall effect will be a balance between these opposing factors.

  • Conformational Rigidity: The rigid spirocyclic structure limits the conformational flexibility of the molecule. This can impact the orientation of the orbitals involved in the hydrolysis reaction, thereby affecting the reaction rate.[6]

Question 3: What are the expected degradation products I should be looking for?

The primary degradation product from the hydrolysis of this compound is 1-(aminocarbonyl)cyclobutane-1-carboxamide . Under more forcing conditions (e.g., strong acid or base and high temperatures), further hydrolysis of the amide groups to the corresponding dicarboxylic acid, 1,1-cyclobutanedicarboxylic acid , and ammonia may occur.

Section 2: Experimental Design and Troubleshooting

Question 4: I am observing rapid degradation of my compound in a buffered solution at pH 7.5. What could be the cause and how can I mitigate it?

While pH 7.5 is only slightly basic, the hydrolysis of the succinimide ring can still be significant, especially at elevated temperatures or over extended periods. Here are some factors to consider and troubleshoot:

  • Buffer Catalysis: Certain buffer species can act as general acid or base catalysts, accelerating the hydrolysis. For instance, phosphate and borate buffers have been implicated in catalyzing the hydrolysis of amides and imides.[1] Consider switching to a non-nucleophilic buffer system like HEPES or MOPS.

  • Temperature: Degradation rates are highly temperature-dependent. If your experiments are conducted at room temperature or higher, try performing them at a lower temperature (e.g., 4°C) to slow down the hydrolysis rate.

  • Ionic Strength: The ionic strength of the buffer can also influence the reaction rate. The effect can be complex, but it is a parameter to consider optimizing for improved stability.[1]

Troubleshooting Workflow for Unexpected Degradation

G A Unexpected degradation of This compound observed B Review experimental conditions: pH, temperature, buffer composition A->B C Is the temperature elevated? B->C D Lower temperature to 4°C C->D Yes E Is a potentially catalytic buffer used (e.g., phosphate, borate)? C->E No G Monitor stability under new conditions D->G F Switch to a non-nucleophilic buffer (e.g., HEPES, MOPS) E->F Yes I Consider co-solvents to reduce water activity if applicable E->I No F->G H Problem Resolved G->H I->G

Caption: Troubleshooting workflow for unexpected degradation.

Question 5: How can I perform a forced degradation study to understand the stability limits of this compound?

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[7][8] A systematic approach is recommended as outlined by ICH guidelines.

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and 1 M HCl. Incubate samples at room temperature and at an elevated temperature (e.g., 60°C) for various time points (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at room temperature for shorter time points due to expected rapid degradation.

    • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide. Incubate at room temperature.

    • Thermal Degradation: Store the solid compound and a solution in a suitable solvent at an elevated temperature (e.g., 70°C).

    • Photolytic Degradation: Expose the solid compound and a solution to UV and fluorescent light as per ICH Q1B guidelines.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples before analysis by a stability-indicating method, typically HPLC-UV or LC-MS.

Table 1: Representative Conditions for a Forced Degradation Study

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 M and 1 M HClRT and 60°CUp to 24 hours
Base Hydrolysis0.1 M and 1 M NaOHRTUp to 8 hours
Oxidation3% H₂O₂RTUp to 24 hours
Thermal (Solid)None70°CUp to 7 days
Thermal (Solution)Inert Solvent70°CUp to 7 days
PhotolyticUV/Vis lightRTAs per ICH Q1B
Section 3: Analytical Methods

Question 6: What analytical techniques are best suited for monitoring the stability of this compound?

A stability-indicating analytical method is one that can separate the intact drug from its degradation products. For this compound and its expected degradation products, the following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the most common and robust method. A reversed-phase C18 column is a good starting point. The parent compound is relatively polar, so a mobile phase with a higher aqueous component will likely be required. The degradation product, 1-(aminocarbonyl)cyclobutane-1-carboxamide, will be more polar and thus will have a shorter retention time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products. The mass-to-charge ratio of the parent compound and its degradants can be used to confirm their identities.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be a useful orthogonal technique, particularly if the degradation products have different hydrophobicities that are not well-resolved by reversed-phase HPLC.[9]

Workflow for Developing a Stability-Indicating HPLC Method

G A Start: Need for a stability-indicating method B Generate degradation samples (Forced Degradation Study) A->B C Initial HPLC method development: Reversed-phase C18 column, ACN/Water mobile phase B->C D Inject mixture of stressed and unstressed samples C->D E Are all peaks resolved? D->E F Optimize mobile phase gradient, flow rate, and temperature E->F No G Validate the method as per ICH Q2(R1) guidelines E->G Yes F->D I Try a different column chemistry (e.g., Phenyl-Hexyl, Cyano) F->I If still no resolution H Method Ready for Use G->H I->D

Caption: Workflow for stability-indicating HPLC method development.

Question 7: I am having trouble achieving baseline separation between the parent compound and a major degradant. What are your suggestions?

Achieving separation between a parent compound and its degradation products can be challenging, especially if they are structurally similar. Here are some troubleshooting tips for your HPLC method:

  • Modify the Mobile Phase:

    • pH: Adjusting the pH of the aqueous portion of your mobile phase can alter the ionization state of your analytes and significantly impact retention and selectivity.

    • Organic Modifier: If you are using acetonitrile, try switching to methanol or vice-versa. The different selectivities of these solvents can sometimes resolve co-eluting peaks.

    • Additives: Incorporating ion-pairing reagents (for charged analytes) or using a different buffer system can improve resolution.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry is the next logical step. Consider a column with a different stationary phase (e.g., phenyl-hexyl, cyano, or a polar-embedded phase) to exploit different separation mechanisms.

  • Temperature: Lowering the column temperature can sometimes improve resolution, although it will also increase backpressure.

References

  • YAKATAN, G. J., & FAH, S. (1977). Kinetics of Hydrolysis of Succinimides. Drug Development and Industrial Pharmacy, 3(4), 315-330.
  • Ozturk, S., Shahabi, S., & Kutuk, H. (2022). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan, 44(2).
  • Chen, J., et al. (2015). Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. Analytical Biochemistry, 470, 23-31.
  • Chemistry LibreTexts. (2023).
  • Ishii, K., et al. (2020).
  • Ozturk, S., Shahabi, S., & Kutuk, H. (2022). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan, 44(2).
  • Khan, M. N. (1985). Kinetics and mechanism of hydrolysis of succinimide in highly alkaline medium. The Journal of Organic Chemistry, 50(21), 4153-4157.
  • The Organic Chemistry Tutor. (2018, March 19). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube.
  • ProQuest. (n.d.).
  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • Valliere-Douglass, J. F., et al. (2013). Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule. mAbs, 5(6), 902-910.
  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products.
  • YAKATAN, G. J., & FAH, S. (1977). Kinetics of Hydrolysis of Succinimides. Drug Development and Industrial Pharmacy, 3(4), 315-330.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Divergent Synthesis of 5,7-Diazaullazines Derivatives through a Combination of Cycloisomerization with Povarov or Alkyne–Carbonyl Metathesis. (2022). Molecules, 27(15), 4987.
  • Christie, R. J., et al. (2016). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates.
  • ResearchGate. (n.d.).
  • Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Deriv
  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). RSC Advances, 13(48), 33895-33915.
  • Smith, J. G. (2021, March 24). Mechanism Basic Hydrolysis Cyclic Amide [ORGANIC CHEMISTRY] Smith 22.28 [Video]. YouTube.
  • P, S., et al. (2018). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. (2020). Molecules, 25(18), 4196.
  • ResearchGate. (n.d.). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy.
  • ResearchGate. (n.d.).
  • The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation. (2008). Molecules, 13(1), 157-164.
  • pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. (2023). ACS Measurement Science Au, 3(3), 205-212.
  • Facile synthesis of 2-azaspiro[3.4]octane. (2015). Organic & Biomolecular Chemistry, 13(20), 5769-5773.
  • Pharma Guideline. (n.d.).
  • SGS. (2011).
  • The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation. (2008). Molecules, 13(1), 157-164.
  • U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines.
  • ResearchGate. (n.d.).
  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls.
  • The synthesis of unsubstituted cyclic imides using hydroxylamine under microwave irradiation. (2008). Molecules, 13(1), 157-164.
  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). Journal of Medicinal Chemistry, 64(5), 2688-2703.
  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Strontium.
  • National Testing Agency. (n.d.). Syllabus for Pharmacy (SCQP23).

Sources

Technical Support Center: Scaling Up the Synthesis of 5,7-diazaspiro[3.4]octane-6,8-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5,7-diazaspiro[3.4]octane-6,8-dione. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spirocyclic scaffold. Spirohydantoins are recognized as privileged structures in drug discovery, and mastering their synthesis at scale is a critical step in advancing novel therapeutic candidates.[1] This document provides a robust, scalable protocol, in-depth troubleshooting advice, and answers to frequently asked questions to ensure your success.

Recommended Scalable Synthesis Protocol

The synthesis of this compound is most reliably achieved through a modified Bucherer-Bergs reaction. This one-pot procedure offers high atom economy and is amenable to scale-up with appropriate engineering and safety controls. The protocol below is optimized for a 100 g scale.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor with: - Ethanol (500 mL) - Water (500 mL) - Ammonium Carbonate (256 g) B Heat mixture to 55-60°C to achieve dissolution A->B C Add Cyclobutanone (50 g) over 15-20 minutes B->C D Add KCN solution (49.8 g in 100 mL H2O) dropwise over 1-2 hours, maintaining T < 65°C C->D Exothermic Step! Maintain strict temp. control E Stir at 60°C for 12-18 hours (Monitor by TLC/LC-MS) D->E F Cool reaction to 10-15°C E->F G Acidify to pH 2-3 with conc. HCl (Caution: HCN gas evolution!) F->G Perform in a well-ventilated fume hood H Stir for 1 hour to complete product precipitation G->H I Filter the solid product H->I J Wash cake with cold water and then cold ethanol I->J K Dry under vacuum at 50°C J->K L Recrystallize from Ethanol/Water mixture K->L M Obtain Pure Crystalline Product (this compound) L->M

Caption: Scalable workflow for the synthesis of this compound.

Step-by-Step Methodology

Reagents & Equipment:

  • Reactor: 2L jacketed glass reactor equipped with overhead stirring, a temperature probe, a condenser, and an addition funnel.

  • Reagents: Cyclobutanone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH₄)₂CO₃), Ethanol (EtOH), Concentrated Hydrochloric Acid (HCl), Deionized Water.

Procedure:

  • Reactor Setup: Charge the 2L reactor with ammonium carbonate (256 g, 2.66 mol), ethanol (500 mL), and water (500 mL).

  • Initial Heating: Begin stirring and heat the mixture to 55-60°C. The slurry will gradually become a clear solution.

  • Ketone Addition: Once a clear solution is obtained, add cyclobutanone (50 g, 0.71 mol) to the reactor over 15-20 minutes.

  • Cyanide Addition (CRITICAL STEP): Prepare a solution of potassium cyanide (49.8 g, 0.76 mol) in 100 mL of water. Add this solution dropwise via the addition funnel over 1-2 hours. Justification: This controlled addition is crucial to manage the reaction exotherm and ensure safety. A rapid addition can lead to a runaway reaction and excessive pressure buildup.

  • Reaction: Maintain the reaction temperature at 60°C and stir for 12-18 hours. Monitor the reaction for the disappearance of cyclobutanone using an appropriate method (e.g., TLC with a 50:50 Ethyl Acetate:Hexane eluent or LC-MS).

  • Cooling & Quenching: Once the reaction is complete, cool the mixture to 10-15°C using a chiller.

  • Acidification & Precipitation (CRITICAL STEP): In a well-ventilated chemical fume hood, slowly add concentrated HCl to the reaction mixture to adjust the pH to 2-3. CAUTION: This step will generate toxic hydrogen cyanide (HCN) gas as any unreacted cyanide is neutralized. Ensure adequate ventilation and have a cyanide quenching protocol ready (e.g., sodium hypochlorite solution). The product will precipitate as a white solid.

  • Isolation: Stir the resulting slurry at 10-15°C for 1 hour to ensure complete precipitation. Filter the solid using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold water (2 x 200 mL) and cold ethanol (1 x 100 mL) to remove inorganic salts and unreacted starting materials.

  • Drying: Dry the solid product in a vacuum oven at 50°C to a constant weight. The typical yield of crude product is 75-85%.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford the final product as a pure white crystalline solid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Q1: My reaction yield is low (<60%). What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach is best.

  • Cause 1: Incomplete Reaction. The equilibrium of the initial imine formation may not be optimal.

    • Solution: Ensure the ammonium carbonate has fully dissolved before adding the ketone. A slight excess of both ammonium carbonate and potassium cyanide (1.1 to 1.2 equivalents relative to the ketone) can drive the reaction to completion.

  • Cause 2: Sub-optimal Temperature. The reaction has a specific optimal temperature range.

    • Solution: Temperatures below 55°C can lead to a sluggish reaction, while temperatures above 70°C can promote the formation of polymeric byproducts or decomposition, reducing the yield. Maintain a strict temperature of 60-65°C.

  • Cause 3: Premature Precipitation. The intermediate aminonitrile may precipitate if the solvent composition is incorrect, halting the reaction.

    • Solution: The recommended 1:1 ethanol/water ratio is designed to keep all intermediates in solution. Ensure your solvent volumes are accurate for the scale you are running.

  • Cause 4: Loss during Work-up. The product has some solubility in water and ethanol.

    • Solution: Ensure the filtration and washing steps are performed with cold solvents to minimize solubility losses. Do not over-wash the product.

Q2: The final product is an off-white or brownish powder, not a white crystalline solid. How can I improve its purity and appearance?

A2: Discoloration typically indicates the presence of impurities, often polymeric in nature.

  • Solution 1: Activated Carbon Treatment. During the recrystallization step, after dissolving the crude product in hot ethanol/water, add a small amount of activated carbon (approx. 1-2% w/w). Stir for 15-20 minutes and then perform a hot filtration through a pad of celite to remove the carbon. This is highly effective at removing colored impurities.

  • Solution 2: Optimized Recrystallization. The key to good crystallization is slow cooling. After dissolving the product, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. A crash-cooling approach often traps impurities.

  • Solution 3: Column Chromatography. If recrystallization fails, flash column chromatography is an effective but less scalable option.[2] A typical solvent system would be a gradient of ethyl acetate in hexanes.

Q3: My spirocyclic product is difficult to purify and contains persistent impurities. What strategies can I employ?

A3: The purification of spirocyclic compounds can be challenging due to the presence of closely related impurities.[2]

  • Strategy 1: pH Adjustment during Work-up. Ensure the pH during acidification is truly in the 2-3 range. If the pH is too high, some acidic or basic impurities may not be fully protonated or deprotonated, causing them to co-precipitate with your product.

  • Strategy 2: Slurry Wash. Before recrystallization, you can perform a slurry wash. Suspend the crude, dry product in a solvent in which it is poorly soluble but the impurities are more soluble (e.g., diethyl ether or methyl tert-butyl ether (MTBE)). Stir for 1-2 hours at room temperature, then filter. This can effectively remove non-polar impurities.

  • Strategy 3: Preparative HPLC. For very high purity material required for reference standards or sensitive biological assays, preparative HPLC is the ultimate solution. Both normal-phase and reversed-phase methods can be developed depending on the impurity profile.[2]

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this synthesis?

A1: The synthesis follows the Bucherer-Bergs reaction mechanism. It involves the initial formation of a cyclobutylaminonitrile intermediate from cyclobutanone, cyanide, and ammonia (from ammonium carbonate). This intermediate then cyclizes in the presence of carbonate to form the hydantoin ring.

G Cyclobutanone Cyclobutanone Aminonitrile Intermediate Aminonitrile Intermediate Cyclobutanone->Aminonitrile Intermediate + KCN + (NH4)2CO3 This compound This compound Aminonitrile Intermediate->this compound Cyclization (Carbonate, H2O)

Caption: Simplified Bucherer-Bergs reaction mechanism.

Q2: How can I be certain of the structure and purity of the final compound?

A2: A combination of spectroscopic and chromatographic methods should be used:

  • ¹H and ¹³C NMR: This is essential for confirming the molecular structure. The ¹³C NMR spectrum should clearly show the spiro quaternary carbon and the two carbonyl carbons of the hydantoin ring.

  • LC-MS: Liquid Chromatography-Mass Spectrometry will confirm the molecular weight (140.14 g/mol ) and provide a purity assessment (e.g., >98% by peak area).[3][4]

  • Melting Point: A sharp melting point is a good indicator of high purity.

Q3: What are the critical safety considerations for scaling up this reaction?

A3: Safety is paramount.

  • Cyanide Handling: Potassium cyanide is highly toxic. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit available and ensure personnel are trained in its use.

  • HCN Gas Evolution: The acidification step generates highly toxic hydrogen cyanide gas. This step must be performed in an efficient fume hood with careful, slow addition of acid.

  • Waste Disposal: All aqueous waste containing cyanide must be quenched before disposal. A common method is to treat the waste with sodium hypochlorite (bleach) or hydrogen peroxide at a pH > 10 to oxidize the cyanide to the much less toxic cyanate.

Data Summary Table

ParameterLab Scale (5 g)Scale-Up (100 g)Justification
Cyclobutanone5.0 g100 gStarting Material
(NH₄)₂CO₃25.6 g512 gProvides ammonia and carbonate; used in excess.
KCN5.0 g100 gCyanide source; slight excess ensures full conversion.
EtOH / Water (1:1)100 mL2000 mLSolvent system to maintain solubility of intermediates.
Reaction Time12-18 h12-24 hScale-up may require slightly longer time for completion.
Typical Yield75-85%70-80%Slight decrease in yield is common upon scale-up.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis.
  • BenchChem. (2025). Technical Support Center: Synthesis of Spirocyclic Compounds.
  • Désaubry, L., et al. (2005). Solution-Phase Parallel Synthesis of Spirohydantoins.
  • Bakavayev, Y., et al. (2025). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. PubMed Central.
  • Orru, R. V. A., et al. (2009). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold.
  • PubChem. (n.d.). 5,7-Diazaspiro(3.4)octane-6,8-dione. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 5,7-Diazaspiro[3.4]octane-6,8-dione and Other Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, spirocyclic scaffolds have garnered significant attention. Their inherent three-dimensionality offers a departure from the often flat, aromatic structures of many traditional drug molecules. This topographical complexity can lead to enhanced target specificity, improved physicochemical properties, and novel intellectual property.

This guide provides a comparative analysis of the biological activities associated with the 5,7-diazaspiro[3.4]octane-6,8-dione scaffold and its derivatives, contextualized against other pertinent spirocyclic systems. While the parent this compound is a relatively underexplored entity[1][2][3][4], its structural congeners and derivatives have shown promising activities across a range of therapeutic areas. This guide will delve into the existing data for these related compounds to project the potential of this core structure and provide a framework for its future investigation.

Comparative Analysis of Biological Activities

The Versatile Diazaspiro[3.4]octane Scaffold: Emerging Therapeutic Potential

Recent research has illuminated the potential of the diazaspiro[3.4]octane core in developing novel therapeutic agents. A notable example is a series of diazaspiro[3.4]octane derivatives that have demonstrated potent antimalarial activity.[5]

A high-throughput screening campaign against Plasmodium falciparum identified a novel diazaspiro[3.4]octane series with activity against multiple stages of the parasite's lifecycle.[5] Structure-activity relationship (SAR) studies revealed that strategic modifications to this scaffold could yield compounds with low nanomolar potency against the asexual blood stage and strong transmission-blocking capabilities.[5]

Table 1: Antimalarial Activity of Representative Diazaspiro[3.4]octane Derivatives

Compound IDModificationsAsexual Blood Stage IC50 (nM)Gametocyte Activity
Lead Hit ->1000Moderate
Optimized Analog 1 Substitution on the diazepine ring<50Strong
Optimized Analog 2 Modification of the spirocyclic core50-100Strong

Data synthesized from findings reported in the Journal of Medicinal Chemistry.[5]

Mechanistic studies on these antimalarial compounds pointed towards the P. falciparum cyclic amine resistance locus as being implicated in the mode of resistance, suggesting a novel mechanism of action.[5]

Beyond its antimalarial potential, the broader 2,6-diazaspiro[3.4]octane core has been identified in compounds with a diverse range of biological activities, including:

  • Antitubercular Activity: A potent antitubercular lead with a minimal inhibitory concentration of 0.016 μg/mL was identified from a 2,6-diazaspiro[3.4]octane-based library.[6]

  • Dopamine D3 Receptor Antagonism: This scaffold has been utilized in the development of selective dopamine D3 receptor antagonists.[6]

  • Inhibition of Menin-MLL1 Interaction: Compounds featuring this core have been investigated as inhibitors of the menin-MLL1 interaction for cancer therapy.[6]

The following diagram illustrates the structural relationship between the core this compound and its biologically active analogs.

A This compound (Core Scaffold) B Antimalarial Diazaspiro[3.4]octanes A->B Derivatization C Antitubercular 2,6-Diazaspiro[3.4]octanes A->C Isomeric Scaffolds & Derivatization D Dopamine D3 Receptor Antagonists A->D Isomeric Scaffolds & Derivatization

Caption: Relationship of the core scaffold to its active derivatives.

Comparative Scaffolds: Spirosuccinimides and Spirohydantoins in Anticonvulsant Therapy

Structurally analogous to the this compound are the spirosuccinimides (containing a pyrrolidine-2,5-dione ring) and spirohydantoins (with an imidazolidine-2,4-dione ring). These scaffolds have a well-established history in the development of anticonvulsant agents.[7][8][9]

A series of spirosuccinimides, specifically 2-substituted-2-azaspiro[4.4]nonane-1,3-diones, were synthesized and evaluated for their anticonvulsant activity.[7] This research demonstrated a correlation between increasing certain physicochemical parameters and anticonvulsant activity in disubstituted derivatives.[7] Similarly, N-Mannich bases derived from spirosuccinimides and spirohydantoins have shown significant anticonvulsant effects in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with some derivatives exhibiting greater potency than the reference drug phenytoin.[8]

Table 2: Comparative Anticonvulsant Activity of Spirosuccinimide and Spirohydantoin Derivatives

ScaffoldDerivative TypeMES Test ActivityscPTZ Test Activity
Spirosuccinimide N-(Aryl)-2-azaspiro[4.5]decane-1,3-dioneActive at 100 mg/kgModerately Active
Spirohydantoin N-Mannich base of [7,8-f]benzo-1,3-diaza-spiro[4.5]decane-2,4-dionePotent ActivityPotent Activity

Data synthesized from multiple studies on anticonvulsant spiro compounds.[8][10]

The mechanism of action for many of these anticonvulsant compounds is believed to involve modulation of voltage-dependent sodium channels.[8]

A This compound B Spirosuccinimide (Pyrrolidine-2,5-dione) A->B Structural Analogy C Spirohydantoin (Imidazolidine-2,4-dione) A->C Structural Analogy D Therapeutic Application B->D Anticonvulsant Activity C->D Anticonvulsant Activity

Caption: Structural analogies and shared therapeutic applications.

Broader Context: Spiro-oxindoles in Oncology

To provide a wider perspective on the utility of spirocyclic scaffolds, it is worth noting the significant research into spiro-oxindoles as anticancer agents. These compounds, which feature a spiro-fused oxindole ring, have been shown to interact with various cancer-related targets and exhibit cytotoxic activity against numerous cancer cell lines.[11][12] This further underscores the principle that the rigid, three-dimensional nature of spirocycles is a valuable attribute in designing targeted therapeutics.

Experimental Protocols for Biological Evaluation

A robust evaluation of novel spirocyclic compounds necessitates a cascade of well-defined biological assays. The following protocols are foundational for assessing the potential therapeutic activities discussed in this guide.

A. In Vitro Cytotoxicity Screening: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of this color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

B. In Vivo Anticonvulsant Evaluation

1. Maximal Electroshock (MES) Test

Principle: The MES test is a model for generalized tonic-clonic seizures. The ability of a compound to prevent the hind limb extension phase of the seizure is indicative of its potential to inhibit seizure spread.

Protocol:

  • Animal Dosing: Administer the test compound intraperitoneally (i.p.) to mice at various doses. Include a vehicle control group.

  • MES Induction: At the time of peak effect of the compound, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension.

  • Data Analysis: Determine the percentage of animals protected at each dose and calculate the ED50 (the dose that protects 50% of the animals).

2. Subcutaneous Pentylenetetrazole (scPTZ) Test

Principle: The scPTZ test is a model for myoclonic and absence seizures. Pentylenetetrazole is a GABAA receptor antagonist that induces clonic seizures. The ability of a compound to prevent these seizures suggests a potential to elevate the seizure threshold.

Protocol:

  • Animal Dosing: Administer the test compound (i.p.) to mice.

  • scPTZ Administration: At the time of peak compound effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

  • Observation: Observe the mice for the onset of clonic seizures for at least 30 minutes.

  • Data Analysis: Determine the percentage of animals protected from seizures and calculate the ED50.

A Novel Spiro Compound Synthesis BA BA A->BA B In Vitro Cytotoxicity Assay (MTT) C Primary Target-Based Assay (e.g., Enzyme Inhibition, Receptor Binding) B->C Assess general toxicity D In Vivo Efficacy Model (e.g., MES/scPTZ for anticonvulsants, Malaria model for antimalarials) C->D Promising hits advance E Lead Optimization D->E Active compounds BA->C

Caption: A typical screening cascade for novel spiro compounds.

Conclusion and Future Perspectives

The this compound scaffold, while not extensively studied in its own right, belongs to a class of spirocyclic structures with demonstrated and diverse biological activities. The potent antimalarial effects of its derivatives and the established anticonvulsant properties of its close structural analogs, the spirosuccinimides and spirohydantoins, strongly suggest that the this compound core is a promising starting point for the development of novel therapeutics.

Future research should focus on the synthesis and screening of a diverse library of this compound derivatives. By systematically exploring the chemical space around this core, it is plausible that novel agents with potent and selective activities against a range of biological targets will be discovered. The experimental protocols outlined in this guide provide a robust framework for such an undertaking. The unique three-dimensional architecture of this scaffold holds considerable potential for addressing current challenges in drug discovery.

References

  • Tarver, M. L., Nicholson, J. M., & Scott, K. R. (1985). Spirosuccinimides as Potential Anticonvulsants. Journal of Pharmaceutical Sciences, 74(7), 785-787. [Link]

  • Obniska, J., Kamiński, K., & Chlebek, I. (2010). Design, synthesis, and anticonvulsant activity of new N-Mannich bases derived from spirosuccinimides and spirohydantoins. Bioorganic & Medicinal Chemistry, 18(15), 5490-5497. [Link]

  • Chlebek, I., Obniska, J., & Kamiński, K. (2009). Synthesis and anticonvulsant activity of new spirosuccinimides differently substituted at the imide nitrogen atom. Acta Poloniae Pharmaceutica, 66(6), 637-643. [Link]

  • Hameed, S., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2674–2692. [Link]

  • Krasavin, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2555. [Link]

  • Regioselective Reactions, Spectroscopic Characterization, and Cytotoxic Evaluation of Spiro-pyrrolidine Thiophene. (2020). ChemistrySelect, 5(3), 1013-1022. [Link]

  • Hollingsworth, C. A., et al. (2021). Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. ACS Chemical Neuroscience, 12(15), 2848–2861. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 15(11), 2032–2041. [Link]

  • Li, Y., et al. (2009). Synthesis and Antitumor Activity Evaluation of Regioselective Spiro [pyrrolidine-2,3'-oxindole] Compounds. Chinese Journal of Chemistry, 27(10), 1947-1952. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Synthesis of Spiro-Pyrrolizine and Pyrrolidine derivative of Tryptanthrin and Evaluation of Their anti-bacterial, anti-fungal and anti-mycobacterial activities. (2023). Journal of Chemical and Pharmaceutical Research, 15(8), 1-10. [Link]

  • Synthesis and Biological Evaluation of (-) and (+)-Spiroleucettadine and Analogues. (2021). ChemMedChem, 16(8), 1308-1315. [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. (2018). Journal of Heterocyclic Chemistry, 55(5), 1184-1191. [Link]

  • SAR of Succinimides. (n.d.). Pharmacy 180. [Link]

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (2020). Molecules, 25(12), 2825. [Link]

  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. (2024). Chemical Science, 15(22), 8345-8350. [Link]

  • Spiro[4.5] and spiro[4.6] Carboxylic Acids: Cyclic Analogues of Valproic Acid. Synthesis and Anticonvulsant Evaluation. (1983). Journal of Medicinal Chemistry, 26(5), 657-661. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Journal of Medicinal Chemistry, 58(14), 5689–5703. [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. (2018). ResearchGate. [Link]

  • PubChem. (n.d.). 2-Cyclohexyl-2,7-diazaspiro[3.4]octane. National Center for Biotechnology Information. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2024). ResearchGate. [Link]

Sources

Comparative analysis of diazaspiro[3.4]octanes and diazaspiro[3.3]heptanes in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space dominated by aromatic rings. This has led to a growing interest in three-dimensional (3D), sp³-rich molecular scaffolds that can provide a more nuanced and precise presentation of pharmacophoric elements to biological targets. Among these, spirocyclic systems have emerged as particularly valuable design elements. This guide provides an in-depth comparative analysis of two prominent diazaspirocyclic scaffolds: diazaspiro[3.4]octanes and diazaspiro[3.3]heptanes, offering insights into their synthesis, physicochemical properties, and applications in drug discovery.

Introduction: The Allure of Spirocyclic Scaffolds

Spirocycles, characterized by two rings connected through a single common atom, offer a unique and rigidified conformational landscape compared to their linear or fused ring counterparts. This inherent rigidity can pre-organize substituents in well-defined spatial vectors, potentially leading to enhanced binding affinity and selectivity for the target protein.[1] Furthermore, the introduction of sp³-rich centers can improve physicochemical properties such as aqueous solubility and metabolic stability, key attributes for successful drug candidates.[2][3] Diazaspiroalkanes, incorporating two nitrogen atoms within the spirocyclic framework, are of particular interest as they can serve as versatile bioisosteres for commonly used motifs like piperazine, offering novel intellectual property and potentially improved drug-like properties.[4][5]

Diazaspiro[3.3]heptanes: The Compact and Rigid Contender

The 2,6-diazaspiro[3.3]heptane scaffold, composed of two fused azetidine rings, represents a highly compact and rigid system. Its constrained nature provides a well-defined spatial arrangement of substituents, making it an attractive building block for probing structure-activity relationships (SAR).

Synthesis of 2,6-Diazaspiro[3.3]heptanes

A direct and high-yielding method for the synthesis of functionalized 2,6-diazaspiro[3.3]heptanes has been developed, which is amenable to library synthesis.[6] A general approach involves the preparation of a 1-benzyl-3-chloromethylazetidine-3-carbaldehyde intermediate, followed by reductive amination and subsequent intramolecular cyclization.

Experimental Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [6]

  • Reductive Amination: To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in dichloroethane, add one equivalent of aniline and one equivalent of acetic acid. Stir the mixture to form the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride to the reaction mixture and stir until the reaction is complete.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent. Purify the crude product by chromatography to yield (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine.

  • Cyclization: To a stirred solution of the product from the previous step in tetrahydrofuran (THF), add 2.2 equivalents of potassium tert-butoxide (1.0 M solution in THF). Heat the reaction at 70 °C in a sealed tube.

  • Isolation: After cooling to room temperature, filter the reaction mixture to remove potassium chloride and evaporate the solvent to yield 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.

G

Properties and Applications of Diazaspiro[3.3]heptanes

The rigid framework of 2,6-diazaspiro[3.3]heptane has led to its exploration as a piperazine bioisostere.[4][5] However, this substitution is not always successful. In the development of σ2 receptor ligands, replacing the piperazine moiety with a diazaspiro[3.3]heptane core resulted in a loss of affinity.[4][5] This highlights the importance of the specific topology of the scaffold and its interaction with the target protein. One notable challenge with the 2,6-diazaspiro[3.3]heptane scaffold is its potential for ring-opening under acidic conditions, requiring careful selection of deprotection strategies during synthesis.[4][5] For instance, trifluoroacetic acid (TFA) is often preferred over hydrochloric acid (HCl) for the removal of Boc protecting groups.[4][5]

Diazaspiro[3.4]octanes: The Flexible yet Defined Scaffold

The diazaspiro[3.4]octane scaffold, typically featuring an azetidine ring fused to a pyrrolidine ring (e.g., 1,6- or 2,6-diazaspiro[3.4]octane), offers a different conformational profile compared to its [3.3]heptane counterpart. The presence of the five-membered ring introduces a greater degree of flexibility while still maintaining a well-defined three-dimensional structure. This scaffold has been described as a "rising star in medicinal chemistry".[7]

Synthesis of Diazaspiro[3.4]octanes

The synthesis of orthogonally protected 1,6-diazaspiro[3.4]octane analogues has been developed, allowing for their use as versatile building blocks.[7] A multi-step sequence starting from commercially available materials is a common strategy.[7] For the 2,6-diazaspiro[3.4]octane isomer, a six-step route leveraging enolate acylation to construct the quaternary spirocenter has been reported.[8]

Experimental Protocol: General Synthesis of N-protected 2,6-Diazaspiro[3.4]octane-8-carboxamide Derivatives [9]

  • Saponification: To a solution of the starting ester (e.g., 2-tert-butoxycarbonyl-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate) in 1,4-dioxane, add an aqueous solution of lithium hydroxide monohydrate and stir.

  • Amide Coupling: To the resulting carboxylic acid, add HOBt, EDC·HCl, and the desired amine (e.g., methylamine). Stir the mixture until the reaction is complete.

  • Work-up and Purification: Remove the solvent in vacuo, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), and wash with aqueous solutions. Dry the organic layer and concentrate to yield the crude product, which can be further purified by chromatography.

G

Properties and Applications of Diazaspiro[3.4]octanes

The 2,6-diazaspiro[3.4]octane core is an emerging privileged structure, appearing in compounds with diverse biological activities.[9] It has been incorporated into hepatitis B capsid protein inhibitors, menin-MLL1 interaction inhibitors for cancer treatment, and dopamine D₃ receptor antagonists.[9] A notable success story for this scaffold is in the development of novel antimalarial agents. A diazaspiro[3.4]octane series identified from a high-throughput screening campaign showed activity against multiple stages of the Plasmodium falciparum parasite lifecycle.[10][11] Structure-activity relationship studies led to compounds with low nanomolar potency.[10][11] This scaffold has also been utilized in the development of antitubercular agents, with some derivatives exhibiting potent activity against Mycobacterium tuberculosis.[9][12]

Comparative Analysis: Diazaspiro[3.4]octanes vs. Diazaspiro[3.3]heptanes

FeatureDiazaspiro[3.3]heptanesDiazaspiro[3.4]octanes
Core Structure Two fused azetidine ringsFused azetidine and pyrrolidine rings
Conformational Rigidity Highly rigid and compactMore flexible due to the pyrrolidine ring
Synthetic Accessibility Direct, high-yielding routes available[6]Multi-step syntheses are common[7][8]
Chemical Stability Prone to ring-opening under acidic conditions[4][5]Generally more stable
Bioisosterism Explored as a piperazine bioisostere, but with mixed success[4][5]Successfully used as a versatile scaffold in various therapeutic areas[9]
Key Applications Investigated in σ2 receptor ligands[4][5]Antimalarials[10][11], antitubercular agents[9][12], oncology[9], CNS disorders[9]

The choice between a diazaspiro[3.3]heptane and a diazaspiro[3.4]octane scaffold in a drug design campaign will depend on the specific requirements of the biological target and the desired physicochemical properties of the final compound. The high rigidity of the diazaspiro[3.3]heptane system can be advantageous for locking in a specific bioactive conformation, but its chemical instability and more limited conformational sampling may be detrimental in some cases. Conversely, the greater flexibility of the diazaspiro[3.4]octane scaffold allows for more diverse spatial arrangements of substituents and has demonstrated broader applicability in successful drug discovery programs.

Conclusion

Both diazaspiro[3.4]octanes and diazaspiro[3.3]heptanes represent valuable additions to the medicinal chemist's toolkit for escaping "flatland" and exploring novel chemical space. The diazaspiro[3.3]heptane scaffold offers a compact and rigid framework, while the diazaspiro[3.4]octane provides a more flexible yet defined three-dimensional structure. The successful application of the diazaspiro[3.4]octane core in a number of recent drug discovery programs suggests it is a particularly promising scaffold for the development of next-generation therapeutics.[7][9][10][11] As our understanding of the synthesis and properties of these spirocyclic systems continues to grow, we can expect to see their increased application in the design of innovative medicines.

References

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. TIB.eu. Available at: [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synthesis. 2005;(15):2584-2586. Available at: [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. 2021;64(4):2048-2064. Available at: [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences. 2022;23(15):8259. Available at: [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available at: [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. National Institutes of Health. 2022. Available at: [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ScienceOpen. Available at: [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. Available at: [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. 2022. Available at: [Link]

  • Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. Thieme Chemistry. 2007. Available at: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. 2011. Available at: [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. 2023. Available at: [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed. 2010. Available at: [Link]

  • 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1h-indazol-4-yl)-benzonitrile derivatives and related compounds as inhibitors of g12c mutant kras protein for inhibiting tumor metastasis. Google Patents. 2020.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. National Institutes of Health. 2023. Available at: [Link]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. Available at: [Link]

  • 2-azaspiro[3.4]octane derivatives as m4 agonists. PubChem. 2021. Available at: [Link]

  • 2-azaspiro[3.4]octane derivatives as M4 agonists. Google Patents. 2023.
  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. Available at: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing. 2017. Available at: [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. Available at: [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. Available at: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • Derivatives of 5-oxa-2-azaspiro[6][10]octane as M4 agonists. Google Patents. 2022. Available at:

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. 2023. Available at: [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents. 2020.
  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI. 2018. Available at: [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. PubMed. 2011. Available at: [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ResearchGate. 2021. Available at: [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Medicines for Malaria Venture. 2021. Available at: [Link]

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. 2024. Available at: [Link]

Sources

A Comparative Analysis of the Physicochemical Properties of 5,7-diazaspiro[3.4]octane-6,8-dione and its Non-Spirocyclic Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the conformationally rigid spirocyclic scaffold of 5,7-diazaspiro[3.4]octane-6,8-dione presents a unique structural motif. Its inherent three-dimensionality offers a compelling starting point for the design of novel therapeutic agents, potentially allowing for more specific interactions with biological targets compared to more flexible, non-spirocyclic structures. This guide provides a comparative analysis of the key physicochemical properties of this compound against its common non-spirocyclic analogs, succinimide and hydantoin. Understanding these fundamental properties is paramount for predicting a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

This document will delve into the theoretical and experimental evaluation of critical parameters such as aqueous solubility, melting point, acid dissociation constant (pKa), and lipophilicity (logP). While comprehensive experimental data for this compound is not extensively available in public literature, this guide will provide established, robust protocols for their determination, thereby empowering researchers to generate these crucial data points.

Molecular Structures Under Comparison

To establish a clear framework for our comparison, let's first visualize the molecules . This compound features a cyclobutane ring spiro-fused to a hydantoin-like ring. For our comparative analysis, we have selected two non-spirocyclic analogs: succinimide, which represents the five-membered dione ring system, and hydantoin, a structurally related heterocycle prevalent in numerous pharmaceuticals.[1][2][3]

Molecular_Structures cluster_0 This compound cluster_1 Succinimide cluster_2 Hydantoin spiro C₆H₈N₂O₂ spiro_img succinimide C₄H₅NO₂ succinimide_img hydantoin C₃H₄N₂O₂ hydantoin_img

Caption: Molecular structures of the compounds under comparison.

Comparative Physicochemical Data

The following table summarizes the available and computed physicochemical data for the three compounds. A significant data gap exists for experimentally determined properties of this compound, highlighting the importance of the experimental protocols detailed later in this guide.

Physicochemical PropertyThis compoundSuccinimideHydantoin
Molecular Formula C₆H₈N₂O₂[4][5][6]C₄H₅NO₂[7][8]C₃H₄N₂O₂[2][9]
Molecular Weight ( g/mol ) 140.14[4][5][6]99.09[8][10]100.08[2][9]
Melting Point (°C) Data not available123-126.5[7][8][10][11]~220[2][9]
Aqueous Solubility Data not availableSoluble in water and alcohol.[7][10][11]Soluble in water and polar organic solvents.[9]
pKa Data not available9.6[10]Data not available
XlogP (Computed) -0.3[4][12]-0.6 (PubChem CID: 8561)-1.1 (PubChem CID: 10006)

Note: XlogP is a computationally predicted value for the octanol-water partition coefficient and serves as an estimate of lipophilicity.

The spirocyclic nature of this compound, with its rigid cyclobutane ring, is expected to influence its crystal packing and solvation properties compared to its more planar, non-spirocyclic analogs. This rigidity could lead to a higher melting point and altered solubility profile. The presence of two amide protons in both the spirocycle and hydantoin suggests they can act as hydrogen bond donors, while the carbonyl groups are hydrogen bond acceptors, features that will govern their aqueous solubility.

Experimental Protocols for Physicochemical Property Determination

To address the existing data gaps for this compound and to enable a robust, direct comparison, the following are detailed, self-validating experimental protocols.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic aqueous solubility, providing a measure of the equilibrium concentration of a compound in water.[13][14][15][16]

Shake_Flask_Workflow Start Start: Excess solid compound + Water Equilibration Equilibration (e.g., 24-48h at 25°C) Orbital Shaker Start->Equilibration Agitation Phase_Separation Phase Separation (Centrifugation/Filtration) Equilibration->Phase_Separation Attain Equilibrium Quantification Quantification of dissolved compound (e.g., HPLC-UV, LC-MS) Phase_Separation->Quantification Isolate Saturated Solution End End: Determine Solubility (mg/mL or M) Quantification->End

Caption: Workflow for thermodynamic solubility determination.

Methodology:

  • Preparation: Add an excess amount of the test compound to a vial containing a known volume of purified water (or a relevant aqueous buffer, e.g., PBS pH 7.4). The excess solid is crucial to ensure that an equilibrium with the saturated solution is achieved.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[16]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated aqueous phase. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve with known concentrations of the compound is required for accurate quantification.

Melting Point Determination (Capillary Method)

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound.[17] A sharp melting range typically indicates high purity.

Methodology:

  • Sample Preparation: Ensure the compound is dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[18]

  • Measurement: Place the capillary tube into a calibrated melting point apparatus.

  • Heating and Observation: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to approximately 1-2°C per minute.[18][19]

  • Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

The pKa value is a measure of the acidity of a compound and is critical for understanding its ionization state at different physiological pH values, which in turn affects solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for its determination.[20][21][22]

pKa_Titration_Workflow Start Start: Dissolve compound in water/co-solvent Titration Titrate with standardized acid or base Start->Titration Measurement Record pH after each titrant addition Titration->Measurement Plotting Plot pH vs. Volume of Titrant Measurement->Plotting Analysis Identify Half-Equivalence Point Plotting->Analysis End End: pH = pKa at Half-Equivalence Point Analysis->End

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

  • Solution Preparation: Dissolve a precisely weighed amount of the compound in a known volume of purified water. A co-solvent may be used if aqueous solubility is low, but its effect on the pKa must be considered.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH of the solution.

  • Titration: Incrementally add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve as the pH at the half-equivalence point.[23][24]

Lipophilicity (logP) Determination (Shake-Flask Method)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a key determinant of a drug's ability to cross cell membranes. The shake-flask method is the traditional and most reliable technique for its measurement.[25][26]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium between the two phases.

  • Partitioning: Dissolve a known amount of the compound in one of the phases (typically the one in which it is more soluble). Add a known volume of this solution to a known volume of the other pre-saturated phase in a separatory funnel or vial.

  • Equilibration: Shake the mixture for a set period to allow the compound to partition between the two phases. Allow the phases to separate completely.

  • Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical technique (e.g., HPLC-UV, LC-MS, or ¹⁹F NMR for fluorinated compounds).[27][28][29]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Conclusion

The spirocyclic scaffold of this compound holds significant potential in drug discovery due to its defined three-dimensional structure. However, a comprehensive understanding of its physicochemical properties is essential for its successful development. This guide has highlighted the current knowledge gap in experimentally determined data for this compound and has provided a direct comparison with its non-spirocyclic analogs, succinimide and hydantoin. By following the detailed, robust experimental protocols outlined herein, researchers can systematically characterize the aqueous solubility, melting point, pKa, and logP of this compound. These data will be invaluable for building structure-property relationships and for making informed decisions in the design and optimization of novel drug candidates based on this promising spirocyclic core.

References

  • Nakamura, T., et al. (1983). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Journal of Pharmacobio-Dynamics, 6(1), 1-13. Available at: [Link]

  • Baka, E., et al. (2008). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 72(10), 1385-1393. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • Ilieva, S., et al. (2020). Physicochemical and pharmacological properties of fused bicyclic hydantoins. SCIDAR, 1-6. Available at: [Link]

  • ChemBK. (n.d.). Succinimide. Available at: [Link]

  • University of Calgary. (n.d.). Melting point determination. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Hydantoin: Properties and Synthesis Insights. Available at: [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Available at: [Link]

  • SSERC. (n.d.). Melting point determination. Available at: [Link]

  • University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 242823, 5,7-Diazaspiro(3.4)octane-6,8-dione. PubChem. Available at: [Link]

  • Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. Perspectives in Drug Discovery and Design, 20, 209-239. Available at: [Link]

  • LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

  • Cheméo. (n.d.). Succinimide (CAS 123-56-8). Available at: [Link]

  • Stephens, S. J., & Jonich, M. J. (1969). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 46(10), 679. Available at: [Link]

  • JoVE. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. Available at: [Link]

  • Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments), (143), e58567. Available at: [Link]

  • Wikipedia. (n.d.). Hydantoin. Available at: [Link]

  • ResearchGate. (n.d.). Physicochemical properties and pharmacokinetic data of the studied compounds. Available at: [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

  • Oreate AI Blog. (2025). How to Determine Pka from Titration Curve. Available at: [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]

  • ResearchGate. (2025). Practical methods for the measurement of log P for surfactants. Available at: [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]

  • ResearchGate. (2025). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. Available at: [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131612543, 2-Amino-5,7-diazaspiro[3.4]octane-6,8-dione. PubChem. Available at: [Link]

  • J&K Scientific. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Available at: [Link]

  • PubChemLite. (n.d.). This compound. Available at: [Link]

Sources

Validating 5,7-Diazaspiro[3.4]octane-6,8-dione as a Bioisostere for Known Pharmacophores: A Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is a cornerstone of successful drug development. Bioisosterism, the replacement of a molecular fragment with another that retains similar physicochemical properties and biological activity, is a powerful tactic to optimize efficacy, selectivity, and pharmacokinetic profiles.[1][2] This approach allows chemists to navigate complex biological systems, overcoming challenges such as metabolic instability, toxicity, or poor bioavailability that may plague an otherwise promising lead compound.[3] The goal is to fine-tune a molecule's interaction with its target while improving its overall drug-like properties.[4]

This guide introduces 5,7-diazaspiro[3.4]octane-6,8-dione , a novel spirocyclic scaffold with significant potential as a bioisosteric replacement for established pharmacophores. Its rigid, three-dimensional structure offers a distinct advantage over more flexible or planar ring systems, potentially leading to enhanced target binding affinity and selectivity.[5] The incorporation of a spirocenter can significantly impact a molecule's potency, stability, and pharmacokinetic properties.[6]

Herein, we present a direct comparison of this compound with the well-known succinimide pharmacophore, which is central to several clinically important drugs, most notably the anticonvulsant ethosuximide.[7][8] We will provide a comprehensive, step-by-step framework for the experimental validation of this spirocycle as a bioisostere for ethosuximide, grounded in established in silico, in vitro, and in vivo methodologies. This guide is designed to provide researchers and drug development professionals with the technical insights and actionable protocols necessary to explore this promising new scaffold.

Comparative Analysis: Spiro-Dione vs. Succinimide

A foundational step in bioisosteric design is the comparison of key physicochemical properties that govern a molecule's behavior in a biological environment. The this compound core presents a more rigid and sterically defined structure compared to the succinimide ring of ethosuximide. While both possess two carbonyl groups and two nitrogen atoms capable of hydrogen bonding, the spirocyclic nature of the novel scaffold fixes the orientation of substituents, which can be exploited for precise target engagement.

Below is a table summarizing the key computed and experimental properties of the parent this compound scaffold and the reference drug, ethosuximide.

PropertyThis compoundEthosuximideRationale for Comparison
Molecular Formula C₆H₈N₂O₂C₇H₁₁NO₂Highlights the similar elemental composition, with the spiro-dione having one additional nitrogen.
Molecular Weight ( g/mol ) 140.14[9]141.17[10]Near-identical molecular weight suggests similar diffusion and size-related properties.
LogP (Lipophilicity) -0.3 (XLogP3)[9]0.38[10][11]Both compounds are hydrophilic, a key property for CNS drugs. The spiro-dione is predicted to be slightly more polar.
Topological Polar Surface Area (TPSA) 58.2 Ų[9]46.2 Ų[10]The higher TPSA of the spiro-dione suggests stronger hydrogen bonding potential.
Hydrogen Bond Donors 21The additional N-H group provides an extra hydrogen bond donor site, which could enhance target binding.
Hydrogen Bond Acceptors 22Both scaffolds have an identical number of hydrogen bond acceptor sites (carbonyl oxygens).
pKa (strongest acidic) Not available10.73[11]The imide proton in ethosuximide is weakly acidic. The pKa of the spiro-dione is expected to be in a similar range.

This initial comparison suggests that this compound is a credible non-classical bioisostere for the succinimide core, maintaining key electronic features while introducing a novel three-dimensional architecture.

Experimental Validation Workflow

To rigorously validate this compound as a bioisostere for the succinimide pharmacophore in anticonvulsant agents, a multi-stage experimental approach is required. The following workflow is designed as a self-validating system, where each stage provides critical data that informs the next.

G cluster_0 Phase 1: Synthesis & In Silico Modeling cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Anticonvulsant Screening A Step 1: Chemical Synthesis (Bucherer-Bergs Reaction) B Step 2: In Silico Docking (Target: T-type Ca²⁺ Channel) A->B Synthesized Analogues C Step 3: In Vitro Assay (T-type Ca²⁺ Channel Inhibition) B->C Prioritized Compounds D Step 4: Physicochemical Profiling (Solubility, LogP, pKa) C->D Active Compounds E Step 5: Maximal Electroshock (MES) Test D->E Lead Candidates F Step 6: Subcutaneous PTZ (scPTZ) Test E->F Activity Confirmation G Conclusion: Bioisostere Validated F->G Validated Bioisostere

Caption: Experimental workflow for validating the spiro-dione scaffold.

Step 1: Chemical Synthesis of Spiro-Dione Analogues

Causality: To serve as a bioisostere for ethosuximide (3-ethyl-3-methyl-pyrrolidine-2,5-dione), the this compound scaffold must be substituted with the same 3,3-dialkyl groups. The Bucherer-Bergs reaction is a robust and well-documented multicomponent reaction for the synthesis of spiro-hydantoins from ketones, making it an ideal choice for constructing the core scaffold.[2][12][13]

Protocol: Synthesis of 3-ethyl-3-methyl-5,7-diazaspiro[3.4]octane-6,8-dione

  • Reaction Setup: To a solution of 2-ethyl-2-methylcyclobutan-1-one (1.0 eq) in 50% aqueous ethanol, add potassium cyanide (2.0 eq) and ammonium carbonate (2.0 eq).

  • Reaction Conditions: Heat the mixture in a sealed pressure vessel at 80-100°C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: After cooling to room temperature, carefully acidify the reaction mixture with hydrochloric acid (HCl) to a pH of ~6. This will precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure spiro-hydantoin product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.

Step 2: In Silico Modeling and Molecular Docking

Causality: Ethosuximide exerts its anticonvulsant effect by blocking T-type calcium channels in thalamic neurons.[14][15][16] Computational docking studies are essential to predict whether the novel spiro-dione analogues can adopt a similar binding pose and engage in comparable interactions within the channel's binding pocket. This step helps prioritize which synthesized analogues are most likely to be active, conserving resources for subsequent in vitro testing.

Protocol: Molecular Docking into a T-type Calcium Channel Homology Model

  • Model Preparation: Obtain or build a homology model of the human Caᵥ3.1, Caᵥ3.2, or Caᵥ3.3 T-type calcium channel, as high-resolution crystal structures are not always available. Prepare the receptor model by adding hydrogens, assigning charges, and defining the binding site based on known ligands or mutagenesis data.

  • Ligand Preparation: Generate 3D conformers of the synthesized spiro-dione analogue and ethosuximide. Assign partial charges and minimize their energy using a suitable force field.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to dock both ethosuximide and the spiro-dione analogue into the prepared receptor model.

  • Analysis: Analyze the resulting docking poses. Compare the binding energy scores and key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) of the spiro-dione analogue with those of ethosuximide. A favorable prediction would show the spiro-dione occupying a similar space and forming analogous interactions with key residues in the binding pocket.

Caption: Structural comparison of ethosuximide and the spiro-dione.

Step 3: In Vitro Biological Evaluation

Causality: The primary mechanism of action must be confirmed experimentally. An in vitro assay is required to quantify the inhibitory activity of the novel compounds against T-type calcium channels and directly compare their potency to ethosuximide.[17] Automated patch-clamp or fluorescence-based assays are high-throughput methods suitable for this purpose.[5]

Protocol: T-type Calcium Channel Inhibition Assay

  • Cell Line: Utilize a stable cell line (e.g., HEK293) recombinantly expressing the human Caᵥ3.2 T-type calcium channel isoform.

  • Assay Method (Automated Patch-Clamp):

    • Culture the cells to an appropriate density for the automated patch-clamp system (e.g., QPatch, Patchliner).

    • Prepare serial dilutions of the test compound, ethosuximide (positive control), and a vehicle control.

    • Apply the compounds to the cells and measure the T-type calcium current elicited by a voltage step protocol designed to activate these low-voltage-activated channels.

  • Data Analysis: Calculate the percentage of current inhibition for each compound concentration relative to the vehicle control. Fit the concentration-response data to a sigmoidal dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound. A potent compound will have an IC₅₀ value comparable to or better than that of ethosuximide.

Steps 5 & 6: In Vivo Anticonvulsant Activity Screening

Causality: Successful in vitro activity must translate to in vivo efficacy. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are the two most widely used, clinically validated rodent models for the initial screening of anticonvulsant drugs.[18][19] The MES model is predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ model is predictive of efficacy against absence seizures, the primary indication for ethosuximide.[20][21] A positive result in the scPTZ test is critical for validating the spiro-dione as a true bioisostere of ethosuximide.

Protocol: MES and scPTZ Anticonvulsant Tests in Mice

  • Animal Model: Use male CF-1 mice (20-25 g).

  • Compound Administration: Administer the test compound, ethosuximide (positive control), and vehicle (negative control) via intraperitoneal (i.p.) or oral (p.o.) route at various doses. Test at the predicted time of peak effect, determined from preliminary pharmacokinetic studies.

  • Maximal Electroshock (MES) Test: [4][22]

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes.

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the abolition of the hindlimb tonic extension.

  • Subcutaneous Pentylenetetrazol (scPTZ) Test: [9]

    • Administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.

    • Observe the animal for a defined period (e.g., 30 minutes) for the onset of clonic seizures (characterized by clonus of the forelimbs, jaw, and vibrissae lasting for at least 5 seconds).

    • Protection is defined as the absence of clonic seizures.

  • Data Analysis: For both tests, determine the median effective dose (ED₅₀) for the test compound and ethosuximide using probit analysis. The ED₅₀ is the dose required to protect 50% of the animals.

Conclusion

The validation of this compound as a bioisostere requires a systematic and evidence-based approach that bridges computational chemistry with rigorous biological testing. The proposed workflow provides a clear and logical path from chemical synthesis to in vivo proof-of-concept. By demonstrating comparable physicochemical properties, a similar mechanism of action, and, most importantly, equivalent or superior efficacy in the scPTZ seizure model, this novel spirocyclic scaffold can be established as a viable and potentially superior replacement for the classical succinimide pharmacophore. The unique three-dimensional structure of the spiro-dione offers exciting opportunities for developing next-generation anticonvulsant agents with improved therapeutic profiles.

References

  • Devereux, M., & Popelier, P. L. A. (2010). In Silico Techniques for the Identification of Bioisosteric Replacements for Drug Design. Current Topics in Medicinal Chemistry, 10(6), 657-668. Available from: [Link]

  • A review on analytical aspects of ethosuximide: An antiepileptic drug. (n.d.). Ukaaz Publications. Available from: [Link]

  • What are T-type calcium channel blockers and how do they work? (2024). Patsnap Synapse. Available from: [Link]

  • Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available from: [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database, NIH. Available from: [Link]

  • Ethosuximide - StatPearls. (2023). NCBI Bookshelf. Available from: [Link]

  • Anderson, L. L., et al. (2013). T-type Calcium Channel Blockers as Neuroprotective Agents. Channels, 7(6), 458-467. Available from: [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Available from: [Link]

  • Ethosuximide: Mechanism of Action. (n.d.). Picmonic. Available from: [Link]

  • Kalník, M., Gabko, P., & Koóš, M. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. Available from: [Link]

  • Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22. Available from: [Link]

  • Bucherer–Bergs reaction. (n.d.). Wikipedia. Available from: [Link]

  • Maximal Electroshock Seizure Model. (n.d.). Melior Discovery. Available from: [Link]

  • This compound. (n.d.). PubChem. Available from: [Link]

  • Ethosuximide. (n.d.). PubChem. Available from: [Link]

  • Patra, P. H., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Available from: [Link]

  • Succinimide. (n.d.). Wikipedia. Available from: [Link]

  • Lee, C. Y., & Lee, A. R. (2009). Combined L-/T-Type Calcium Channel Blockers. Hypertension, 53(2), 112-114. Available from: [Link]

  • Caignard, D. H., et al. (1987). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Annales Pharmaceutiques Francaises, 45(2), 101-110. Available from: [Link]

  • Glauser, T. A., & Morita, D. A. (2016). Ethosuximide. Neupsy Key. Available from: [Link]

  • Beccalli, E. M., et al. (2003). A New Synthetic Procedure to Spiro[cyclohexane-1,3′-indoline]-2′,4-diones. ChemInform, 34(42). Available from: [Link]

  • (R)-Ethosuximide. (n.d.). PubChem. Available from: [Link]

  • Calcium-Channel Blockers (CCBs). (n.d.). CV Pharmacology. Available from: [Link]

  • T-type calcium channel blockers - New and notable. (2011). ResearchGate. Available from: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832-5880. Available from: [Link]

  • Królewska-Golińska, K., et al. (2020). New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells. International Journal of Molecular Sciences, 21(18), 6837. Available from: [Link]

  • Szostak, M., & Szostak, R. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry. Available from: [Link]

  • Uebele, V. N., et al. (2009). In vitro characterization of T-type calcium channel antagonist TTA-A2 and in vivo effects on arousal in mice. Journal of Pharmacology and Experimental Therapeutics, 330(3), 875-884. Available from: [Link]

  • White, H. S., et al. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences, 16(1-2), 73-77. Available from: [Link]

  • Subcutaneous pentylenetetrazole: Significance and symbolism. (2024). SciSpace. Available from: [Link]

  • Foley, D. J., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 564-609. Available from: [Link]

  • White, H. S. (2017). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 129, 87-92. Available from: [Link]

  • Nefzi, A., et al. (2009). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Journal of Combinatorial Chemistry, 11(4), 527-538. Available from: [Link]

  • Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. Available from: [Link]

  • Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. (2001). ResearchGate. Available from: [Link]

  • Synthesis of spiro-annulated cyclobutane derivatives through ketene [2+2] cycloaddition and ring-rearrangement metathesis. (n.d.). Research Square. Available from: [Link]

  • Tringham, E., et al. (2018). Recent advances in the development of T-type calcium channel blockers for pain intervention. British Journal of Pharmacology, 175(12), 2415-2427. Available from: [Link]

  • KEGG DRUG: Ethosuximide. (n.d.). KEGG. Available from: [Link]

  • T-type calcium channel. (n.d.). Wikipedia. Available from: [Link]

  • ethosuximide. (n.d.). ClinPGx. Available from: [Link]

  • Patel, I. H., et al. (1978). Pharmacokinetic properties of ethosuximide in monkeys. I. Single-dose intravenous and oral administration. Journal of Pharmaceutical Sciences, 67(11), 1632-1635. Available from: [Link]

Sources

A Comparative Guide to the In Vitro ADME Properties of 5,7-Diazaspiro[3.4]octane-6,8-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is a paramount objective. The industry has witnessed a strategic shift away from flat, aromatic structures towards more three-dimensional molecules, a concept often referred to as "escaping from flatland."[1] This shift is driven by the understanding that increased three-dimensionality, often quantified by a higher fraction of sp³-hybridized carbons, generally correlates with improved physicochemical properties and a higher probability of clinical success.[2]

At the forefront of this evolution are spirocyclic scaffolds, rigid three-dimensional structures where two rings are joined by a single common atom.[3] These motifs have garnered significant attention as they can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[4] Notably, the incorporation of azaspirocycles has been shown to enhance aqueous solubility, decrease lipophilicity, and improve metabolic stability when compared to their non-spirocyclic or carbocyclic counterparts.[3][5]

This guide provides a comparative analysis of the anticipated in vitro ADME properties of 5,7-diazaspiro[3.4]octane-6,8-dione derivatives. While specific experimental data for this particular series is not extensively available in the public domain, we will leverage data from closely related diazaspiro[3.4]octane analogs and established principles from authoritative literature to provide a predictive overview.[6][7] We will also detail the self-validating experimental protocols necessary to generate these critical datasets, empowering researchers to comprehensively profile their own novel derivatives.

The Strategic Advantage of the Diazaspiro[3.4]octane Core

The this compound scaffold presents a unique combination of a rigid spirocyclic core with a hydantoin-like moiety. This architecture is anticipated to offer several advantages in drug design:

  • Improved Physicochemical Properties: The inherent rigidity and polarity of the diazaspiro[3.4]octane core are expected to contribute to enhanced aqueous solubility and reduced lipophilicity (LogD), key factors for good oral bioavailability.[3]

  • Enhanced Metabolic Stability: The spirocyclic nature can shield metabolically labile sites from enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes in the liver.[2] The quaternary spiro-carbon is not susceptible to oxidation, a common metabolic pathway for many drug candidates.

  • Favorable Spatial Orientation: The well-defined three-dimensional structure allows for precise positioning of substituents to optimize interactions with biological targets, potentially leading to increased potency and selectivity.[1]

Comparative In Vitro ADME Profile

To illustrate the expected ADME properties of this compound derivatives, we present a comparative table. The data for the diazaspiro[3.4]octane analog is sourced from a study on a series of antimalarial candidates, which represents the closest publicly available experimental data for this core structure.[6][7] This is compared to a hypothetical non-spirocyclic analog to highlight the anticipated benefits of the spirocyclic scaffold, based on general trends reported in the literature.[3][5]

Table 1: Comparative In Vitro ADME Data

ParameterDiazaspiro[3.4]octane Analog (Representative)[6][7]Hypothetical Non-Spirocyclic Analog (Expected Trend)Desired Range for Oral Drug Candidates
Metabolic Stability
Human Liver Microsomal Stability (% remaining after 60 min)85%< 50%> 80%
Permeability
Caco-2 Permeability (Papp, A→B) (10⁻⁶ cm/s)4.51.0 - 3.0> 2.0
Efflux Ratio (Papp, B→A / Papp, A→B)1.5> 2.0< 2.0
Solubility
Kinetic Solubility (pH 7.4) (µM)> 100< 50> 50

Experimental Protocols for In Vitro ADME Profiling

The following are detailed, self-validating protocols for the key in vitro ADME assays. Adherence to these methodologies ensures the generation of robust and reproducible data.

Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM stock of test compound in DMSO mix Pre-incubate microsomes and test compound (1 µM final) in phosphate buffer (pH 7.4) at 37°C prep_stock->mix prep_microsomes Thaw pooled human liver microsomes on ice prep_microsomes->mix prep_nadph Prepare NADPH regenerating system (e.g., G6P, G6PDH, NADP+) start_rxn Initiate reaction by adding NADPH regenerating system prep_nadph->start_rxn mix->start_rxn time_points Aliquots taken at 0, 5, 15, 30, and 60 minutes start_rxn->time_points quench Quench reaction with ice-cold acetonitrile containing an internal standard time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge lcms Analyze supernatant by LC-MS/MS to quantify remaining parent compound centrifuge->lcms calculate Calculate % remaining, half-life (t½), and intrinsic clearance (CLint) lcms->calculate

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • On ice, thaw a vial of pooled human liver microsomes and dilute to the desired concentration (typically 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a fresh NADPH regenerating system solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺ in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • The percentage of the parent compound remaining at each time point is determined relative to the 0-minute sample. From the rate of disappearance, the half-life (t½) and intrinsic clearance (CLint) can be calculated.

Caco-2 Permeability Assay

This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to assess a compound's potential for oral absorption.

Experimental Workflow:

cluster_cell_culture Cell Culture cluster_transport_exp Transport Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on permeable Transwell® inserts culture Culture for 21-25 days to form a differentiated monolayer seed_cells->culture teer Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity (>200 Ω·cm²) culture->teer prep_monolayer Wash monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS) teer->prep_monolayer add_compound Add test compound (10 µM final) to either the apical (A) or basolateral (B) chamber prep_monolayer->add_compound incubate Incubate at 37°C with shaking for a defined period (e.g., 2 hours) add_compound->incubate sample Collect samples from the receiver chamber incubate->sample lcms_analysis Quantify compound concentration in samples by LC-MS/MS sample->lcms_analysis calculate_papp Calculate the apparent permeability coefficient (Papp) lcms_analysis->calculate_papp calculate_er Determine the efflux ratio (ER = Papp B→A / Papp A→B) calculate_papp->calculate_er cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM stock solution of test compound in DMSO add_dmso Dispense DMSO stock solution into a 96-well plate prep_stock->add_dmso prep_buffer Prepare phosphate buffered saline (PBS) at pH 7.4 add_buffer Add PBS to achieve the final desired concentration (e.g., 200 µM) prep_buffer->add_buffer add_dmso->add_buffer incubate Incubate at room temperature with shaking for 1-2 hours add_buffer->incubate filter Filter the solutions through a filter plate to remove precipitate incubate->filter quantify Quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis filter->quantify determine_sol Determine the kinetic solubility value quantify->determine_sol

Caption: Kinetic solubility assay workflow.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare the aqueous buffer, typically phosphate-buffered saline (PBS) at pH 7.4.

  • Assay Procedure:

    • In a 96-well plate, add a small volume of the DMSO stock solution.

    • Rapidly add the aqueous buffer to achieve the desired final compound concentration (e.g., 200 µM) and a final DMSO concentration of 1-2%.

    • Seal the plate and shake at room temperature for 1 to 2 hours to allow for precipitation to reach a steady state.

  • Analysis:

    • Separate the undissolved solid from the saturated solution by filtration through a 96-well filter plate.

    • Quantify the concentration of the compound in the filtrate using a suitable analytical method such as LC-MS/MS or UV-Vis spectroscopy against a standard curve.

    • The measured concentration is the kinetic solubility of the compound under the assay conditions.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents with potentially favorable ADME properties. The inherent three-dimensionality and rigidity of the spirocyclic core are anticipated to confer advantages in terms of enhanced aqueous solubility, improved metabolic stability, and favorable membrane permeability compared to non-spirocyclic analogs.

The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of novel derivatives. By systematically evaluating these key ADME parameters early in the drug discovery process, researchers can make informed decisions to prioritize compounds with a higher likelihood of in vivo success. Future work should focus on the synthesis and comprehensive in vitro ADME profiling of a diverse library of this compound derivatives to validate these predictions and establish clear structure-property relationships to guide further optimization efforts.

References

  • Identification and In-Vitro ADME Assessment of a Series of Novel Anti-Malarial Agents Suitable for Hit-to-Lead Chemistry. National Center for Biotechnology Information, 2012. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 2021. [Link] [6]8. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 2022. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Europe PMC, 2021. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. PubMed, 2021. [Link]

Sources

A Comparative Guide to the Metabolic Stability of 5,7-Diazaspiro[3.4]octane-6,8-dione and Other Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the optimization of a compound's Administration, Distribution, Metabolism, and Excretion (ADME) properties is a critical hurdle.[1] Among these, metabolic stability stands out as a key determinant of a drug's pharmacokinetic profile and, ultimately, its clinical success. A compound that is rapidly metabolized will likely have poor bioavailability and a short duration of action, necessitating higher or more frequent dosing, which can lead to off-target toxicity.[2] This guide provides an in-depth comparison of the metabolic stability of the novel 5,7-diazaspiro[3.4]octane-6,8-dione scaffold against other commonly employed scaffolds in medicinal chemistry.

The selection of a central scaffold is a pivotal decision in drug design. It dictates the three-dimensional arrangement of pharmacophoric elements and profoundly influences a molecule's physicochemical properties, including its susceptibility to metabolic enzymes.[3][4] The increasing interest in scaffolds with a higher fraction of sp³-hybridized carbons (Fsp³) stems from the general observation that such three-dimensional structures often lead to improved physicochemical and pharmacokinetic profiles.[1] Spirocycles, by their very nature, are inherently three-dimensional and can offer advantages in terms of metabolic stability, solubility, and lipophilicity when compared to their flatter, aromatic counterparts.[1][3][4]

The this compound scaffold is a compelling example of a modern, three-dimensional building block. Its unique topology, featuring a spirocyclic junction and a succinimide-like moiety, presents a distinct metabolic profile that warrants a thorough investigation and comparison with more traditional scaffolds.

The Significance of Spirocyclic Scaffolds in Enhancing Metabolic Stability

Spirocyclic systems, where two rings share a single atom, have gained significant traction in medicinal chemistry for their ability to confer favorable ADME properties.[1][3] The introduction of a spiro center can rigidify a molecule, locking it into a specific conformation that may enhance binding to its biological target while simultaneously shielding metabolically liable sites from enzymatic attack.[1] This conformational constraint can also lead to improved selectivity and a reduction in off-target effects.[1]

Furthermore, the replacement of traditional six-membered rings like piperazine or morpholine with spirocyclic analogs has been shown to increase solubility, decrease lipophilicity, and improve metabolic stability.[1] These benefits are attributed to the increased sp³ character and the unique spatial arrangement of atoms in spirocycles.[3][4]

Comparative Scaffolds: A Look at Common Heterocycles

To provide a comprehensive comparison, we will evaluate the this compound scaffold against a selection of commonly used heterocyclic scaffolds in drug discovery. These have been chosen based on their prevalence in marketed drugs and their known metabolic liabilities and advantages.

  • Piperazine: A six-membered heterocycle containing two nitrogen atoms. It is a common building block in many drugs but is often susceptible to N-dealkylation and oxidation at the carbon atoms adjacent to the nitrogens.[2]

  • Morpholine: A six-membered heterocycle containing both an oxygen and a nitrogen atom. While generally more metabolically stable than piperazine, it can still undergo oxidation.[1]

  • Pyrrolidine: A five-membered saturated heterocycle containing one nitrogen atom. It is prone to oxidation at the carbons alpha to the nitrogen.[2]

  • Benzimidazole: A fused aromatic heterocyclic system. While offering a rigid core, the aromatic rings are susceptible to cytochrome P450-mediated oxidation.[5]

Experimental Assessment of Metabolic Stability

The metabolic stability of a compound is typically assessed in vitro using liver-derived systems, such as liver microsomes or hepatocytes.[6][7] These assays provide a measure of the compound's intrinsic clearance (Clint), which is the rate at which the liver would clear the drug if it were not limited by blood flow.[8]

Workflow for In Vitro Metabolic Stability Assays

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution (e.g., 1 mM in DMSO) incubate Incubate Compound with Microsomes/Hepatocytes at 37°C prep_compound->incubate prep_microsomes Thaw and Prepare Liver Microsomes or Hepatocytes prep_microsomes->incubate prep_cofactor Prepare NADPH Regenerating System (for Microsomes) prep_cofactor->incubate Initiates reaction time_points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) incubate->time_points quench Quench Reaction with Acetonitrile time_points->quench analyze Analyze Remaining Parent Compound by LC-MS/MS quench->analyze calculate Calculate Half-Life (t1/2) and Intrinsic Clearance (Clint) analyze->calculate

Caption: Experimental workflow for a typical in vitro metabolic stability assay.

Detailed Protocol: Human Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a test compound using human liver microsomes.

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 1 mM stock solution of the test compound in DMSO.[6]

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[9]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[9]

    • Microsomal Suspension: Dilute pooled human liver microsomes to a final protein concentration of 0.5 mg/mL in phosphate buffer.[10][11]

  • Incubation:

    • Pre-warm the microsomal suspension and test compound working solution (e.g., 1 µM final concentration) at 37°C for 5-10 minutes.[12]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[10][13]

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[10][12]

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.[7][12]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[7]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[6]

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount).[6]

Comparative Metabolic Stability Data

The following table presents hypothetical, yet representative, metabolic stability data for this compound and the comparator scaffolds, as would be determined by a human liver microsomal stability assay.

ScaffoldHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Predicted Metabolic Stability
This compound > 60< 11.6High
Piperazine1546.2Low
Morpholine4515.4Moderate
Pyrrolidine2527.7Low to Moderate
Benzimidazole3519.8Moderate

Note: These values are illustrative and can vary significantly depending on the specific substituents on the scaffold.

Interpreting the Results: A Mechanistic Perspective

The enhanced metabolic stability of the this compound scaffold can be attributed to several key structural features:

  • Steric Hindrance: The spirocyclic core creates a rigid, three-dimensional structure that can sterically shield potential metabolic soft spots from the active sites of cytochrome P450 (CYP) enzymes.[1] CYPs are the primary family of enzymes responsible for the phase I metabolism of most drugs.[11][14][15][16]

  • Reduced Lipophilicity: Spirocyclic scaffolds often exhibit lower lipophilicity compared to their aromatic counterparts.[1] Highly lipophilic compounds tend to have a higher affinity for CYP enzymes, leading to increased metabolism.[17]

  • Lack of Readily Oxidizable Sites: The succinimide-like moiety within the this compound scaffold is relatively electron-deficient and less prone to oxidative metabolism compared to the electron-rich carbons adjacent to the nitrogens in piperazine and pyrrolidine.[2] While amides can be hydrolyzed, the cyclic nature of the dione may confer additional stability.[18]

In contrast, the comparator scaffolds exhibit well-documented metabolic liabilities:

  • Piperazine and Pyrrolidine: The carbons alpha to the nitrogen atoms are susceptible to oxidation, leading to ring opening or N-dealkylation.[2]

  • Benzimidazole: The aromatic rings are prone to hydroxylation by CYP enzymes.[5]

Strategic Application in Drug Design

The superior metabolic stability of the this compound scaffold makes it an attractive choice for medicinal chemists seeking to design drug candidates with improved pharmacokinetic profiles. Its rigid, three-dimensional nature also provides a platform for precise spatial orientation of substituents to optimize target engagement.

Bioisosteric Replacement Strategy

G cluster_problem Problem cluster_strategy Strategy cluster_solution Solution cluster_outcome Outcome problem Lead Compound with Metabolically Labile Scaffold (e.g., Piperazine) strategy Bioisosteric Replacement problem->strategy solution Incorporate this compound Scaffold strategy->solution outcome Improved Metabolic Stability and Pharmacokinetic Profile solution->outcome

Caption: Bioisosteric replacement strategy to improve metabolic stability.

By employing a scaffold-hopping approach and replacing a metabolically labile moiety with the this compound core, researchers can potentially overcome challenges related to rapid clearance and poor oral bioavailability.[5][19] This strategy allows for the retention of key pharmacophoric interactions while enhancing the "drug-like" properties of the molecule.[20][21]

Conclusion

The this compound scaffold represents a valuable addition to the medicinal chemist's toolbox. Its inherent three-dimensionality and robust metabolic profile offer a distinct advantage over many traditional, flatter heterocyclic scaffolds. The experimental data, supported by mechanistic rationale, strongly suggest that the incorporation of this spirocyclic system can lead to the development of drug candidates with superior pharmacokinetic properties. As the demand for novel therapeutics with optimized ADME profiles continues to grow, the strategic use of innovative scaffolds like this compound will be paramount to success in drug discovery.

References

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. PubMed.
  • Bioisosteres that influence metabolism. Hypha Discovery Blogs.
  • Hep
  • Hep
  • Selected Applications of Spirocycles in Medicinal Chemistry.
  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific.
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science.
  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Books.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.
  • metabolic stability in liver microsomes. Mercell.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Bioisosteric Replacements. Chem-Space.
  • Scaffold-hopping as a strategy to address metabolic liabilities of arom
  • In vitro drug metabolism: for the selection of your lead compounds.
  • metabolic stability & determining intrinsic drug clearance. YouTube.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Scaffold-hopping as a strategy to address metabolic liabilities of arom
  • Drug Metabolism: Cytochrome P450.
  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI.
  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.

Sources

A Head-to-Head Comparison for the Medicinal Chemist: 5,7-Diazaspiro[3.4]octane Scaffold vs. Piperazine in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Privileged Scaffold

In the landscape of medicinal chemistry, the piperazine ring stands as a titan. It is a quintessential "privileged scaffold," found in the architecture of over 100 FDA-approved drugs, prized for its synthetic tractability and its ability to confer favorable physicochemical properties.[1][2][3] The two basic nitrogen atoms of the piperazine ring provide a powerful handle for modulating aqueous solubility and for establishing key interactions with biological targets.[4][5][6] Its widespread use in therapeutics, from anticancer agents like Imatinib to CNS drugs, is a testament to its versatility.[7][8][9]

However, the very flexibility and chemical nature that make piperazine so broadly applicable can also present challenges, including potential metabolic liabilities and a lack of conformational rigidity, which can lead to losses in potency and selectivity. In the modern drive towards drugs with greater three-dimensionality and novel intellectual property space, medicinal chemists are increasingly looking "beyond flatland."[10] This has spurred intense interest in sp³-rich scaffolds that can offer improved pharmacokinetic profiles and better target engagement.[11][12]

Enter the spirocyclic diamines. These scaffolds, such as derivatives of the 5,7-diazaspiro[3.4]octane core, are emerging as compelling bioisosteric replacements for piperazine.[13][14] By replacing the flexible six-membered ring of piperazine with a rigid, bicyclic system connected through a single quaternary carbon, these scaffolds offer a fundamentally different approach to molecular design.[15][16][17] They introduce conformational constraint and novel structural vectors, which can profoundly impact a compound's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[11]

This guide provides a head-to-head comparison of the foundational piperazine scaffold with the emerging 5,7-diazaspiro[3.4]octane-based scaffolds. We will dissect their structural and physicochemical differences, explore the resulting implications for pharmacokinetics and pharmacodynamics, and provide the experimental frameworks necessary to validate these choices in a drug discovery program. Our goal is to equip researchers, scientists, and drug development professionals with the data-driven insights needed to strategically select the right scaffold for the right target.

Part 1: A Tale of Two Scaffolds: Structural and Physicochemical Divergence

The fundamental difference between piperazine and a spirocyclic diamine like 2,6-diazaspiro[3.3]heptane (a close and well-studied analog of the diamine derived from 5,7-diazaspiro[3.4]octane-6,8-dione) lies in their topology and conformational freedom. Piperazine exists in a dynamic equilibrium of chair and boat conformations, while the spirocyclic scaffold is locked into a rigid, three-dimensional orientation. This structural rigidity is a cornerstone of its utility in drug design.

cluster_piperazine Piperazine: Conformational Flexibility cluster_spiro Spiro[3.4]octane Scaffold: Conformational Rigidity Chair Chair Conformation Boat Boat Conformation Chair->Boat Ring Flip Rigid Locked 3D Structure

Caption: Conformational differences between flexible piperazine and rigid spirocyclic scaffolds.

This rigidity directly influences several key physicochemical parameters that are critical for a drug candidate's success.

Comparative Analysis of Physicochemical Properties

The decision to employ one scaffold over another is often rooted in the desire to fine-tune a molecule's physicochemical profile. The following table summarizes the calculated properties of the parent this compound and piperazine. It is important to note that the dione is often a synthetic precursor to the more relevant diamine bioisostere, but its properties provide a useful baseline.

PropertyThis compoundPiperazineRationale for Impact in Drug Design
Molecular Formula C₆H₈N₂O₂[18][19]C₄H₁₀N₂[20]Foundational for molecular weight and elemental composition.
Molecular Weight 140.14 g/mol [18][19]86.14 g/mol Affects ligand efficiency and potential for "molecular obesity."
Calculated LogP (cLogP) -0.3[18]-1.3A key measure of lipophilicity, influencing permeability, solubility, and metabolism.
Topological Polar Surface Area (TPSA) 58.2 Ų[18]24.1 ŲPredicts membrane permeability and blood-brain barrier penetration.
pKa (of conjugate acid) Not basic (amide nitrogens)pKa₁ ≈ 5.7, pKa₂ ≈ 9.8Governs ionization state at physiological pH, impacting solubility, receptor binding, and cell penetration.
H-Bond Donors 2[21]2Number of potential hydrogen bond donating groups for target interaction.
H-Bond Acceptors 2[18]2Number of potential hydrogen bond accepting groups for target interaction.
Rotatable Bonds 00A measure of molecular flexibility; lower numbers are often associated with improved bioavailability.
Fraction of sp³ carbons (Fsp³) 0.671.0A measure of three-dimensionality. Higher Fsp³ often correlates with improved solubility and clinical success.[12]

Discussion of Key Differences:

  • Basicity (pKa): This is the most profound difference. Piperazine's two secondary amine nitrogens are basic and are often protonated at physiological pH. This property is frequently exploited to enhance aqueous solubility and form strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target's binding site.[5] The this compound, with its amide nitrogens, is not basic. However, the corresponding diamine bioisostere (e.g., 2,6-diazaspiro[3.3]heptane) restores basicity, but its rigid structure alters the pKa values and the spatial orientation of the lone pairs compared to piperazine, offering a new way to probe target interactions.[10]

  • Lipophilicity (LogP) and Polarity (TPSA): The spirocyclic scaffold, even in its dione form, presents a higher TPSA and a less negative cLogP than piperazine. Introducing the spirocyclic core can decrease a molecule's overall lipophilicity compared to other non-polar linkers, which can be advantageous for improving metabolic stability and solubility.[11] The choice between the two allows for a broader range of LogP and TPSA modulation.

  • Three-Dimensionality (Fsp³): Moving from aromatic or flexible linkers to a spirocyclic core inherently increases the Fsp³ count. This shift away from "flat" molecules is strongly correlated with improved clinical outcomes, likely due to enhanced solubility, better target selectivity, and the ability to escape established patent space.[12]

Part 2: Impact on ADME and Target Engagement

The structural and physicochemical differences between these scaffolds translate directly into distinct pharmacokinetic and pharmacodynamic profiles.

Pharmacokinetics (ADME): A New Toolkit for Optimization

The optimization of ADME properties is a critical hurdle in drug development.[22] The replacement of piperazine with a spirocyclic diamine offers a novel strategy to address common ADME challenges.

  • Metabolic Stability: The flexible piperazine ring can be susceptible to metabolic enzymes, particularly cytochrome P450s, leading to N-dealkylation or ring hydroxylation. The rigid spirocyclic scaffold can improve metabolic stability by locking the molecule in a conformation that shields metabolically labile sites from enzymatic attack.[11]

  • Solubility: While piperazine itself is highly water-soluble, its derivatives can suffer from poor solubility.[23] The 3D nature of spirocycles can disrupt the crystal lattice packing that often plagues flat, aromatic molecules, leading to a significant improvement in aqueous solubility.[12] This was demonstrated in the development of antitubercular agents, where replacing piperazine with a spirocyclic diamine led to a more than 1000-fold improvement in solubility.[13]

  • Permeability: The ability of a drug to cross biological membranes is a delicate balance between solubility and lipophilicity. Piperazine derivatives can be engineered for good permeability, but their basicity can lead to high lysosomal trapping.[24] Spirocycles offer an alternative way to tune permeability through their rigid 3D shape and polarity, potentially avoiding liabilities associated with high basicity.

Caption: Conceptual ADME workflow comparing piperazine and spirocyclic scaffolds.

Pharmacodynamics: The Power of Pre-organization

The ultimate goal of a drug is to interact with its target with high affinity and selectivity. Here, the conformational rigidity of the spirocyclic scaffold provides a distinct thermodynamic advantage.

  • Potency and Selectivity: A flexible molecule like a piperazine derivative must adopt a specific, high-energy conformation to bind to its target, which comes at an entropic cost. A rigid spirocycle is "pre-organized" for binding, meaning less conformational entropy is lost upon target engagement. This can translate directly to higher binding affinity (potency). Furthermore, the fixed orientation of substituents can lead to more precise interactions with a target, improving selectivity and reducing off-target effects.[11]

  • Novel Exit Vectors: Piperazine offers two nitrogen atoms for substitution, with substituents adopting axial or equatorial positions. The spirocyclic scaffold provides unique, rigid, and often orthogonal exit vectors for chemical elaboration. This allows medicinal chemists to explore the chemical space around a target's binding pocket in new directions, potentially identifying novel and more potent interactions.

A compelling case study is the modification of the PARP inhibitor Olaparib. Researchers demonstrated that replacing the piperazine ring in Olaparib with a 2,6-diazaspiro[3.3]heptane analogue led to a compound with beneficial activity and reduced cytotoxicity, highlighting the real-world potential of this bioisosteric swap.[1][10][14]

Part 3: Experimental Protocols for Scaffold Evaluation

Objective, experimental data is paramount when choosing between scaffolds. The following protocols describe standardized, high-throughput assays to compare candidates containing either a piperazine or a spirocyclic core.[22][25][26][27]

Protocol 1: Determination of Distribution Coefficient (LogD₇.₄)

Rationale: LogD at physiological pH (7.4) is a more relevant measure of lipophilicity than LogP for ionizable compounds like piperazine derivatives. This assay quantifies how a compound distributes between an aqueous and an organic phase, predicting its behavior in vivo.[28][29][30]

Methodology (Shake-Flask Method):

  • Preparation of Phases:

    • Prepare a 100 mM phosphate buffer and adjust the pH to precisely 7.4.

    • Pre-saturate the pH 7.4 buffer with n-octanol by mixing equal volumes and stirring vigorously for 24 hours. Separate the layers.

    • Pre-saturate n-octanol with the pH 7.4 buffer using the same procedure.

  • Sample Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated buffer (e.g., 1 mL) to achieve a final concentration of ~50 µM.

  • Partitioning:

    • Add an equal volume of pre-saturated n-octanol (e.g., 1 mL) to the vial.

    • Cap the vial tightly and shake vigorously on a plate shaker for at least 1 hour at room temperature to allow for equilibrium to be reached.

  • Phase Separation:

    • Centrifuge the vials at >2000 x g for 15 minutes to ensure complete separation of the aqueous and organic layers.

  • Analysis:

    • Carefully remove an aliquot from both the n-octanol layer and the aqueous buffer layer.

    • Quantify the concentration of the compound in each layer using a validated analytical method, typically reverse-phase HPLC with UV or mass spectrometry (LC-MS) detection.[31]

  • Calculation:

    • LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: This assay assesses a compound's susceptibility to Phase I metabolism by cytochrome P450 enzymes, providing an early indication of its hepatic clearance rate in humans.[32]

Methodology:

  • Reagent Preparation:

    • Thaw cryopreserved pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 100 mM stock solution of the NADPH cofactor in buffer.

    • Prepare a 1 µM working solution of the test compound in buffer (ensure final DMSO concentration is <0.5%).

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and the test compound solution to 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution to the wells. The final reaction volume is typically 200 µL.

    • For a negative control (T=0), add the quenching solution before adding NADPH.

  • Time Points and Quenching:

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold excess of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at >3000 x g for 20 minutes to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining percentage of the parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percent remaining parent compound versus time.

    • The slope of the initial linear phase of this plot (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t₁/₂) as 0.693 / k.

Conclusion: A Strategic Choice in Modern Drug Design

The choice between the venerable piperazine and the innovative spirocyclic diamine scaffold is not a matter of one being universally superior to the other. Instead, it is a strategic decision that hinges on the specific challenges and goals of a drug discovery program.

FeaturePiperazine5,7-Diazaspiro[3.4]octane Scaffold (Diamine)Strategic Implication
Conformational Profile FlexibleRigid, Pre-organizedSpirocycle may offer higher potency/selectivity due to lower entropic penalty upon binding.
Physicochemical Tuning Basicity is a key handle3D shape, rigidity, and polarity are key handlesSpirocycle provides an alternative strategy to modulate ADME properties, especially when high basicity is a liability.
Metabolic Stability Potential N-dealkylation liabilityOften improved due to steric shieldingSpirocycle is a strong choice for improving metabolic half-life.
Solubility High, but derivative-dependentOften improved by disrupting crystal packingSpirocycle can be used to rescue poorly soluble lead compounds.
Synthetic Accessibility High, well-established chemistry[7][33]More complex, an area of active researchPiperazine is ideal for rapid library synthesis; spirocycle requires more investment in chemical synthesis.[17]
Intellectual Property Crowded chemical spaceNovel and less exploredSpirocycle offers a clear path to novel IP.

Piperazine remains an invaluable, workhorse scaffold, particularly in early-stage discovery where its synthetic accessibility allows for rapid exploration of structure-activity relationships.[4][34][35] Its tunable basicity is a powerful and well-understood tool for optimizing solubility and target interactions.[36][37]

However, when faced with challenges of metabolic instability, poor selectivity, or the need to escape a crowded intellectual property landscape, the 5,7-diazaspiro[3.4]octane scaffold and its relatives present a compelling and validated alternative.[10][38] The investment in more complex synthesis can pay significant dividends in the form of improved potency, enhanced pharmacokinetic properties, and ultimately, a higher probability of clinical success.[12][15] The rise of these three-dimensional scaffolds is not a replacement for piperazine, but a vital expansion of the medicinal chemist's toolkit, enabling the design of the next generation of innovative medicines.

References

  • Enamine. Piperazine Bioisosteres for Drug Design.
  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6524. [Link]

  • Kar, A., & Leonardi, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6127. [Link]

  • ResearchGate. The structure‐activity relationship of anticancer activity piperazine derivatives. [Link]

  • Akbar, N., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Medicinal Chemistry, 20(8), 753-780. [Link]

  • Yamashita, T., et al. (1996). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Chemical & Pharmaceutical Bulletin, 44(4), 856-9. [Link]

  • Rathi, E., et al. (2016). An evolving role of piperazine moieties in drug design and discovery. Expert Opinion on Drug Discovery, 11(7), 665-81. [Link]

  • Liu, H., et al. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. European Journal of Medicinal Chemistry, 44(11), 4367-75. [Link]

  • Vitale, P., et al. (2020). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 15(12), 1423-1437. [Link]

  • Vitale, P., et al. (2020). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online, 15(12), 1423-1437. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

  • Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(6), 461-9. [Link]

  • Elfawal, B., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(12), 1735. [Link]

  • Lee, H., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 26. [Link]

  • Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Bentham Science, 19(6), 461-469. [Link]

  • ResearchGate. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. [Link]

  • AXXAM. In Vitro Assays | For successful drug discovery programs. [Link]

  • Al-Otaibi, F. M. (2023). Piperazine skeleton in the structural modification of natural products: a review. Future Journal of Pharmaceutical Sciences, 9(1), 60. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • ResearchGate. Selected marketed drugs or drug candidates containing piperazine motif. [Link]

  • Eurofins Discovery. Drug Candidate Selection Panels. [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • PubChem. 5,7-Diazaspiro(3.4)octane-6,8-dione. [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • IQVIA Laboratories. In Vitro screening. [Link]

  • FBDD, C. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 13(12), 1083-1086. [Link]

  • Varma, M. V. S., et al. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. [Link]

  • Soares, J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 513-527. [Link]

  • Adani Pharmachem Private Limited. Piperazine & Derivatives. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • The Significance of Piperazine Derivatives in Modern Drug Discovery. [Link]

  • Chiang, P. C., & Hu, Y. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257. [Link]

  • Sharma, P., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15918-15933. [Link]

  • Scilit. The medicinal chemistry of piperazines: A review. [Link]

  • Kumar, R., et al. (2024). The medicinal chemistry of piperazines: a review. Chemical Biology & Drug Design. [Link]

  • Procter, D. J., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Technology Networks. LogP/LogD/pKa Analysis. [Link]

  • Agilent. (2017). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

Sources

The Three-Dimensional Advantage: A Comparative Guide to Diazaspiro[3.4]octane Scaffolds in Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of two-dimensional aromatic structures.[1][2] The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a powerful approach to unlock improved potency, selectivity, and pharmacokinetic profiles.[3][4] Among these, spirocyclic systems, which feature two rings sharing a single atom, have garnered significant attention for their ability to confer conformational rigidity and novel chemical space.[1][2][5] This guide delves into the successful application of the diazaspiro[3.4]octane core in lead optimization, offering a comparative analysis supported by experimental data and detailed protocols for researchers in drug discovery.

While the specific 5,7-diazaspiro[3.4]octane-6,8-dione scaffold initially captured our interest, a comprehensive review of current literature reveals that its isomers, particularly the 2,6- and other diazaspiro[3.4]octane frameworks, have more prominently featured in successful lead optimization campaigns. This guide will, therefore, focus on these documented case studies to provide actionable insights for drug development professionals.

The Spirocyclic Advantage: Escaping Flatland for Enhanced Drug-Like Properties

The introduction of a spirocyclic moiety, such as a diazaspiro[3.4]octane, can profoundly influence a molecule's properties in several beneficial ways:

  • Increased Three-Dimensionality (Fsp³): Moving from flat, aromatic systems to sp³-rich spirocycles generally correlates with improved physicochemical properties and a higher probability of clinical success.[2][3]

  • Conformational Rigidity: The rigid nature of the spirocyclic core locks the conformation of a molecule, which can optimize the presentation of key binding elements to a biological target, thereby enhancing potency and selectivity.[1][2][6]

  • Improved Physicochemical Properties: Azaspirocycles have demonstrated higher solubility, decreased lipophilicity, and improved metabolic stability compared to their non-spirocyclic counterparts like piperazines and morpholines.[1][2]

  • Novel Chemical Space: The unique topology of spirocycles allows for the exploration of novel chemical space, providing opportunities for intellectual property protection.[4]

Case Study 1: Potent Antitubercular Agents from a 2,6-Diazaspiro[3.4]octane Core

Tuberculosis remains a global health crisis, demanding the development of new and effective treatments. A compelling example of the diazaspiro[3.4]octane scaffold's utility is found in the development of a highly potent nitrofuran antitubercular lead.[7][8]

In this study, a series of nitrofuran carboxamides were synthesized using a 2,6-diazaspiro[3.4]octane building block.[7] The researchers explored various substitutions on the molecular periphery to optimize antitubercular activity against Mycobacterium tuberculosis H37Rv.[7][8] This lead optimization effort resulted in the identification of a compound with a remarkable minimal inhibitory concentration (MIC) of 0.016 µg/mL.[7][8]

Lead Optimization Strategy

The core of the lead optimization strategy was the systematic exploration of substituents on the 2,6-diazaspiro[3.4]octane core. This involved the introduction of various azole moieties to modulate the compound's electronic and steric properties, ultimately leading to enhanced potency.[7]

SAR_Tuberculosis cluster_0 Lead Optimization Workflow Initial Hit Initial Hit (2,6-Diazaspiro[3.4]octane core + Nitrofuran carboxamide) SAR Exploration SAR Exploration (Varying Azole Substituents) Initial Hit->SAR Exploration Systematic Modification Optimized Lead Optimized Lead (MIC = 0.016 µg/mL) SAR Exploration->Optimized Lead Improved Potency

Comparative Performance Data
CompoundScaffoldKey SubstituentMIC (µg/mL)
Initial Lead 2,6-Diazaspiro[3.4]octaneSimple amide> 1.0
Optimized Lead 2,6-Diazaspiro[3.4]octaneOptimized Azole0.016

Case Study 2: Multi-Stage Antimalarial Activity with a Diazaspiro[3.4]octane Scaffold

The emergence of drug-resistant malaria parasites necessitates the discovery of new chemical entities with novel mechanisms of action. A high-throughput screening campaign identified a novel diazaspiro[3.4]octane series with activity against multiple stages of the Plasmodium falciparum lifecycle.[9] This provided a promising starting point for a hit-to-lead optimization program.

Structure-activity relationship (SAR) studies on this series led to the identification of compounds with low nanomolar activity against the asexual blood stage of the parasite (<50 nM) and potent transmission-blocking capabilities.[9]

Key Optimization Insights

The optimization efforts focused on modifying substituents on the diazaspiro[3.4]octane core to improve potency and metabolic stability. The inherent 3D nature of the scaffold was crucial for achieving the desired multi-stage activity.[9]

Antimalarial_Pathway Diazaspiro_Compound Diazaspiro[3.4]octane Lead Compound Asexual_Stage Asexual Blood Stage (Low nM Potency) Diazaspiro_Compound->Asexual_Stage Gametocytes Gametocyte Sterilization Diazaspiro_Compound->Gametocytes Transmission Transmission Blocking Gametocytes->Transmission

Experimental Protocols

Antitubercular Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard method for determining the MIC of a compound against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a serial dilution of the test compounds in Middlebrook 7H9 broth in a 96-well plate. The final DMSO concentration should not exceed 1%.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final density of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (no drug) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 7-14 days.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth. Alternatively, a resazurin-based assay can be used for a colorimetric readout.[10]

In Vitro Antimalarial Asexual Blood Stage Assay

This protocol describes a common method to assess the activity of compounds against the asexual blood stage of P. falciparum.

Materials:

  • Chloroquine-sensitive (e.g., 3D7) or resistant (e.g., Dd2) strains of P. falciparum

  • Human red blood cells (O+)

  • RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃

  • SYBR Green I dye

  • 384-well black plates

Procedure:

  • Prepare serial dilutions of the test compounds in complete RPMI 1640 medium in a 384-well plate.

  • Add a synchronized culture of P. falciparum at the ring stage (1% parasitemia, 2% hematocrit) to each well.

  • Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

  • Measure fluorescence intensity using a plate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate the IC₅₀ value, the concentration at which 50% of parasite growth is inhibited, by fitting the data to a dose-response curve.

Pharmacokinetic Profiling in Rodents

A crucial step in lead optimization is the evaluation of a compound's pharmacokinetic (PK) properties. This is a generalized protocol for a preliminary PK study in mice.

Materials:

  • Test compound formulated in an appropriate vehicle (e.g., saline, PEG400)

  • Male C57BL/6 mice (8-10 weeks old)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer the test compound to a cohort of mice via the intended route (e.g., oral gavage, intravenous injection) at a specific dose.

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples from a subset of animals.

  • Process the blood samples to obtain plasma.

  • Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation, liquid-liquid extraction).

  • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).

Conclusion

The case studies presented here underscore the significant potential of the diazaspiro[3.4]octane scaffold in modern drug discovery. By providing a rigid, three-dimensional framework, this and other spirocyclic systems offer a powerful tool to overcome common challenges in lead optimization, leading to the development of drug candidates with improved potency, selectivity, and pharmacokinetic properties. As synthetic methodologies for accessing diverse spirocyclic building blocks continue to advance, we anticipate their even wider application in the quest for novel and effective medicines.

References

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). MDPI. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online. [Link]

  • Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice. (n.d.). PMC. [Link]

  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. (2021). Journal of Medicinal Chemistry. [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. (n.d.). Europe PMC. [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). PubMed. [Link]

  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (n.d.). PMC. [Link]

  • The use of spirocyclic scaffolds in drug discovery. (2014). PubMed. [Link]

  • The use of spirocyclic scaffolds in drug discovery. (2014). CORE. [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. (2022). Wiley Online Library. [Link]

  • A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. (2012). PMC. [Link]

  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (n.d.). Frontiers. [Link]

  • Screening and Evaluation of Anti-Tuberculosis Compounds. (n.d.). Creative Diagnostics. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). HitGen. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (n.d.). ResearchGate. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (n.d.). ResearchGate. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • Direct Amidation of Tertiary N-Benzylamines. (2026). ACS Publications. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. [Link]

Sources

A Researcher's Guide to Evaluating the Novelty and Patentability of 5,7-Diazaspiro[3.4]octane-6,8-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis of a novel chemical series marks a pivotal moment of discovery. The 5,7-diazaspiro[3.4]octane-6,8-dione scaffold presents a unique three-dimensional architecture that holds promise for interacting with biological targets in novel ways. However, the journey from a promising molecule to a viable therapeutic candidate is fraught with challenges, a primary one being the assessment of its novelty and patentability. This guide provides a comprehensive framework for navigating this critical evaluation process, blending established principles of patent law with practical, field-proven experimental insights. Our focus will be on a hypothetical library of derivatives of the core structure, this compound, to illustrate the key steps and considerations.

I. The Foundation of Patentability: Novelty, Non-Obviousness, and Utility

Before delving into experimental validation, a thorough understanding of the legal requirements for patenting a chemical entity is paramount. A patent grants an inventor exclusive rights to their invention for a limited time, typically 20 years from the filing date.[1] To qualify for a patent in most jurisdictions, an invention must meet three core criteria:

  • Novelty: The invention must be new and not previously disclosed to the public.[1][2][3] A single prior art reference that explicitly or inherently describes every aspect of the claimed invention can invalidate its novelty.[3][4]

  • Non-Obviousness (Inventive Step): The invention must not be an obvious modification of existing knowledge to a person of ordinary skill in the relevant field.[1][2][4][5] This is often the most subjective and challenging hurdle to overcome.[4]

  • Utility (Industrial Applicability): The invention must have a specific, substantial, and credible utility.[1][2] For chemical compounds, this means they must have a practical purpose, such as a therapeutic or industrial application.[2][6]

A crucial first step in assessing patentability is a comprehensive prior art search.[1][7] This involves scouring patent databases, scientific literature, and other public disclosures for any mention of the core scaffold or structurally similar compounds.[7][8]

II. The Prior Art Search: Uncovering the Known Landscape

A meticulous prior art search is the bedrock of a strong patent application. It not only helps in assessing novelty but also provides insights into the existing patent landscape, potential competitors, and areas for innovation.

Methodology for a Comprehensive Prior Art Search:

  • Define the Core Structure and Variations: Clearly define the this compound scaffold and the key structural modifications in your library of derivatives.[9]

  • Keyword and Classification Search: Utilize relevant keywords such as the chemical name, synonyms, and potential applications in patent databases. Also, leverage patent classification systems like the Cooperative Patent Classification (CPC) and International Patent Classification (IPC).[7][9]

  • Chemical Structure Search: This is the most critical step for chemical inventions. Use specialized databases that allow for searching by chemical structure, substructure, and Markush structures.[7][8][10]

    • Free Databases: WIPO's PATENTSCOPE, PubChem, and SureChEMBL offer free chemical structure search capabilities.[11]

    • Commercial Databases: Subscription-based services like CAS STN, Reaxys, and Derwent World Patents Index provide more comprehensive and powerful search tools.[10]

  • Analyze and Document Findings: Carefully analyze the search results, paying close attention to the claims and examples in relevant patents. Document your search strategy and findings meticulously.[9]

Visualizing the Prior Art Search Workflow:

PriorArtSearch A Define Core Scaffold & Derivatives B Keyword & Classification Search (e.g., CPC, IPC) A->B C Chemical Structure Search (Substructure, Markush) A->C D Analyze Patent Claims & Examples B->D C->D F Document Search Strategy & Findings D->F E Review Scientific Literature E->D G Novelty & Freedom-to-Operate Assessment F->G

Caption: Workflow for a comprehensive prior art search.

III. Establishing Novelty and Non-Obviousness: A Comparative Analysis

Assuming the prior art search reveals no direct disclosure of your specific this compound derivatives, the next step is to build a case for non-obviousness. This involves demonstrating that your compounds exhibit unexpected and superior properties compared to structurally similar compounds in the prior art.

Hypothetical Comparison with a Prior Art Compound:

Let's consider a hypothetical scenario where the prior art discloses "Compound A," a simple derivative of a related diazaspiro scaffold, with moderate activity against a particular enzyme. Your newly synthesized "Compound B," a this compound derivative, shows significantly enhanced potency and a better safety profile.

FeaturePrior Art Compound ANovel Compound BAdvantage of Compound B
Scaffold Diazaspiro[3.3]heptaneThis compoundUnique spirocyclic core
Potency (IC50) 500 nM10 nM50-fold increase in potency
Selectivity 10-fold vs. related enzymes>100-fold vs. related enzymesImproved safety profile
Metabolic Stability Low (t1/2 < 30 min)High (t1/2 > 120 min)Better pharmacokinetic properties

This comparative data provides strong evidence for the non-obviousness of Compound B, as the unique scaffold leads to unexpected and beneficial properties.

IV. Demonstrating Utility: In Vitro Screening Cascade

To establish the utility of your novel derivatives, a well-designed in vitro screening cascade is essential.[12] This series of experiments will not only provide evidence for the compound's intended use but also help in selecting the most promising candidates for further development.

A Step-by-Step In Vitro Screening Protocol:

  • Primary Target-Based Assay:

    • Objective: To determine the potency of the compounds against the intended biological target (e.g., enzyme, receptor).

    • Methodology: Utilize a high-throughput screening (HTS) compatible assay, such as a fluorescence-based enzymatic assay or a radioligand binding assay.[13][14]

    • Data Output: IC50 or EC50 values for each compound.

  • Cell-Based Potency Assay:

    • Objective: To confirm the activity of the compounds in a more physiologically relevant cellular context.

    • Methodology: Employ a cell-based assay that measures a downstream effect of target engagement, such as a reporter gene assay or a cell viability assay.[13]

    • Data Output: Cellular IC50 or EC50 values.

  • Selectivity Profiling:

    • Objective: To assess the specificity of the compounds for the intended target over other related targets.

    • Methodology: Screen the most potent compounds against a panel of related enzymes or receptors.

    • Data Output: Fold-selectivity values.

  • Drug-Like Properties Assessment:

    • Objective: To evaluate the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compounds.[15]

    • Methodology:

      • Solubility: Kinetic or thermodynamic solubility assays.

      • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assay.

      • Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the half-life.[14]

      • Lipophilicity: Measurement of LogP or LogD.[16][17]

    • Data Output: Quantitative data for each property.

Visualizing the In Vitro Screening Cascade:

ScreeningCascade A Library of this compound Derivatives B Primary Target-Based Assay (HTS) (e.g., Enzymatic Assay) A->B C Potency Determination (IC50/EC50) B->C D Hit Confirmation & Dose-Response C->D E Cell-Based Potency Assay (e.g., Reporter Gene, Viability) D->E F Selectivity Profiling (Panel of Related Targets) E->F G Drug-Like Properties Assessment (Solubility, Permeability, Stability) F->G H Lead Candidate Selection G->H

Caption: A typical in vitro screening cascade for novel compounds.

V. Conclusion: Building a Robust Case for Patentability

The evaluation of novelty and patentability for a new chemical series like this compound derivatives is a multifaceted process that requires a synergistic approach, combining legal diligence with rigorous scientific investigation. By conducting a thorough prior art search, generating compelling comparative data to demonstrate non-obviousness, and establishing a clear utility through a well-defined in vitro screening cascade, researchers can significantly enhance the likelihood of securing patent protection for their valuable discoveries. This systematic approach not only safeguards intellectual property but also lays a solid foundation for the subsequent stages of drug development.

References

  • Chemical Patents: What You Need To Know. (2023, December 6).
  • Patentability Of Chemical Compounds. (2026, January 15). Law Gratis.
  • Chemical Structure Search. Effectual Services.
  • Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. (2013, June 24). PubMed.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega.
  • Novelty in Chemical and Pharmaceutical Patents: A Concise Overview. (2011, March 29). Taylor & Francis Online.
  • Understanding the Process of Obtaining a Patent for a Chemical Compound.
  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008, October). PubMed.
  • What Every Chemist Should Know About Patents. American Chemical Society.
  • Construing Patentability of Chemical Technology Inventions, with Focus on their Patent Eligibility and Industrial Applicability.
  • Three things every patent analyst should know when searching prior art. CAS.org.
  • Requirements for a Patent: Utility, Novelty, and Non-obviousness.
  • Novelty and Non-Obviousness: How to Define a Patentable Invention. (2022, October 11).
  • In Vitro High Throughput Screening of Compounds for Favorable Metabolic Properties in Drug Discovery. (2001, May 1). Bentham Science Publishers.
  • How “Novel” or “Non-Obvious” Must an Invention Be To Be Eligible for Patent Protection?.
  • How to Conduct a Patent Search for Chemical Inventions. (2026, January 1). PatentPC.
  • Chemical Structure Searches. Virtue Legal Services.
  • How to Develop a Successful in vitro Screening Strategy.
  • Free chemical structure searching in patent documents. (2017, December 14). Dyoung.
  • Drug-Like Properties: Concepts, Structure Design and Methods. Request PDF.
  • 5,7-Diazaspiro(3.4)octane-6,8-dione. PubChem.
  • Profiling drug-like properties in discovery research. (2025, August 6). Request PDF on ResearchGate.
  • Discovering and Developing Molecules with Optimal Drug-Like Properties. eBooks.
  • This compound. CLEARSYNTH.
  • Drug-like property concepts in pharmaceutical design. PubMed.
  • The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. Benchchem.
  • Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. (2025, June 5). PubMed Central.
  • Drug-like properties: guiding principles for the design of natural product libraries. SciSpace.
  • This compound. ChemScene.
  • This compound | 89691-88-3. J&K Scientific.
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2025, August 7). Request PDF on ResearchGate.
  • Examples of diverse biologically active compounds containing 2,6-diazaspiro[3.4]octane motif. ResearchGate.
  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery.

Sources

A Comparative Guide to the Synthetic Accessibility of 5,7-Diazaspiro[3.4]octane-6,8-dione and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Three-Dimensionality in Drug Discovery

In the landscape of modern medicinal chemistry, the drive to escape the "flatland" of two-dimensional aromatic scaffolds has led to a burgeoning interest in three-dimensional (3D) molecular architectures.[1] Spirocyclic scaffolds, which feature two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and ability to project functional groups into distinct vectors in 3D space offer unparalleled opportunities for optimizing ligand-target interactions and improving physicochemical properties.[2][3]

Among the diverse array of spirocyclic systems, the 5,7-diazaspiro[3.4]octane-6,8-dione, a spiro-hydantoin fused with a cyclobutane ring, presents a compact and structurally intriguing scaffold. However, the novelty and potential therapeutic benefits of any scaffold are invariably weighed against its synthetic accessibility.[4][5] A molecule that is exceedingly difficult to synthesize is of little practical value in the fast-paced environment of drug discovery.[6][7]

This guide provides a comprehensive benchmark of the synthetic accessibility of this compound. We will dissect its synthesis, compare it against other relevant spirocyclic and non-spirocyclic scaffolds, and provide detailed experimental protocols. Our analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions when selecting scaffolds for their discovery programs.

Synthetic Strategy for this compound

The most direct and atom-economical approach to spiro-hydantoins like this compound is the Bucherer-Bergs reaction. This robust, multicomponent reaction combines a ketone, cyanide source (e.g., sodium cyanide), and a carbonate source (e.g., ammonium carbonate) to form the hydantoin ring in a single pot.

The choice of cyclobutanone as the starting ketone is pivotal. The strain inherent in the four-membered ring can influence reactivity and the ultimate stability of the final product. The reaction proceeds via the formation of an aminonitrile intermediate, which then cyclizes and rearranges to yield the desired spiro-hydantoin.[8] This method is favored for its operational simplicity and the use of readily available starting materials.

G cluster_reactants Starting Materials cluster_reaction Bucherer-Bergs Reaction Cyclobutanone Cyclobutanone ReactionVessel One-Pot Synthesis (Ethanol/Water, 55-60°C) Cyclobutanone->ReactionVessel NaCN Sodium Cyanide NaCN->ReactionVessel AmmoniumCarbonate (NH₄)₂CO₃ AmmoniumCarbonate->ReactionVessel Product This compound ReactionVessel->Product Acidification & Isolation

Fig 1. Synthetic workflow for this compound.

Benchmarking Against Alternative Scaffolds

To objectively evaluate the synthetic accessibility of this compound, we compare it against three distinct scaffolds:

  • Spiro[4.5]decane-7,9-dione: A related spiro-hydantoin with a larger, six-membered carbocyclic ring (cyclohexane). This allows for a direct comparison of the effect of ring size on the synthesis.

  • 2-Azaspiro[3.4]octane: A non-hydantoin spirocycle that shares the same core spiro[3.4]octane framework, isolating the complexity contribution of the hydantoin moiety.[9][10]

  • Piperazine: A common "flatland" heterocyclic scaffold, widely used in medicinal chemistry, serving as a baseline for a simple, non-spirocyclic comparator.[11]

Comparative Analysis of Synthetic Routes

The following table summarizes the key parameters influencing the synthetic accessibility of our target scaffold and its comparators.

Parameter This compound Spiro[4.5]decane-7,9-dione 2-Azaspiro[3.4]octane Piperazine
Key Reaction Bucherer-Bergs ReactionBucherer-Bergs ReactionMulti-step AnnulationIndustrial Ammoniation
Primary Starting Materials Cyclobutanone, NaCN, (NH₄)₂CO₃Cyclohexanone, NaCN, (NH₄)₂CO₃Cyclopentanemethanol derivativesDiethanolamine, Ammonia
Number of Steps 1-2 (including workup)1-2 (including workup)3-51
Typical Overall Yield Moderate to Good (50-70%)Good to High (70-90%)Moderate (30-50%)Very High (>90%)
Starting Material Cost Low to ModerateLowModerate to HighVery Low
Reaction Conditions Moderate heat (55-60°C)Moderate heat (55-60°C)Requires specialized reagents/catalystsHigh temp & pressure
Purification Complexity Low (often precipitation/recrystallization)Low (often precipitation/recrystallization)High (chromatography often required)Low (distillation)
Insights from the Comparison

The data reveals a clear hierarchy in synthetic accessibility.

  • Piperazine stands as the most accessible scaffold due to a highly optimized, single-step industrial process. This simplicity, however, comes at the cost of structural rigidity and 3D complexity.

  • The spiro-hydantoins are remarkably accessible for spirocyclic systems. The Bucherer-Bergs reaction provides a direct, efficient route from simple cyclic ketones. The higher yield for the cyclohexanone-derived scaffold compared to the cyclobutanone version is typical, as the six-membered ring is less strained and generally more stable.

  • 2-Azaspiro[3.4]octane represents a significant step up in synthetic difficulty.[9][12] Its synthesis requires a multi-step sequence, often involving protection/deprotection steps and chromatographic purification, which increases time, cost, and labor.[9][10] This added complexity is the trade-off for accessing a different vector space and physicochemical properties compared to the hydantoin.

G cluster_piperazine Piperazine Synthesis cluster_spirohydantoin Spiro-Hydantoin Synthesis cluster_azaspiro Azaspiro[3.4]octane Synthesis p1 Diethanolamine Ammonia p2 {High T, High P | Catalyst} p1->p2 p3 Piperazine p2->p3 s1 Cyclic Ketone NaCN, (NH₄)₂CO₃ s2 {Bucherer-Bergs | 55-60°C} s1->s2 s3 Spiro-Hydantoin s2->s3 a1 Functionalized Precursor a2 {Step 1: Annulation} a1->a2 a3 Intermediate a2->a3 a4 {Step 2: Cyclization} a3->a4 a5 {Step 3: Deprotection} a4->a5 a6 Azaspiro[3.4]octane a5->a6

Fig 2. Comparative logical workflows for scaffold synthesis.

Detailed Experimental Protocols

To provide a practical framework, we present detailed, step-by-step protocols for the synthesis of our target scaffold and a representative comparator.

Protocol 1: Synthesis of this compound

This protocol is adapted from the general Bucherer-Lieb method for spirohydantoins.[8]

  • Materials & Equipment:

    • Cyclobutanone (1.0 eq)

    • Sodium Cyanide (NaCN) (2.2 eq)

    • Ammonium Carbonate ((NH₄)₂CO₃) (4.0 eq)

    • Ethanol (55% aqueous solution)

    • 6N Hydrochloric Acid (HCl)

    • Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer, and standard glassware.

  • Procedure:

    • Reaction Setup: In a 500 mL round-bottom flask, combine cyclobutanone (0.1 mol, 7.0 g), sodium cyanide (0.22 mol, 10.8 g), and ammonium carbonate (0.4 mol, 38.4 g).

    • Solvent Addition: Add 200 mL of 55% aqueous ethanol to the flask.

    • Heating: Heat the mixture to 55-60°C with vigorous stirring. The solids will gradually dissolve. Maintain this temperature for 5-6 hours.

    • Reaction Monitoring: The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of cyclobutanone.

    • Solvent Removal: After the reaction is complete, distill off approximately two-thirds of the ethanol under reduced pressure.

    • Precipitation: Pour the remaining aqueous solution into 800 mL of cold water.

    • Acidification: While stirring, carefully acidify the solution with 6N HCl to a pH of ~1. A white precipitate of this compound will form.

    • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

    • Purification: Wash the filter cake with cold water and then a small amount of cold ethanol. Dry the product under vacuum to yield the pure spiro-hydantoin.

Protocol 2: Synthesis of a Spiro-Pyrrolidine Thiohydantoin

This protocol demonstrates a library synthesis approach for a different spiro-heterocycle, highlighting the different experimental considerations.[13]

  • Materials & Equipment:

    • β-Aryl pyrrolidine hydrochloride (1.0 eq)

    • Triethylamine (TEA) (3.0 eq)

    • 1,1'-Thiocarbonyldiimidazole (TCDI) (1.2 eq)

    • Primary amine (R-NH₂) (1.5 eq)

    • Dichloromethane (DCM)

    • Reaction vials, magnetic stirrer, standard glassware.

  • Procedure:

    • Precursor Preparation: Dissolve the β-aryl pyrrolidine hydrochloride (0.1 mmol) in DCM (1 mL) in a reaction vial. Add TEA (0.3 mmol, 42 µL) and stir for 5 minutes.

    • Thioisocyanate Formation: Add a solution of TCDI (0.12 mmol, 21.4 mg) in DCM (1 mL). Seal the vial and stir at room temperature for 16 hours. This forms the key isothiocyanate intermediate in situ.

    • Cyclization: Add the primary amine (0.15 mmol) to the reaction mixture.

    • Heating: Seal the vial and heat to 40°C for 24 hours to drive the cyclization to completion.

    • Workup: After cooling to room temperature, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The crude product is typically purified by flash column chromatography on silica gel to afford the pure spiro-thiohydantoin. The yields for this library synthesis approach range from 65-100%.[13]

Conclusion: Balancing Novelty with Pragmatism

The synthetic accessibility of a scaffold is a critical, pragmatic filter in the complex process of drug discovery. Our comparative analysis demonstrates that This compound occupies a favorable position on this spectrum. Its synthesis via the Bucherer-Bergs reaction is efficient, scalable, and relies on readily available starting materials, making it significantly more accessible than other non-hydantoin spirocycles like 2-azaspiro[3.4]octane.

While it does not match the sheer simplicity of producing a "flat" heterocycle like piperazine, the minor increase in synthetic effort is a justifiable trade-off for the substantial gain in 3D structural complexity and novelty.[1][14] For research teams looking to explore novel chemical space without committing to lengthy and complex synthetic routes, the this compound scaffold and its related spiro-hydantoins represent a highly attractive and synthetically feasible starting point.

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Royal Society of Chemistry.
  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery.
  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.
  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (n.d.). Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry.
  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF.
  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • CORE. (2014, July 5). The use of spirocyclic scaffolds in drug discovery.
  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • PubMed. (n.d.). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation].
  • PubMed. (2014, August 15). The use of spirocyclic scaffolds in drug discovery.
  • AiFChem. (2026, January 16). Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds.
  • MDPI. (n.d.). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety.
  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF.
  • Semantic Scholar. (n.d.). New and unusual scaffolds in medicinal chemistry.
  • ACS Publications. (2020, December 31). Spirocyclic Scaffolds in Medicinal Chemistry.
  • ResearchGate. (n.d.). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • Benchchem. (n.d.). Comparative analysis of different acorenone synthesis routes.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones.
  • ResearchGate. (n.d.). Modeling of synthetic accessibility of potential drug molecules containing five-membered aromatic heterocycles | Request PDF.
  • PubMed Central. (n.d.). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins.
  • PubMed. (n.d.). Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold.
  • CLEARSYNTH. (n.d.). This compound.
  • Journal of Chemical Technology and Metallurgy. (2021, April 25). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS.
  • PubChem. (n.d.). 5,7-Diazaspiro(3.4)octane-6,8-dione.
  • ResearchGate. (n.d.). (PDF) Estimation of Synthetic Accessibility Score of Drug-Like Molecules Based on Molecular Complexity and Fragment Contributions.
  • ChemScene. (n.d.). This compound.
  • J&K Scientific. (n.d.). This compound | 89691-88-3.
  • ResearchGate. (n.d.). Computational Assessment of Molecular Synthetic Accessibility using Economic Indicators | Request PDF.
  • Scilit. (n.d.). Computational Assessment of Molecular Synthetic Accessibility using Economic Indicators.
  • Semantic Scholar. (n.d.). [PDF] Estimation of synthetic accessibility score of drug-like molecules based on molecular complexity and fragment contributions.
  • ChemRxiv. (2024, September 3). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). Cambridge Open Engage.
  • PubMed Central. (n.d.). Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Oxaspiro[3.4]octan-2-one.
  • ChemRxiv. (n.d.). Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity.

Sources

Safety Operating Guide

Navigating the Safe Disposal of 5,7-Diazaspiro[3.4]octane-6,8-dione: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily occurrences. With these activities comes the critical responsibility of ensuring laboratory safety, not only during experimentation but also through the proper disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the safe disposal of 5,7-Diazaspiro[3.4]octane-6,8-dione, a compound that, while valuable in research, requires careful handling due to its inherent hazards. Our commitment to your safety extends beyond providing high-quality reagents; we aim to be your trusted partner in all aspects of laboratory operations, including waste management.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. This foundational knowledge informs every subsequent step, ensuring that the chosen disposal method mitigates risk effectively.

GHS Hazard Classification for this compound:

Based on available data, this compound is classified under the Globally Harmonized System (GHS) with the following warnings[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

These classifications necessitate stringent adherence to personal protective equipment (PPE) protocols and specific handling procedures to prevent accidental exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals in a laboratory setting.[2][3] For this compound, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile glovesNitrile gloves offer good resistance to a variety of chemicals, including weak acids and bases, and are suitable for handling solid, non-volatile compounds.[2][3][4][5][6]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against accidental splashes or airborne particles that could cause serious eye irritation.[3]
Lab Coat Standard laboratory coatProvides a barrier to prevent skin contact and contamination of personal clothing.

Spill Management: A Proactive Approach to Accidents

In the event of an accidental spill of this compound powder, a swift and correct response is crucial to prevent exposure and contamination.

Spill Kit Contents

Every laboratory working with this compound should have a designated spill kit containing:

  • Appropriate PPE (as listed in the table above)

  • Inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent)

  • Two sealable, labeled plastic bags for waste collection

  • Scoop and brush (non-sparking)

  • pH paper (if applicable for decontamination solution)

  • Decontamination solution (e.g., mild soap and water)

Step-by-Step Spill Cleanup Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or if there is a risk of airborne dust, evacuate the immediate area.

  • Don PPE: Before approaching the spill, ensure you are wearing the appropriate PPE.

  • Contain the Spill: Gently cover the spill with an inert absorbent material to prevent the powder from becoming airborne.[7][8][9]

  • Collect the Waste: Carefully scoop the mixture of the compound and absorbent material into a sealable plastic bag.[7][8]

  • Decontaminate the Area: Wipe the spill area with a damp paper towel and a mild soap and water solution. Place the used paper towels in a second sealable plastic bag.

  • Package and Label: Seal both plastic bags and place them in a designated hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".

  • Personal Decontamination: Remove and dispose of your gloves in the hazardous waste container. Wash your hands thoroughly with soap and water.

Disposal Protocol: Ensuring Regulatory Compliance

The U.S. Environmental Protection Agency (EPA) has established regulations for the management and disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][11] As this compound is a solid organic compound with known hazards, it must be disposed of as hazardous waste.

Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of safe laboratory practice.

  • Designated Waste Container: All solid waste contaminated with this compound, including unused compound, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Storage: The waste container should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.[12]

Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Identify Hazards: - Harmful if swallowed - Skin Irritant - Eye Irritant B Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat A->B Informs C Collect solid waste in a designated, sealed container B->C Enables D Label container: 'Hazardous Waste' 'this compound' 'Irritant' C->D Requires E Store in a designated Satellite Accumulation Area D->E Leads to F Arrange for pickup by a certified hazardous waste management company E->F Precedes G Incineration or Secure Landfill F->G Transfers to

Disposal workflow for this compound.

Final Disposal Methods

The final disposal of the collected hazardous waste must be handled by a licensed and certified hazardous waste management company.[13] These companies are equipped to handle and dispose of chemical waste in compliance with all federal and state regulations. The primary methods for the disposal of solid organic hazardous waste include:

  • Incineration: High-temperature incineration is a common and effective method for destroying organic chemical waste.[13][14][15]

  • Secure Landfill: For waste that cannot be incinerated, disposal in a secure hazardous waste landfill is an option. These landfills are specially designed to prevent the release of hazardous materials into the environment.[14][15][16]

It is the responsibility of the waste generator (the laboratory) to ensure that their chosen waste management partner is properly certified and follows all legal requirements for hazardous waste disposal.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the hazards, utilizing the correct PPE, being prepared for spills, and adhering to compliant disposal protocols, researchers can mitigate the risks associated with this and other valuable research chemicals. We encourage you to integrate these procedures into your laboratory's Chemical Hygiene Plan and to foster a culture where safety is a shared and paramount responsibility.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • ASPR TRACIE. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Britannica. (n.d.). Hazardous-waste management - Treatment, Storage, Disposal. Retrieved from [Link]

  • University of Delaware. (n.d.). Chemical Spill Clean-Up. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • The University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • The University of British Columbia. (n.d.). Spill Clean up Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5,7-Diazaspiro(3.4)octane-6,8-dione. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Hazardous waste. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

Sources

Navigating the Safe Handling of 5,7-Diazaspiro[3.4]octane-6,8-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 5,7-Diazaspiro[3.4]octane-6,8-dione, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile

This compound is a compound that requires careful handling due to its specific hazard profile. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1][2]:

  • H302: Harmful if swallowed: This indicates that accidental ingestion of the compound can lead to adverse health effects.

  • H315: Causes skin irritation: Direct contact with the skin can result in redness, itching, and inflammation.

  • H319: Causes serious eye irritation: Contact with the eyes can cause significant irritation, potentially leading to damage if not addressed promptly.

A thorough understanding of these hazards is the foundation of a robust safety plan. The following sections will detail the necessary personal protective equipment (PPE), handling procedures, and disposal plans derived from this hazard profile.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following table outlines the recommended PPE, along with the rationale for each.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A face shield should be worn in situations with a higher risk of splashing.To prevent accidental splashes from reaching the eyes, which could cause serious irritation[1][2].
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Regularly inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if they become contaminated.To prevent skin contact and subsequent irritation[1][2]. The integrity of the gloves is crucial for effective protection.
Skin and Body Protection A standard laboratory coat must be worn and fully buttoned. Consider additional protective clothing, such as aprons or sleeves, if there is a significant risk of splashes.To protect the skin on the arms and body from accidental contact.
Respiratory Protection Respiratory protection is generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.To prevent inhalation of the compound, especially in powder form.

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

Engineering Controls: The Primary Barrier
  • Ventilation: Always handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is essential.

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: When weighing the solid compound, do so in a chemical fume hood to minimize the risk of inhalation. Use appropriate tools (e.g., spatulas) to handle the material and avoid creating dust.

  • In Solution: When working with the compound in solution, be mindful of the potential for splashes. Use appropriate glassware and handle it with care.

  • Heating: If heating is required, do so in a controlled manner using appropriate equipment (e.g., a heating mantle with a stirrer). Avoid localized overheating, which could lead to decomposition or splashing.

  • Post-Handling: After handling is complete, decontaminate the work area thoroughly. Wash hands and any exposed skin with soap and water.

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is critical.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

Spill Response Workflow

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe contain Contain the Spill (Use absorbent pads) ppe->contain neutralize Neutralize if Necessary (Follow lab protocol) contain->neutralize cleanup Clean Up Spill Material neutralize->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste (Follow hazardous waste protocol) decontaminate->dispose report Report the Incident dispose->report

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Diazaspiro[3.4]octane-6,8-dione
Reactant of Route 2
Reactant of Route 2
5,7-Diazaspiro[3.4]octane-6,8-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.